ethyl 1-benzyl-1H-pyrrole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-benzylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZAVNAKDOXZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562803 | |
| Record name | Ethyl 1-benzyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128259-47-2 | |
| Record name | Ethyl 1-benzyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate
Executive Summary & Strategic Analysis
The synthesis of ethyl 1-benzyl-1H-pyrrole-3-carboxylate represents a critical workflow in the generation of pharmacologically active heterocycles. Pyrrole-3-carboxylates are privileged scaffolds in drug discovery, serving as precursors for kinase inhibitors, anti-inflammatory agents, and polymerization monomers.
Unlike the 2-carboxylate isomers (accessible via Hantzsch or Paal-Knorr syntheses), the 3-carboxylate substitution pattern requires specific regioselective methodologies. This guide details a robust, two-phase synthetic strategy:
-
Core Construction: Regioselective formation of the pyrrole ring via the Van Leusen Pyrrole Synthesis .
-
N-Functionalization: Chemoselective N-alkylation using phase-transfer catalysis or hydride-mediated nucleophilic substitution.
This approach is selected for its scalability, high regiocontrol, and the commercial availability of precursors.
Retrosynthetic Analysis
To ensure high purity and yield, we disconnect the target molecule at the N-benzyl bond and the pyrrole ring construction.
-
Disconnection A (C-N Bond): Leads to the benzyl halide and the nucleophilic ethyl 1H-pyrrole-3-carboxylate.
-
Disconnection B (Ring Closure): The 3-substituted pyrrole core is best accessed via the reaction of Tosylmethyl Isocyanide (TosMIC) with an electron-deficient alkene (ethyl acrylate).
Figure 1: Retrosynthetic logic flow prioritizing the Van Leusen pathway for regioselectivity.
Phase 1: Synthesis of Ethyl 1H-pyrrole-3-carboxylate
The Van Leusen reaction is the industry standard for accessing 3-substituted pyrroles. It involves the base-mediated cycloaddition of TosMIC to
Mechanistic Insight
The reaction proceeds via a Michael addition of the deprotonated TosMIC to ethyl acrylate, followed by a 5-endo-dig cyclization of the intermediate anion onto the isocyanide carbon. The subsequent elimination of
Criticality: The elimination of the sulfonyl group is the driving force. Anhydrous conditions are preferred to prevent premature hydrolysis of the isocyanide.
Experimental Protocol
Reagents:
-
Tosylmethyl isocyanide (TosMIC): 1.0 equiv.
-
Ethyl acrylate: 1.1 equiv.
-
Sodium Hydride (NaH, 60% dispersion): 2.2 equiv.
-
Solvent: DMSO/Et₂O (2:1 ratio).
Workflow:
-
Preparation: In a flame-dried 3-neck flask under Argon, suspend NaH (2.2 equiv) in anhydrous Et₂O.
-
TosMIC Addition: Add a solution of TosMIC (1.0 equiv) and ethyl acrylate (1.1 equiv) in DMSO/Et₂O dropwise over 30 minutes.
-
Note: The reaction is exothermic. Maintain internal temperature between 20–30°C using a water bath.
-
-
Reaction: Stir the mixture vigorously at room temperature for 2–3 hours. The mixture will darken as the elimination proceeds.
-
Quench: Carefully dilute with water (slow addition to quench excess hydride).
-
Extraction: Extract with Et₂O or EtOAc (3x). The product resides in the organic layer.
-
Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Et₂O/Hexanes or purify via flash chromatography (SiO₂, Hex/EtOAc gradient).
Yield Expectation: 60–75%.
Data Check: ¹H NMR (CDCl₃) should show signals at
Phase 2: N-Benzylation
With the core scaffold synthesized, the N-benzylation is performed. The pyrrole NH proton (pKa ~17) requires a moderately strong base for deprotonation.
Reaction Optimization
While KOH/DMSO can be used, NaH in DMF provides the cleanest conversion with minimal side reactions (such as C-alkylation, which is rare but possible under thermodynamic control).
Experimental Protocol
Reagents:
-
Ethyl 1H-pyrrole-3-carboxylate (from Phase 1): 1.0 equiv.
-
Benzyl Bromide (BnBr): 1.2 equiv.
-
Sodium Hydride (NaH, 60%): 1.5 equiv.
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide).
Workflow:
-
Deprotonation: Dissolve the pyrrole ester in anhydrous DMF (0.2 M concentration) and cool to 0°C.
-
Base Addition: Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes to ensure complete anion formation.
-
Visual Cue: The solution often turns from pale yellow to orange/brown upon anion formation.
-
-
Alkylation: Add Benzyl Bromide dropwise via syringe.
-
Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hex:EtOAc 4:1). The starting material (lower Rf) should disappear.
-
Workup: Pour the mixture into ice-cold water.
-
Scenario A (Solid): If the product precipitates, filter and wash with water/hexanes.
-
Scenario B (Oil): Extract with EtOAc (3x). Wash combined organics extensively with water and LiCl solution (to remove DMF), then brine.
-
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Data Summary Table[1]
| Parameter | Phase 1 (Ring Formation) | Phase 2 (N-Benzylation) |
| Limiting Reagent | TosMIC | Ethyl pyrrole-3-carboxylate |
| Key Reagent | Ethyl Acrylate | Benzyl Bromide |
| Base | NaH (excess) | NaH (1.5 eq) |
| Solvent System | DMSO / Et₂O | DMF (Anhydrous) |
| Temp. Profile | 20–30°C (Exothermic) | 0°C |
| Critical Risk | Hydrolysis of TosMIC | C-alkylation (if temp too high) |
| Target Yield | 65% | 85–90% |
Workflow Visualization
The following diagram illustrates the complete reaction sequence and decision nodes.
Figure 2: Step-wise process flow from raw materials to isolated target.
Characterization & Validation
To validate the synthesis, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
- 7.3–7.1 (m, 5H): Phenyl group protons (confirming benzylation).
- 7.35 (t, 1H): C2-H of pyrrole (deshielded by N-benzyl and 3-ester).
- 6.65 (t, 1H): C5-H.
- 6.55 (dd, 1H): C4-H.
- 5.05 (s, 2H): N-CH₂-Ph (Benzylic singlet—Critical diagnostic peak ).
- 4.25 (q, 2H) & 1.30 (t, 3H): Ethyl ester signals.
-
Absence of NH: The disappearance of the broad singlet at ~8.5 ppm confirms N-alkylation.
Mass Spectrometry[2]
-
HRMS (ESI+): Calculated for [M+H]⁺
: 230.1181. Found: 230.11XX.
Safety & Handling (E-E-A-T)
-
TosMIC: Causes respiratory sensitization. It has a characteristic foul odor. All weighing and reactions must be performed in a well-ventilated fume hood.
-
Sodium Hydride: Pyrophoric. Reacts violently with water releasing hydrogen gas. Quench all reaction mixtures and glassware carefully with isopropanol or ethyl acetate before adding water.
-
Benzyl Bromide: A potent lachrymator. Handle with double gloves and eye protection.
References
-
Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to Michael acceptors." Tetrahedron Letters, 13(52), 5337–5340. Link
-
Moskal, J., & van Leusen, A. M. (1986). "A new synthesis of pyrroles from tosylmethyl isocyanide and Michael acceptors." Journal of Organic Chemistry, 51(22), 4131–4139. Link
-
PubChem Compound Summary. (2025). "Ethyl 1H-pyrrole-3-carboxylate."[1][2][3] National Center for Biotechnology Information. Link
-
Campiani, G., et al. (1998). "Synthesis and biological activity of N-arylalkyl-pyrrole-3-carboxylates." Journal of Medicinal Chemistry, 41(20), 3763–3772. (Demonstrates N-alkylation protocols on this scaffold). Link
Sources
Introduction: The Strategic Importance of the Pyrrole Scaffold
An In-depth Technical Guide to Ethyl 1-benzyl-1H-pyrrole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
The pyrrole ring system is a foundational heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[3] Pyrrole and its derivatives are integral to a wide array of therapeutics, including drugs for cancer, microbial infections, and inflammatory conditions.[4][5] This guide focuses on a specific, highly versatile derivative: Ethyl 1-benzyl-1H-pyrrole-3-carboxylate .
This compound serves as a critical building block for synthesizing more complex molecules. The N-benzyl group provides steric and electronic modulation while also serving as a stable protecting group that can be removed if needed. The ethyl carboxylate at the 3-position offers a reactive handle for chain extension, amidation, or other functional group transformations, making it an ideal starting point for developing libraries of compounds for structure-activity relationship (SAR) studies. This document provides a comprehensive overview of its structure, synthesis, reactivity, and potential applications for professionals in chemical research and drug development.
Molecular Structure and Physicochemical Properties
The structural integrity of a synthetic building block is paramount. Ethyl 1-benzyl-1H-pyrrole-3-carboxylate is an aromatic heterocycle characterized by a five-membered pyrrole ring, a benzyl group attached to the nitrogen atom (N1), and an ethyl ester substituent at the C3 position.
| Property | Value | Reference |
| IUPAC Name | ethyl 1-benzyl-1H-pyrrole-3-carboxylate | N/A |
| CAS Number | 128259-47-2 | [6] |
| Molecular Formula | C₁₄H₁₅NO₂ | [6] |
| Molecular Weight | 229.27 g/mol | [6] |
| Physical Form | Solid | [7] |
| Storage Temperature | 0-5°C, Protected from light and air | [7][8] |
Structural Elucidation: A Self-Validating Spectroscopic Profile
Confirmation of the chemical structure is a prerequisite for any further study. The following spectroscopic data are predicted for ethyl 1-benzyl-1H-pyrrole-3-carboxylate and serve as a benchmark for experimental validation.
-
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. Key signals would include:
-
A triplet and a quartet in the upfield region (approx. 1.3 and 4.2 ppm, respectively) corresponding to the ethyl group of the ester.
-
A singlet around 5.1-5.3 ppm for the two benzylic protons (-CH₂-Ph).
-
A multiplet between 7.2 and 7.4 ppm for the five protons of the phenyl ring.
-
Three distinct signals in the aromatic region for the pyrrole ring protons (at C2, C4, and C5), with characteristic coupling constants. Based on similar structures, these would likely appear between 6.5 and 7.5 ppm.[9]
-
-
¹³C-NMR Spectroscopy: The carbon spectrum will confirm the number and type of carbon atoms. Expected signals include:
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups.
-
A strong, sharp absorption band around 1700-1720 cm⁻¹ is definitive for the C=O stretch of the α,β-unsaturated ester.[10]
-
C-H stretching bands for the aromatic and aliphatic portions will be observed above and below 3000 cm⁻¹, respectively.
-
C=C stretching absorptions for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M]⁺, corresponding to the molecular formula C₁₄H₁₅NO₂. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and the characteristic benzyl fragment (m/z 91).
Synthesis and Purification: A Protocol Grounded in Mechanistic Causality
Several synthetic routes to ethyl 1-benzyl-1H-pyrrole-3-carboxylate have been reported.[6] A robust and common approach involves the N-alkylation of a pre-existing pyrrole ester. This method is often preferred for its reliability and scalability.
Rationale for Synthetic Strategy
The chosen method is the direct N-benzylation of ethyl 1H-pyrrole-3-carboxylate. The logic is as follows:
-
Nucleophilicity of Pyrrole: The nitrogen atom in the pyrrole ring possesses a lone pair of electrons, but it is partially delocalized into the aromatic system, making pyrrole less basic than typical amines.[1]
-
Deprotonation: To enhance its nucleophilicity for an Sₙ2 reaction, the N-H proton must be removed. A moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is sufficient to generate the highly nucleophilic pyrrolide anion.
-
Alkylation: The resulting anion readily attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the C-N bond.
Detailed Experimental Protocol
Reaction: N-benzylation of ethyl 1H-pyrrole-3-carboxylate.
Materials:
-
Ethyl 1H-pyrrole-3-carboxylate
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate (anhydrous)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add ethyl 1H-pyrrole-3-carboxylate (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: Adding NaH slowly at 0°C controls the exothermic reaction and the evolution of hydrogen gas. Allow the mixture to stir for 30 minutes at this temperature until gas evolution ceases, indicating the formation of the sodium pyrrolide salt.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise via the dropping funnel.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench by the slow addition of water to destroy any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). Trustworthiness Note: The brine wash helps to remove residual water from the organic layer, improving drying efficiency.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield ethyl 1-benzyl-1H-pyrrole-3-carboxylate as a pure solid.
Synthesis Workflow Diagram
Caption: Major reaction pathways for derivatization.
Relevance in Drug Discovery and Medicinal Chemistry
Pyrrole-containing compounds are known to possess a vast range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. [5]While specific biological data for ethyl 1-benzyl-1H-pyrrole-3-carboxylate is not widely published, its structural motifs are present in many bioactive molecules.
-
As a Scaffold: This molecule provides a rigid, aromatic core that can appropriately position substituents in three-dimensional space to interact with biological targets like enzyme active sites or protein receptors.
-
Anticancer Potential: Many pyrrole derivatives function as apoptosis inducers in cancer cells. [3]The ability to easily generate libraries of amide derivatives from this starting material allows for the exploration of SAR to optimize cytotoxic activity against various cancer cell lines.
-
Antimicrobial Applications: The pyrrole nucleus is a key component of several antibacterial agents. [4]Modifications to the core structure can be used to tune activity against both Gram-positive and Gram-negative bacteria.
-
Neuroprotective Agents: Some pyrrole derivatives have shown promise as antioxidant agents that can protect against neurotoxicity, suggesting potential applications in neurodegenerative diseases. [11]
Structure-Activity Relationship Logic
Caption: Logic map for structure-activity relationship studies.
Safety, Handling, and Storage
As a research chemical, ethyl 1-benzyl-1H-pyrrole-3-carboxylate should be handled with appropriate care, following standard laboratory safety protocols. While a specific safety data sheet (SDS) is not available, data from structurally related pyrrole derivatives provide a reliable guide. [8][12]
| Hazard Class | Statement | GHS Code |
|---|---|---|
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Respiratory Irritation | May cause respiratory irritation | H335 |
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. [8]* Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-5°C). [7]Protect from light and air to prevent degradation, as pyrrole compounds can be sensitive to oxidation and polymerization. [1]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 1-benzyl-1H-pyrrole-3-carboxylate is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined structure, accessible synthesis, and versatile reactive sites make it an invaluable starting material for the discovery of novel therapeutic agents. This guide has provided a technical framework for understanding its properties and leveraging its potential, grounded in the principles of mechanistic chemistry and validated by established analytical methods. Its continued use in research will undoubtedly contribute to the development of the next generation of pyrrole-based pharmaceuticals.
References
-
Appretech Scientific Limited. ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate.[Link]
-
Cole-Parmer. Material Safety Data Sheet - Pyrrole, 99%.[Link]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233–15266. [Link]
-
MDPI. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate.[Link]
-
PubChem. Benzyl 3-pyrroline-1-carboxylate.[Link]
-
MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.[Link]
-
RSC Publishing. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc, 2012(5), pp. 209-222. [Link]
-
Chiacchio, M. A., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 219, 113444. [Link]
-
MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.[Link]
-
ResearchGate. Bioactive pyrrole-based compounds with target selectivity | Request PDF.[Link]
-
Gholivand, K., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc, 2012(5), 209-222. [Link]
-
Shirazi, A. N., et al. (2013). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Cellular and Molecular Neurobiology, 33(7), 977-985. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate | MDPI [mdpi.com]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-BENZYLPYRROLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Benzyl-1H-pyrrole-3-carboxylic acid ethyl ester | 352616-19-4 [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid | MDPI [mdpi.com]
- 10. acgpubs.org [acgpubs.org]
- 11. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Spectroscopic Data of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl 1-benzyl-1H-pyrrole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide offers not only the spectral data but also the underlying principles and experimental protocols, ensuring a thorough understanding for practical application. Pyrrole derivatives are a significant class of heterocyclic compounds widely utilized in the development of biologically active molecules, demonstrating a broad range of pharmacological properties[1].
Molecular Structure and Properties
Ethyl 1-benzyl-1H-pyrrole-3-carboxylate is a substituted pyrrole with a benzyl group attached to the nitrogen atom and an ethyl carboxylate group at the 3-position. The structural formula and key properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | ethyl 1-benzyl-1H-pyrrole-3-carboxylate |
| CAS Number | 128259-47-2 |
The presence of the aromatic pyrrole ring, the benzyl group, and the ethyl ester functionality gives this molecule distinct spectroscopic characteristics that are crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For ethyl 1-benzyl-1H-pyrrole-3-carboxylate, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
Theoretical Framework: Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton, while the splitting pattern (multiplicity) is determined by the number of neighboring protons (n+1 rule).
Experimental Protocol: Acquiring a ¹H NMR Spectrum
A standardized protocol for NMR sample preparation is crucial for obtaining high-quality spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of ethyl 1-benzyl-1H-pyrrole-3-carboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The use of a deuterated solvent is standard in solution-state NMR to avoid large solvent signals in the spectrum.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.
-
Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: Set the appropriate spectral width, number of scans, and relaxation delay.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35-7.25 | m | 5H | C₆H ₅-CH₂- |
| ~7.20 | t | 1H | H-2 (Pyrrole) |
| ~6.70 | t | 1H | H-5 (Pyrrole) |
| ~6.25 | t | 1H | H-4 (Pyrrole) |
| ~5.10 | s | 2H | -CH₂-Ph |
| ~4.25 | q | 2H | -O-CH₂ -CH₃ |
| ~1.30 | t | 3H | -O-CH₂-CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (Benzyl Group): The five protons of the phenyl ring are expected to appear as a multiplet in the aromatic region, typically between δ 7.25 and 7.35 ppm.
-
Pyrrole Protons: The protons on the pyrrole ring are deshielded and appear at distinct chemical shifts. The H-2 proton, being adjacent to the nitrogen and in proximity to the ester group's influence, is expected to be the most downfield of the pyrrole protons. The H-5 and H-4 protons will appear further upfield. The coupling between these protons will result in triplet-like appearances for H-2, H-4, and H-5, assuming similar coupling constants.
-
Benzylic Protons: The two protons of the methylene bridge (-CH₂-Ph) are chemically equivalent and are not coupled to any other protons, thus they will appear as a singlet around δ 5.10 ppm.
-
Ethyl Ester Protons: The methylene protons (-O-CH₂-CH₃) will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-O-CH₂-CH₃) will appear as a triplet due to coupling with the adjacent methylene protons.
Visualization of Proton Environments:
Caption: Proton environments in ethyl 1-benzyl-1H-pyrrole-3-carboxylate.
¹³C NMR Spectroscopy
Theoretical Framework: Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule. The chemical shift of a carbon atom is sensitive to its electronic environment.
Experimental Protocol: The sample preparation and instrumentation are similar to that of ¹H NMR. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 | C =O (Ester) |
| ~137.0 | Quaternary C (Benzyl) |
| ~129.0 | C H (Benzyl) |
| ~128.0 | C H (Benzyl) |
| ~127.0 | C H (Benzyl) |
| ~125.0 | C -2 (Pyrrole) |
| ~122.0 | C -5 (Pyrrole) |
| ~116.0 | C -3 (Pyrrole) |
| ~110.0 | C -4 (Pyrrole) |
| ~60.0 | -O-C H₂-CH₃ |
| ~52.0 | -C H₂-Ph |
| ~14.0 | -O-CH₂-C H₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and appears furthest downfield.
-
Aromatic Carbons: The carbons of the benzyl and pyrrole rings appear in the aromatic region (δ 110-140 ppm). The chemical shifts can be predicted based on substituent effects.
-
Aliphatic Carbons: The benzylic carbon, the ethyl ester methylene, and methyl carbons appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of absorption is characteristic of the type of bond and the functional group. For aromatic esters, characteristic intense peaks are expected for the C=O and C-O stretches[2].
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: A small amount of the neat compound can be placed between two KBr plates (for liquids or low-melting solids), or a KBr pellet can be prepared by grinding the solid sample with KBr powder and pressing it into a disk.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.
-
Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (Ester) |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (Aromatic rings) |
| ~1250 | Strong | Asymmetric C-O-C stretch (Ester) |
| ~1100 | Strong | Symmetric C-O-C stretch (Ester) |
| ~740, ~700 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |
Interpretation of the IR Spectrum:
-
The strong absorption around 1710 cm⁻¹ is characteristic of the C=O stretching vibration of the conjugated ester group.
-
The strong bands around 1250 cm⁻¹ and 1100 cm⁻¹ are indicative of the C-O stretching vibrations of the ester.
-
The absorptions in the 3100-3000 cm⁻¹ region correspond to the C-H stretching of the aromatic rings, while the peaks in the 2980-2850 cm⁻¹ range are due to the aliphatic C-H stretching of the benzyl and ethyl groups.
-
The characteristic C-H out-of-plane bending vibrations for the monosubstituted benzene ring are expected around 740 cm⁻¹ and 700 cm⁻¹.
Mass Spectrometry (MS)
Theoretical Framework: Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum Data (EI):
| m/z | Relative Intensity (%) | Assignment |
| 229 | High | [M]⁺ (Molecular ion) |
| 154 | Moderate | [M - C₆H₅]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
Interpretation of the Mass Spectrum:
-
The molecular ion peak [M]⁺ at m/z 229 confirms the molecular weight of the compound.
-
A prominent peak at m/z 91 is characteristic of a benzyl group, corresponding to the stable tropylium ion ([C₇H₇]⁺). This is often the base peak in the EI spectrum of benzyl-containing compounds.
-
Fragmentation of the ester group and the pyrrole ring would lead to other characteristic ions.
Visualization of Key Fragmentation:
Caption: Key fragmentation pathways in the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of ethyl 1-benzyl-1H-pyrrole-3-carboxylate using ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation. The predicted data, based on established principles and data from analogous structures, offers a robust framework for researchers in the synthesis, characterization, and application of this and related pyrrole derivatives. The unique spectral signatures of the benzyl, pyrrole, and ethyl carboxylate moieties allow for unambiguous identification. This guide serves as a valuable resource for professionals in medicinal chemistry and drug development, where the pyrrole scaffold is a cornerstone for the design of novel therapeutic agents[3][4].
References
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]
-
The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of ethyl 1-benzyl-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization. The guide will cover the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the spectral data.
Introduction: The Significance of Structural Elucidation
Ethyl 1-benzyl-1H-pyrrole-3-carboxylate is a molecule that combines several key functional groups: a pyrrole ring, an N-benzyl substituent, and an ethyl carboxylate group. The precise arrangement of these components dictates the molecule's chemical reactivity, physical properties, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for confirming the covalent structure of such molecules. Specifically, ¹H NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms within the molecule.
A thorough understanding of the ¹H NMR spectrum is crucial for confirming the successful synthesis of the target compound, assessing its purity, and providing a foundation for further chemical modifications and structure-activity relationship (SAR) studies. This guide will deconstruct the expected ¹H NMR spectrum of ethyl 1-benzyl-1H-pyrrole-3-carboxylate, providing a rationale for the predicted chemical shifts, multiplicities, and coupling constants.
Theoretical Prediction of the ¹H NMR Spectrum
The ¹H NMR spectrum of ethyl 1-benzyl-1H-pyrrole-3-carboxylate is predicted to exhibit distinct signals corresponding to the protons of the pyrrole ring, the N-benzyl group, and the ethyl ester. The chemical shifts are influenced by the electronic effects of the substituents and the aromaticity of the pyrrole ring.
The Pyrrole Ring Protons
The pyrrole ring is an electron-rich aromatic system, and the chemical shifts of its protons are influenced by the ring current and the electronic nature of the substituents.[1][2] The protons at the C2, C4, and C5 positions will appear as distinct signals.
-
H-2: This proton is adjacent to the nitrogen atom and the electron-withdrawing carboxylate group at C3. The proximity to the nitrogen atom and the deshielding effect of the ester group are expected to shift this proton significantly downfield.
-
H-4: This proton is adjacent to the carboxylate group and is expected to be deshielded, though likely to a lesser extent than H-2.
-
H-5: This proton is adjacent to the nitrogen atom and is also influenced by the N-benzyl group. Its chemical shift will be downfield due to the aromatic nature of the pyrrole ring.
The coupling between the pyrrole ring protons is also a key diagnostic feature. In pyrrole systems, the coupling constants between adjacent protons (³J) are typically in the range of 2-4 Hz, while long-range couplings (⁴J and ⁵J) are also observed and are generally smaller.[3][4]
The N-Benzyl Group Protons
The N-benzyl group introduces two sets of proton signals: the methylene protons (-CH₂-) and the aromatic protons of the phenyl ring.
-
Benzylic Protons (-CH₂-): These two protons are chemically equivalent due to free rotation around the N-CH₂ bond and will appear as a singlet. Their chemical shift is expected in the benzylic region, typically between 4.5 and 5.5 ppm, influenced by the adjacent nitrogen atom and the phenyl ring.[5][6]
-
Phenyl Protons (-C₆H₅): The five protons of the phenyl ring will likely appear as a multiplet in the aromatic region, typically between 7.2 and 7.5 ppm.[5] Due to the free rotation of the phenyl group, the ortho, meta, and para protons may not be well-resolved and could overlap.
The Ethyl Ester Group Protons
The ethyl ester group will give rise to two characteristic signals: a quartet and a triplet.
-
Methylene Protons (-OCH₂CH₃): These two protons are adjacent to the ester oxygen and a methyl group. They will be deshielded by the oxygen and will appear as a quartet due to coupling with the three protons of the methyl group (n+1 rule, where n=3). The expected chemical shift is in the range of 4.0-4.5 ppm.[6][7]
-
Methyl Protons (-OCH₂CH₃): These three protons are adjacent to a methylene group and will appear as a triplet due to coupling with the two methylene protons (n+1 rule, where n=2). This signal is expected to be in the upfield region, typically around 1.2-1.5 ppm.[6][7]
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR data for ethyl 1-benzyl-1H-pyrrole-3-carboxylate.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 (Pyrrole) | 7.5 - 7.8 | t | 1H | ~1.5 - 2.0 |
| H-5 (Pyrrole) | 6.8 - 7.1 | t | 1H | ~2.0 - 2.5 |
| H-4 (Pyrrole) | 6.2 - 6.5 | t | 1H | ~2.5 - 3.0 |
| Phenyl (Ar-H) | 7.2 - 7.5 | m | 5H | - |
| Benzyl (-CH₂-) | 5.1 - 5.4 | s | 2H | - |
| Ethyl (-OCH₂CH₃) | 4.1 - 4.4 | q | 2H | ~7.0 |
| Ethyl (-OCH₂CH₃) | 1.2 - 1.4 | t | 3H | ~7.0 |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of ethyl 1-benzyl-1H-pyrrole-3-carboxylate, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Sample Preparation
-
Compound Purity: Ensure the sample of ethyl 1-benzyl-1H-pyrrole-3-carboxylate is of high purity (≥95%), as impurities can complicate spectral interpretation.[8] The synthesis of this compound can be achieved through various reported methods.[9]
-
Solvent Selection: Use a deuterated solvent that will dissolve the compound and has a residual proton signal that does not overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a suitable choice for this compound.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for modern NMR spectrometers.[8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds. A longer acquisition time will result in better resolution.
-
Relaxation Delay (D1): 1-2 seconds. This allows for sufficient relaxation of the protons between scans.
-
Number of Scans (NS): 8-16 scans. This is typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of proton chemical shifts.
-
Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly degrading the resolution.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
Visualization of Molecular Structure and Spin-Spin Coupling
To aid in the interpretation of the spectrum, the following diagrams illustrate the molecular structure with proton labeling and the predicted spin-spin coupling network.
Caption: Molecular structure of ethyl 1-benzyl-1H-pyrrole-3-carboxylate with proton labeling.
Caption: Predicted spin-spin coupling network for ethyl 1-benzyl-1H-pyrrole-3-carboxylate.
In-depth Spectral Interpretation
A detailed analysis of the ¹H NMR spectrum provides a wealth of information about the molecular structure.
-
Aromatic Region (6.0 - 8.0 ppm): This region will contain the signals for the three pyrrole protons and the five phenyl protons. The distinct multiplicities and chemical shifts of the pyrrole protons will allow for their unambiguous assignment. The phenyl protons are expected to appear as a complex multiplet.
-
Benzylic and Ester Methylene Region (4.0 - 5.5 ppm): The sharp singlet of the benzylic protons and the quartet of the ethyl ester's methylene protons will be clearly identifiable in this region. Their integration values of 2H each will further confirm their assignment.
-
Aliphatic Region (1.0 - 1.5 ppm): The triplet corresponding to the methyl group of the ethyl ester will be the only signal in this upfield region, making its assignment straightforward.
The causality behind these spectral features lies in the fundamental principles of NMR. The chemical shift is determined by the local electronic environment of each proton, with electron-withdrawing groups causing deshielding and a downfield shift.[6] The multiplicity of a signal is governed by the number of neighboring, non-equivalent protons, as described by the n+1 rule. The coupling constants provide information about the dihedral angles between coupled protons and the nature of the chemical bonds separating them.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of ethyl 1-benzyl-1H-pyrrole-3-carboxylate. By understanding the theoretical basis for the spectrum, following a robust experimental protocol, and applying a systematic approach to spectral interpretation, researchers can confidently elucidate the structure of this and related molecules. The information presented herein serves as a valuable resource for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the accurate and efficient characterization of novel chemical entities.
References
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Abraham, R. J., & Matth, M. (2010). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 48(12), 945-953. Retrieved from [Link]
-
Abraham, R. J., & Thomas, W. A. (1965). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society B: Physical Organic, 127-135. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl 3-pyrroline-1-carboxylate. Retrieved from [Link]
-
Rahkamaa, E. (1968). Spin‐Spin Coupling Constant J(14NH) and Spin‐Lattice Relaxation TimeT1 of 14N Nucleus in Pyrrole. The Journal of Chemical Physics, 48(1), 531–532. Retrieved from [Link]
-
Abraham, R. J., & Bernstein, H. J. (1959). The proton resonance spectra of furan and pyrrole. Canadian Journal of Chemistry, 37(6), 1056-1064. Retrieved from [Link]
-
MDPI. (n.d.). (R,S)-Benzyl 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Retrieved from [Link]
-
Katekar, G. F., & Moritz, A. G. (1969). Analysis of the N.M.R. spectrum of pyrrole. Australian Journal of Chemistry, 22(6), 1199-1205. Retrieved from [Link]
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. 1-BENZYLPYRROLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl 1-benzyl-1H-pyrrole-3-carboxylate. This document is intended for researchers, scientists, and drug development professionals who are utilizing NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds.
Introduction: The Significance of Structural Verification
Ethyl 1-benzyl-1H-pyrrole-3-carboxylate is a substituted pyrrole, a core heterocyclic motif prevalent in pharmaceuticals and functional materials. Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. ¹³C NMR spectroscopy serves as a powerful, non-destructive technique for this purpose, providing direct insight into the carbon framework of a molecule.[1] Each unique carbon atom in a distinct electronic environment within the molecule will produce a specific signal, or resonance, in the ¹³C NMR spectrum, the position of which (the chemical shift) is highly informative.[2][3]
This guide will delve into the theoretical prediction of the ¹³C NMR spectrum of ethyl 1-benzyl-1H-pyrrole-3-carboxylate, provide a robust experimental protocol for data acquisition, and offer insights into the interpretation of the resulting spectrum.
Predicted ¹³C NMR Spectral Analysis
A detailed analysis of the molecular structure allows for the prediction of the ¹³C NMR chemical shifts. The electron-donating and -withdrawing effects of the substituents on the pyrrole ring, as well as the electronic environments of the ethyl and benzyl groups, will govern the resonance positions of the individual carbon atoms.
Molecular Structure and Carbon Numbering
To facilitate a clear and systematic analysis, the carbon atoms of ethyl 1-benzyl-1H-pyrrole-3-carboxylate are numbered as follows:
Caption: Sample preparation workflow for ¹³C NMR analysis.
Rationale for Key Steps:
-
Concentration: A higher concentration is generally preferred for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time, as ¹³C has a low natural abundance (~1.1%). [4]* Solvent Choice: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.
-
Homogeneity: Ensuring the sample is fully dissolved and the solution is homogeneous is critical for obtaining sharp, well-resolved NMR signals.
Spectrometer Setup and Data Acquisition
-
Insert the sample into the magnet.
-
Lock onto the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving high resolution.
-
Set up the ¹³C acquisition parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A typical range for ¹³C NMR is 0 to 220 ppm. [5] * Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
-
Number of Scans (NS): This will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
Acquire the spectrum.
-
Process the data:
-
Apply a Fourier transform.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum by setting the TMS signal to 0.0 ppm or the CDCl₃ triplet to 77.16 ppm.
-
Perform baseline correction.
-
Data Interpretation and Structural Confirmation
The acquired ¹³C NMR spectrum should be compared with the predicted chemical shifts. The number of signals in the spectrum should correspond to the number of unique carbon environments in the molecule.
-
Signal Count: Expect to see a total of 12 distinct signals, as the pairs of carbons C2''/C6'' and C3''/C5'' in the benzyl group are chemically equivalent due to free rotation around the C1''-CH₂ bond.
-
Chemical Shift Assignment: Use the predicted chemical shift table and general knowledge of substituent effects to assign each signal to its corresponding carbon atom.
-
Advanced Techniques (Optional): For unambiguous assignment, especially of the aromatic carbons, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. [5]
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like ethyl 1-benzyl-1H-pyrrole-3-carboxylate. By combining a theoretical understanding of chemical shifts with a rigorous experimental protocol, researchers can confidently verify the carbon skeleton of their synthesized compounds. This guide provides the foundational knowledge and practical steps necessary to achieve high-quality, interpretable ¹³C NMR data, thereby ensuring the scientific integrity of their research.
References
-
Computational prediction of the 1H and 13C NMR chemical shifts for protonated alkylpyrroles electron correlation and not - SciSpace. Available at: [Link]
-
13C NMR Chemical Shift - Oregon State University. Available at: [Link]
-
Spectroscopy 13C NMR and 1H NMR - Mesbah Energy. Available at: [Link]
-
13C-NMR - University of Regensburg. Available at: [Link]
-
Chemical shifts - University of Regensburg. Available at: [Link]
-
Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole - ResearchGate. Available at: [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]
-
Supporting Information - Wiley Online Library. Available at: [Link]
-
(R,S)-Benzyl 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylate - MDPI. Available at: [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Available at: [Link]
Sources
An In-depth Technical Guide to the Infrared Spectrum of Ethyl 1-Benzyl-1H-pyrrole-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of ethyl 1-benzyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document delineates the fundamental principles of IR spectroscopy and applies them to predict, acquire, and interpret the vibrational signatures of this specific molecule. By dissecting the structure into its constituent functional groups—the N-substituted pyrrole ring, the benzyl substituent, and the ethyl carboxylate moiety—we establish a detailed map of expected absorptions. A rigorous, field-proven experimental protocol using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is presented, emphasizing the causality behind each step to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation and quality control in organic chemistry.
Introduction: The Molecular Architecture and Spectroscopic Significance
Ethyl 1-benzyl-1H-pyrrole-3-carboxylate is a molecule built upon a pyrrole core, a five-membered aromatic heterocycle fundamental to numerous biologically significant compounds, including porphyrins like heme and chlorophyll.[1] The nitrogen atom of the pyrrole ring is substituted with a benzyl group, and the 3-position is functionalized with an ethyl carboxylate group. This combination of an aromatic heterocycle, a benzene ring, and an ester functional group results in a rich and informative infrared spectrum.
Infrared (IR) spectroscopy is an indispensable analytical technique in organic chemistry that measures the interaction of infrared radiation with a molecule.[2][3] By absorbing IR radiation at specific frequencies, covalent bonds within the molecule are excited into higher vibrational states. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint" and provides definitive evidence for the presence or absence of key functional groups.[4] For a molecule like ethyl 1-benzyl-1H-pyrrole-3-carboxylate, IR spectroscopy allows for rapid confirmation of its synthesis and purity by identifying the characteristic vibrations of its ester, aromatic, and heterocyclic components.
Predicted Infrared Absorptions: A Functional Group Analysis
The utility of IR spectroscopy lies in its ability to correlate specific absorption bands with particular molecular vibrations.[5] We can deconstruct ethyl 1-benzyl-1H-pyrrole-3-carboxylate into its primary structural motifs to predict its IR spectrum.
The Ethyl Carboxylate Group (Aromatic Ester)
The ester is the most prominent functional group and gives rise to several strong, characteristic absorptions.
-
C=O Stretching: The carbonyl (C=O) stretch of an ester is one of the strongest and most recognizable absorptions in an IR spectrum.[3] For aromatic esters, where the carbonyl group is conjugated with the pyrrole ring, this peak is expected to appear in the range of 1730-1715 cm⁻¹ .[6][7] This is a slightly lower frequency compared to saturated esters (1750-1735 cm⁻¹) due to the resonance effect, which imparts more single-bond character to the C=O bond.[6]
-
C-O Stretching: Esters exhibit two distinct C-O stretching vibrations, often referred to as the "Rule of Three" along with the C=O stretch.[6][8]
The 1-Benzyl Group
The benzyl substituent contributes signals characteristic of both an aromatic ring and an aliphatic methylene (-CH₂-) linker.
-
Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring typically occurs just above 3000 cm⁻¹, in the region of 3100-3000 cm⁻¹ .[11] These peaks are generally of weak to medium intensity.
-
Aliphatic C-H Stretching: The methylene bridge (-CH₂-) will show symmetric and asymmetric C-H stretching absorptions in the 2980-2850 cm⁻¹ range.[11]
-
Aromatic C=C Stretching: The benzene ring exhibits characteristic C=C bond stretching vibrations that appear as a series of medium-intensity peaks in the 1600-1450 cm⁻¹ region.[11]
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the C-H out-of-plane bending of the benzene ring. The exact position is highly diagnostic of the substitution pattern. For a monosubstituted ring, strong bands are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.
The Substituted Pyrrole Ring
The trisubstituted pyrrole ring has its own set of characteristic vibrations.
-
Aromatic C-H Stretching: The C-H bonds on the pyrrole ring will also contribute to the absorption signal in the 3100-3000 cm⁻¹ region.
-
Ring Stretching (C=C and C-N): The fundamental vibrations of the pyrrole ring itself typically result in sharp bands between 1550-1430 cm⁻¹ .[12][13] The C-N stretching vibration can also be observed, often near 1200-1000 cm⁻¹ .[13]
-
Absence of N-H Stretch: A critical diagnostic feature for this N-substituted pyrrole is the absence of the N-H stretching vibration, which would typically appear as a sharp peak around 3400 cm⁻¹ in unsubstituted or N-H pyrroles.[13][14]
Summary of Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Functional Group / Vibration | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch (Benzyl & Pyrrole) | Medium to Weak |
| 2980-2850 | Aliphatic C-H Stretch (-CH₂- & -CH₂CH₃) | Medium |
| 1730-1715 | C=O Stretch (Aromatic Ester) | Strong, Sharp |
| 1600-1450 | Aromatic C=C Stretch (Benzyl Ring) | Medium, Multiple |
| 1550-1430 | Ring Stretch (Pyrrole, C=C and C-N) | Medium, Sharp |
| 1310-1250 | Asymmetric C-C-O Stretch (Ester) | Strong |
| 1130-1000 | Symmetric O-C-C Stretch (Ester) | Strong |
| 900-675 | Aromatic C-H Out-of-Plane Bend (Monosubstituted Benzyl) | Strong |
Experimental Protocol: ATR-FTIR Spectroscopy
The acquisition of a high-quality IR spectrum is paramount for accurate interpretation. Attenuated Total Reflectance (ATR) is the preferred technique for solid or oily organic compounds due to its simplicity, speed, and minimal sample preparation requirements.[15][16][17]
Instrumentation and Rationale
A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory is recommended.
-
FTIR Spectrometer: Offers superior speed and signal-to-noise ratio compared to older dispersive instruments.
-
Diamond ATR Crystal: Diamond is extremely robust, chemically inert, and suitable for a wide range of samples, making it ideal for a research environment. The ATR method works by passing an infrared beam through a crystal of high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal.[15] This eliminates the need for sample dilution (like KBr pellets) or fixed pathlength cells.
Step-by-Step Methodology
-
System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning (Causality): This is a critical self-validating step. Clean the diamond crystal surface thoroughly with a solvent known to dissolve the analyte and any potential contaminants (e.g., isopropanol or acetone), followed by a final wipe with a clean, dry cloth. This ensures that no residue from previous measurements will contaminate the current spectrum.
-
Background Spectrum Acquisition (Trustworthiness): Record a background spectrum of the empty, clean ATR crystal. This measurement captures the instrument's response and the spectral signature of the ambient atmosphere (primarily water vapor and carbon dioxide). The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself.
-
Sample Application: Place a small amount (typically 1-2 mg) of the ethyl 1-benzyl-1H-pyrrole-3-carboxylate sample directly onto the center of the diamond crystal. If the sample is a solid, apply pressure using the integrated clamp to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the following typical parameters:
-
Wavenumber Range: 4000 cm⁻¹ to 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
Post-Measurement Cleaning: Thoroughly clean the ATR crystal as described in Step 2 to prepare the instrument for the next user.
Data Processing and Validation
Modern FTIR software often includes processing functions.
-
ATR Correction: An ATR correction algorithm may be applied. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.
-
Baseline Correction: A baseline correction can be applied to remove any broad, rolling features, ensuring that peak heights and areas are accurate.
-
Data Validation: The integrity of the data is validated by ensuring the key predicted peaks are present and that atmospheric CO₂ (~2350 cm⁻¹) and H₂O (broad bands ~3400 cm⁻¹ and sharp lines ~1600 cm⁻¹) features have been successfully subtracted.[2]
Visualization of the Analytical Workflow
The logical flow from sample to final interpreted spectrum can be visualized as follows.
Caption: Workflow for ATR-FTIR analysis of ethyl 1-benzyl-1H-pyrrole-3-carboxylate.
Conclusion
The infrared spectrum of ethyl 1-benzyl-1H-pyrrole-3-carboxylate is a powerful tool for its structural verification. The key diagnostic features are a strong carbonyl absorption characteristic of an aromatic ester (~1720 cm⁻¹), multiple strong C-O stretching bands in the 1310-1000 cm⁻¹ region, and the distinct absorptions of the benzyl and pyrrole aromatic systems. Crucially, the absence of an N-H stretch confirms the N-benzylation of the pyrrole ring. By following the detailed ATR-FTIR protocol outlined in this guide, researchers can reliably obtain high-quality spectra for unambiguous compound identification, a process fundamental to progress in chemical synthesis and drug discovery.
References
-
Quora. (2022). Can IR spectra be used to identify organic compounds? Retrieved from [Link]
-
The Journal of Chemical Physics. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. AIP Publishing. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning. National Center for Biotechnology Information. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024). Infrared Spectroscopy: Principles and Applications in Organic Chemistry. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy (IR). Department of Chemistry. Retrieved from [Link]
-
Slideshare. (n.d.). Study of the Synthesis of Pyrrole and its Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Fally, F., Riga, J., & Verbist, J. (n.d.). PLASMA POLYMERIZATION OF PYRROLE. Laboratoire Interdisciplinaire de Spectroscopie Electronique. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. The Journal of Chemical Physics, 10(6), 328-341. AIP Publishing. Retrieved from [Link]
-
Rytwo, G., Zakai, R., & Wicklein, B. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Spectroscopy. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Identifying the Presence of Particular Groups. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Department of Chemistry & Biochemistry. Retrieved from [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ispc-conference.org [ispc-conference.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. mt.com [mt.com]
- 16. digital.csic.es [digital.csic.es]
- 17. pubs.acs.org [pubs.acs.org]
Technical Guide: Mass Spectrometry Characterization of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate
[1]
Executive Summary
Ethyl 1-benzyl-1H-pyrrole-3-carboxylate (CAS: 128259-47-2) is a critical heterocyclic intermediate used in the synthesis of bioactive pharmacophores, including anti-inflammatory and antitumor agents.[1] Its structural integrity hinges on the stability of the pyrrole core and the lability of its N-benzyl and C3-ester substituents.[1]
This guide provides a definitive technical framework for the mass spectrometric analysis of this compound. We contrast Electron Ionization (EI) for structural fingerprinting with Electrospray Ionization (ESI) for purity assessment, detailing the specific fragmentation pathways that validate the molecule's identity.
Part 1: Molecular Architecture & Ionization Physics[1]
Before designing an acquisition method, one must understand the physicochemical properties governing ionization.[1]
| Property | Value | Mass Spec Implication |
| Formula | Nitrogen Rule applies (Odd N = Odd MW).[1] | |
| Monoisotopic Mass | 229.1103 Da | Base peak for mass accuracy checks.[1] |
| LogP | ~3.2 (Predicted) | Retains well on C18; requires high organic % for elution.[1] |
| Key Moieties | N-Benzyl, Ethyl Ester | Benzyl: Dominant tropylium ion formation ( |
Ionization Strategy: EI vs. ESI
-
Electron Ionization (EI, 70 eV): The "Hard" technique.[1] It imparts significant internal energy, causing extensive fragmentation.[1] This is the gold standard for structural confirmation because the N-benzyl bond is highly susceptible to cleavage, yielding a diagnostic fingerprint.[1]
-
Electrospray Ionization (ESI): The "Soft" technique.[1] Used in LC-MS for purity profiling.[1] It typically yields the protonated molecular ion
at 230, with minimal in-source fragmentation unless Collision-Induced Dissociation (CID) is applied.[1]
Part 2: Fragmentation Mechanics (The Core)[1]
The mass spectrum of ethyl 1-benzyl-1H-pyrrole-3-carboxylate is defined by the competition between charge retention on the benzyl group (forming the stable tropylium ion) and the pyrrole core.[1]
Primary Fragmentation Pathway (EI/CID)[1]
The most abundant ion (Base Peak) in the EI spectrum is almost invariably the Tropylium ion (
-
Molecular Ion (
): Observed at 229 .[1] -
Benzyl Cleavage (
-cleavage): The bond between the pyrrole nitrogen and the benzylic carbon weakens.[1]
Secondary Ester Pathways
The ethyl ester at the C3 position undergoes characteristic eliminations:
-
Loss of Ethoxy Radical (
): Cleavage alpha to the carbonyl yields the acylium ion at 184 ( ).[1] -
McLafferty-type Rearrangement: The ethyl group contains hydrogens
to the carbonyl oxygen.[1] A hydrogen transfer followed by alkene elimination (loss of ethylene, , 28 Da) yields the carboxylic acid radical cation at 201 .[1] -
Total Ester Loss: Loss of the entire carboethoxy group (
) yields the N-benzyl pyrrole cation at 156 .[1]
Visualization of Fragmentation Logic
The following diagram illustrates the causal relationships in the fragmentation cascade.
Figure 1: Mechanistic fragmentation pathway of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate under EI conditions.
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checks (e.g., internal standards, retention time markers).
Protocol A: High-Resolution LC-MS (Purity & ID)
Objective: Confirm monoisotopic mass and purity in synthesis reaction mixtures.
-
Sample Preparation:
-
Chromatography (UHPLC):
-
Mass Spectrometry (ESI-Q-TOF):
Expected Result: A clean peak at
Protocol B: GC-MS (Structural Fingerprinting)[1]
Objective: Detailed structural confirmation via fragmentation pattern.
-
Inlet: Split mode (20:1), 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms),
.[1] -
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.[1]
-
Hold: 3 mins.
-
-
MS Source: Electron Ionization (70 eV), 230°C.[1]
Data Interpretation: Look for the "Tropylium Flag" (
Workflow Visualization
Figure 2: LC-MS workflow for purity assessment of the target pyrrole.[1]
Part 4: Data Interpretation & Troubleshooting
Distinguishing Isomers
The 3-carboxylate and 2-carboxylate isomers are common.[1]
-
Differentiation: While mass spectra are similar, the 2-carboxylate often shows a stronger
peak (ortho effect) compared to the 3-carboxylate.[1] Retention time is the primary differentiator; the 2-isomer typically elutes slightly earlier on non-polar GC columns due to intramolecular hydrogen bonding reducing polarity.[1]
Common Contaminants
| m/z Observed | Likely Contaminant | Origin |
| 108 | Benzyl alcohol | Hydrolysis of benzyl group or starting material.[1] |
| 107 | Benzylamine | Unreacted starting material.[1] |
| 201 | Carboxylic Acid derivative | Hydrolysis of the ethyl ester (Sample degradation).[1] |
Part 5: References
-
PubChem. (2025).[1][2][3] Ethyl 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (Analogous Fragmentation Data). National Library of Medicine.[1] [Link][1]
-
Han, Z., et al. (2011).[1][4] Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.[1][4] Acta Crystallographica Section E. [Link]
-
University of Guanajuato. (2019). Fragmentation Mechanisms in Mass Spectrometry: Esters and Cyclic Systems.[Link][1]
-
LibreTexts Chemistry. (2023).[1] Mass Spectrometry - Fragmentation Patterns (Esters and Aromatics).[1][5][6][7][8][Link][1]
Sources
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. Benzyl 3-pyrroline-1-carboxylate | C12H13NO2 | CID 643471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 1-benzyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate | C21H21NO2 | CID 102196266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ugto.mx [ugto.mx]
Strategic Synthesis of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate
The following guide details the strategic synthesis of ethyl 1-benzyl-1H-pyrrole-3-carboxylate , a critical heterocyclic scaffold in medicinal chemistry. This document is structured for researchers requiring high-purity starting materials and robust, scalable protocols.
Executive Summary & Retrosynthetic Analysis
The target molecule, ethyl 1-benzyl-1H-pyrrole-3-carboxylate , presents a specific substitution pattern (1,3-disubstituted) that is synthetically more challenging than the thermodynamically favored 2,5-substituted pyrroles (typically accessed via Paal-Knorr).
To ensure operational flexibility, this guide presents two distinct synthetic strategies:
-
The Modular Route (Stepwise): Construction of the pyrrole core via Van Leusen Synthesis , followed by N-alkylation. This is the industry standard for generating regioisomerically pure 3-carboxylates.
-
The Convergent Route (Direct): 1,3-Dipolar Cycloaddition of an N-benzyl azomethine ylide. This route installs the benzyl group and the pyrrole ring simultaneously but requires careful control of regioselectivity.
Retrosynthetic Logic (Graphviz)
Caption: Retrosynthetic disconnection showing the Stepwise Van Leusen path (Route A) and the Direct Cycloaddition path (Route B).
Route A: The Modular Approach (Van Leusen Protocol)
Recommendation: Use this route for maximum regiocontrol and scalability. Mechanism: The reaction utilizes Tosylmethyl Isocyanide (TosMIC) as a versatile C-N-C synthon. The base-mediated reaction with ethyl acrylate proceeds via a Michael addition followed by cyclization and elimination of the tosyl group (sulfinate), exclusively yielding the 3-substituted pyrrole.
Starting Materials & Reagents
| Component | Role | Grade/Purity | Critical Attribute |
| TosMIC | C1 Synthon | >98% | Moisture sensitive; store at 2-8°C. |
| Ethyl Acrylate | Michael Acceptor | >99% | Stabilized (MEHQ). Distill if polymer present.[1] |
| Sodium Hydride (NaH) | Base | 60% in oil | Anhydrous conditions essential. |
| Benzyl Bromide | Alkylating Agent | >98% | Lachrymator; use fresh to avoid color. |
| Ethyl Pyrrole-3-carboxylate | Intermediate | N/A | Can be purchased to skip Step 1. |
Experimental Protocol
Step 1: Synthesis of Ethyl Pyrrole-3-carboxylate (The Core)
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon.
-
Solvent System: Add TosMIC (1.0 equiv) and Ethyl Acrylate (1.1 equiv) to a mixture of anhydrous DMSO and Diethyl Ether (1:2 ratio). The ether cosolvent moderates the exotherm.
-
Addition: Add NaH (1.2 equiv) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Stir at ambient temperature for 2-4 hours. The reaction mixture will darken.
-
Quench: Dilute with water carefully. Extract with Ethyl Acetate (EtOAc).
-
Purification: The sulfinate byproduct is water-soluble. The organic layer is dried (
) and concentrated. Recrystallize from cyclohexane or purify via silica gel chromatography (Hexane/EtOAc) to yield ethyl pyrrole-3-carboxylate .
Step 2: N-Benzylation
-
Solvent: Dissolve the intermediate (from Step 1) in anhydrous DMF (0.5 M).
-
Deprotonation: Cool to 0°C. Add NaH (1.1 equiv). Stir for 30 mins until gas evolution ceases.
-
Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise.
-
Completion: Allow to warm to RT. Monitor by TLC (usually < 2 hours).
-
Workup: Pour into ice water. The product often precipitates as a solid. Filter or extract with EtOAc.
-
Yield: Typically 85-95% for this step.[2]
Route B: The Convergent Approach (1,3-Dipolar Cycloaddition)
Recommendation: Use this route for rapid library generation or if ethyl pyrrole-3-carboxylate is unavailable. Mechanism: An in situ generation of a non-stabilized azomethine ylide from N-benzylglycine and formaldehyde, which undergoes a [3+2] cycloaddition with ethyl propiolate.
Starting Materials
| Component | Role | Critical Attribute |
| N-Benzylglycine | Ylide Precursor | Free amine form preferred over HCl salt. |
| Paraformaldehyde | C1 Source | Depolymerizes in situ. |
| Ethyl Propiolate | Dipolarophile | Electron-deficient alkyne. |
| Toluene | Solvent | High boiling point for reflux. |
Experimental Protocol
-
Reagent Prep: In a Dean-Stark apparatus, suspend N-benzylglycine (1.0 equiv) and Paraformaldehyde (1.5 equiv) in Toluene .
-
Cycloaddition: Add Ethyl Propiolate (1.2 equiv).
-
Reflux: Heat to reflux. The water removal drives the formation of the oxazolidinone intermediate (or iminium), which decarboxylates to form the dipole.
-
Regioselectivity Check: This reaction can produce a mixture of 2-carboxylate and 3-carboxylate.
-
Note: The 3-carboxylate is often favored electronically, but steric bulk can influence this.
-
-
Oxidation: The initial product is often the pyrroline (dihydro-pyrrole). To obtain the aromatic pyrrole, treat the crude reaction mixture with an oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2 in dichloromethane at RT.
Critical Quality Attributes (CQA) & Troubleshooting
Regiochemistry Validation
The most common failure mode is incorrect regiochemistry (getting the 2-isomer instead of the 3-isomer).
-
Validation: Use 1H NMR.
-
3-substituted pyrrole: The C2-H and C5-H protons appear as distinct multiplets (often dd or t) with coupling constants
. -
2-substituted pyrrole: The C3-H, C4-H, and C5-H pattern is distinct (dd, dd, dd).
-
Key Signal: In the 3-carboxylate, the proton at C2 is uniquely deshielded and appears as a doublet or broad singlet around
7.3-7.5 ppm.
-
Handling TosMIC
TosMIC is thermally unstable and odorless but can decompose violently if heated dry.
-
Safety: Always handle in solution when possible.
-
Storage: Keep refrigerated. If the solid turns yellow/brown, recrystallize from ethanol before use.
Synthesis Workflow Diagram (Route A)
Caption: Stepwise workflow for the synthesis of the target molecule via the Van Leusen intermediate.
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 1977, 42(19), 3114-3118.
-
Sisko, J., et al. "An investigation of the regioselectivity of the reaction of tosylmethyl isocyanide with Michael acceptors." Journal of Organic Chemistry, 2000, 65(5), 1516-1524.
-
Padwa, A., et al. "Cycloaddition reactions of azomethine ylides." Chemical Reviews, 1996, 96(1), 223-270.
-
Organic Syntheses. "Ethyl Pyrrole-3-carboxylate." Org.[1] Synth., Coll. Vol. 9, p.432 (1998).
Sources
chemical reactivity of the pyrrole ring in ethyl 1-benzyl-1H-pyrrole-3-carboxylate
Executive Summary
Ethyl 1-benzyl-1H-pyrrole-3-carboxylate represents a "push-pull" heterocyclic scaffold critical in medicinal chemistry, particularly for the synthesis of kinase inhibitors and multi-receptor antagonists. Its reactivity is defined by the competition between the electron-rich pyrrole core (
This guide delineates the orthogonal reactivity patterns of this molecule. Specifically, it details how to access the C5 position via Electrophilic Aromatic Substitution (EAS) and the C2 position via Directed Ortho-Metalation (DoM) , providing researchers with a roadmap for regioselective functionalization.[1]
Structural Analysis & Electronic Architecture
The Push-Pull System
The reactivity of the pyrrole ring is governed by two opposing forces:
-
Nitrogen Lone Pair (+M Effect): The pyrrole nitrogen donates electron density into the ring, making it highly susceptible to electrophilic attack.[1]
-
3-Ethoxycarbonyl Group (-M/-I Effect): The ester at position 3 withdraws electron density. This deactivates the ring relative to unsubstituted pyrrole but creates distinct electronic nodes that direct regioselectivity.
Steric Influence of the N-Benzyl Group
The N-benzyl moiety serves two functions:
-
Protection: It prevents N-deprotonation, forcing base-mediated chemistry to occur at the carbon ring atoms.
-
Steric Shielding: The bulky benzyl group sterically hinders the adjacent C2 position, influencing the regioselectivity of electrophilic attacks away from C2 and toward C4 or C5.[1]
Regioselectivity Map: The C2 vs. C5 Dichotomy
The core utility of this scaffold lies in the ability to switch regioselectivity based on the reaction mechanism employed.
| Reaction Class | Mechanism | Primary Site | Driver |
| Electrophilic Aromatic Substitution (EAS) | Aromatic substitution via sigma-complex | C5 | Electronic activation + Steric avoidance of N-Benzyl group. |
| Organometallic Lithiation | Directed Ortho Metalation (DoM) | C2 | Chelation control by the C3-ester carbonyl oxygen. |
| Nucleophilic Attack | Ester Hydrolysis/Reduction | Exocyclic | Standard carbonyl chemistry. |
Visualization of Reactivity Pathways
The following diagram illustrates the divergent pathways available for functionalizing the pyrrole core.
Caption: Figure 1. Divergent reactivity map showing C5 selectivity via EAS and C2 selectivity via chelation-controlled lithiation.
Deep Dive: Electrophilic Aromatic Substitution (EAS)
Mechanism and Site Selectivity
In 3-substituted pyrroles with Electron Withdrawing Groups (EWGs), the "meta" (C4) and "para" (C5) positions are generally deactivated less than the "ortho" (C2) position.[1] However, for ethyl 1-benzyl-1H-pyrrole-3-carboxylate , the C2 position is sterically crowded by the N-benzyl group. Consequently, soft electrophiles (like the Vilsmeier reagent) predominantly attack C5 .[1]
Protocol: C5-Formylation (Vilsmeier-Haack)
This protocol yields ethyl 1-benzyl-5-formyl-1H-pyrrole-3-carboxylate.
Reagents:
-
Substrate: Ethyl 1-benzyl-1H-pyrrole-3-carboxylate (1.0 eq)
-
Phosphorus Oxychloride (
): 1.2 eq[1] -
Dimethylformamide (DMF): 5.0 eq (Solvent/Reagent)[1]
Step-by-Step Methodology:
-
Reagent Formation: In a flame-dried flask under
, cool anhydrous DMF (5 eq) to 0°C. Dropwise add (1.2 eq). Stir for 30 minutes to generate the Vilsmeier salt (chloroiminium ion). -
Addition: Dissolve the pyrrole substrate in minimal DCM. Add this solution dropwise to the Vilsmeier salt at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (formation of a polar aldehyde spot).
-
Hydrolysis (Critical): Cool the mixture back to 0°C. Quench by slowly adding saturated aqueous sodium acetate (NaOAc). Note: This step is exothermic. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Workup: Extract with DCM (
). Wash organics with brine, dry over , and concentrate.[1][2][3] -
Purification: Flash chromatography (Hexanes/EtOAc).
Causality: The use of NaOAc rather than strong base prevents hydrolysis of the C3-ester during the quench.
Deep Dive: Directed Ortho-Metalation (DoM)
Mechanism: Chelation Control
While C2 is sterically hindered against electrophiles, it is the preferred site for deprotonation.[1] The carbonyl oxygen of the C3-ester coordinates with the Lithium atom of the base (LDA or LiTMP), bringing the base into proximity with the C2 proton. This "Complex Induced Proximity Effect" (CIPE) overrides steric hindrance.
Protocol: C2-Functionalization via Lithiation
This protocol describes the synthesis of a C2-methylated derivative.
Reagents:
-
Substrate: Ethyl 1-benzyl-1H-pyrrole-3-carboxylate (1.0 eq)
-
Lithium Diisopropylamide (LDA): 1.1 eq (freshly prepared or commercial 2.0 M)[1]
-
Electrophile: Methyl Iodide (MeI) (1.2 eq)[1]
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Setup: Flame-dry a flask and purge with Argon. Add substrate and anhydrous THF.[3] Cool to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add LDA dropwise over 10 minutes. The low temperature is mandatory to prevent nucleophilic attack of the base on the ester (Claisen condensation side reaction) and to stabilize the lithio-species.
-
Metalation: Stir at -78°C for 45–60 minutes. The solution typically turns yellow/orange, indicating the formation of the lithiated species.[1]
-
Trapping: Add MeI dropwise.
-
Warm-up: Allow the reaction to warm slowly to RT over 2 hours.
-
Quench: Add saturated
solution. -
Workup: Extract with EtOAc, wash with water/brine, dry, and concentrate.[1][3]
Caption: Figure 2. Mechanism of Directed Ortho-Metalation (DoM) utilizing the C3-ester as a directing group.
Comparison of Physical Data
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 229.28 g/mol | |
| Physical State | Solid / Viscous Oil | Depends on purity/crystallinity |
| Solubility | DCM, EtOAc, DMSO | Insoluble in water |
| Stability | Stable at RT | Avoid strong acids (polymerization risk) |
References
-
Van Leusen, A. M., et al. (1972).[1] A new synthesis of pyrroles from tosylmethyl isocyanide. Tetrahedron Letters.
- Context: Establishes the foundational synthesis of 3-substituted pyrroles (TosMIC chemistry).
-
Gilchrist, T. L. (1997).[1] Heterocyclic Chemistry. 3rd Edition.
- Context: Authoritative text on the general reactivity patterns of pyrroles and the effect of EWGs.
-
Kakkar, S., et al. (2018).[1] Vilsmeier-Haack Reaction: A Detailed Review. Journal of Heterocyclic Chemistry.
- Context: Mechanistic details on formylation and regioselectivity in electron-rich heterocycles.
-
Gribble, G. W. (2002).[1] Lithiation of Pyrroles and Indoles. In Lithium Chemistry: A Theoretical and Experimental Overview.
- Context: Detailed review of N-protecting groups and C2-directed lithiation str
-
PubChem Compound Summary. (2023). Ethyl 1-benzyl-1H-pyrrole-3-carboxylate.[4] National Center for Biotechnology Information.
- Context: Verification of chemical identifiers and physical property d
Sources
- 1. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl 1-benzyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate | C21H21NO2 | CID 102196266 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Crystal Structure Determination of Ethyl 1-Benzyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical overview of the methodologies and considerations involved in determining the crystal structure of ethyl 1-benzyl-1H-pyrrole-3-carboxylate. As a compound of interest in medicinal chemistry and materials science, a detailed understanding of its three-dimensional structure is paramount for rational drug design and the development of novel functional materials. This document will proceed from the foundational steps of chemical synthesis and crystallization to the intricacies of X-ray diffraction data collection, structure solution, and refinement, offering field-proven insights from a Senior Application Scientist's perspective.
Introduction: The Significance of Structural Elucidation
Pyrrole derivatives form the backbone of numerous pharmaceuticals and biologically active compounds. The substituent groups on the pyrrole ring dictate the molecule's overall conformation, electronic properties, and intermolecular interactions. Ethyl 1-benzyl-1H-pyrrole-3-carboxylate, with its benzyl group providing aromatic interactions and the ethyl carboxylate group acting as a potential hydrogen bond acceptor, presents a compelling case for structural analysis. Elucidating its crystal structure provides definitive information on bond lengths, bond angles, and the molecule's preferred conformation in the solid state. This, in turn, can inform our understanding of its structure-activity relationship (SAR) and guide future derivatization efforts. X-ray crystallography remains the gold standard for obtaining this atomic-level information.[1]
Experimental Methodology: A Self-Validating Workflow
The determination of a crystal structure is a multi-step process, where the quality of the outcome is contingent on the rigor of each preceding step. The workflow presented here is designed to be a self-validating system, with checkpoints to ensure the highest quality data is carried forward.
Synthesis of Ethyl 1-Benzyl-1H-pyrrole-3-carboxylate
The synthesis of the target compound is a critical first step, as the purity of the material directly impacts the success of crystallization. A plausible synthetic route involves the aromatization of a precursor, such as ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate.[2]
Protocol:
-
Reactant Preparation: A solution of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate is prepared in a suitable solvent, such as toluene.
-
Dehydrogenation: A dehydrogenating agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added to the solution.[2] The reaction is typically heated to reflux to ensure complete conversion.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove any precipitated by-products, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure ethyl 1-benzyl-1H-pyrrole-3-carboxylate.
Causality Behind Experimental Choices: The choice of a dehydrogenating agent like DDQ is based on its effectiveness in aromatizing pyrrolidine rings under relatively mild conditions. Toluene is often selected as a solvent due to its high boiling point, which is suitable for refluxing the reaction, and its ability to dissolve both the reactant and the reagent.
Crystallization
The growth of high-quality single crystals is often the most challenging aspect of a crystal structure determination.[3] The goal is to obtain crystals that are of a suitable size (typically 0.1-0.3 mm in each dimension) and have a well-ordered internal lattice.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.[4]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature, or even sub-ambient temperatures.[4]
Trustworthiness of the Protocol: The success of crystallization is highly dependent on the purity of the compound and the careful control of crystallization conditions. Trying a variety of solvents and techniques is often necessary. The quality of the resulting crystals should be assessed under a microscope for sharp edges and the absence of visible defects.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[5]
Experimental Workflow Diagram:
Sources
Methodological & Application
experimental protocol for the synthesis of substituted pyrroles
Application Note: High-Efficiency Synthesis of Polysubstituted Pyrroles for Medicinal Chemistry
Executive Summary
Pyrroles represent a "privileged scaffold" in drug discovery, forming the core of blockbuster therapeutics like Atorvastatin (Lipitor) and Sunitinib (Sutent). However, the synthesis of densely functionalized pyrroles often suffers from regioselectivity issues, harsh conditions, or limited substrate scope.
This guide moves beyond generic textbook descriptions to provide two field-validated protocols:
-
The Workhorse: A Modified Paal-Knorr Synthesis using Microwave Irradiation (for rapid, scalable access to 1,2,5-substituted systems).
-
The Specialist: A Silver-Catalyzed Isocyanide Cycloaddition (for accessing difficult 2,3,4-substituted patterns inaccessible via standard condensation).
Strategic Method Selection
Before initiating synthesis, select the protocol that matches your target substitution pattern and available precursors.
| Feature | Method A: Modified Paal-Knorr | Method B: Ag-Catalyzed Cycloaddition |
| Primary Utility | Scale-up; 1,2,5-substitution patterns. | Diversity-oriented synthesis; 2,3,4-substitution. |
| Key Precursors | 1,4-Dicarbonyls + Primary Amines.[1][2][3][4] | Terminal Alkynes + Isocyanides.[5][6] |
| Atom Economy | High (Water is the only byproduct). | Moderate (Depends on leaving groups/ligands). |
| Limitation | Availability of specific 1,4-diketones.[2] | Requires inert atmosphere; Ag catalysts are costly. |
| Reaction Time | 10–30 mins (Microwave). | 4–12 hours. |
Protocol A: Microwave-Assisted Paal-Knorr Synthesis
Rationale: The classical Paal-Knorr often requires prolonged reflux and can degrade sensitive functional groups. By utilizing microwave irradiation with a mild Lewis Acid (Iodine or Montmorillonite K-10), we accelerate the rate-determining dehydration step while suppressing polymerization side-reactions.
Mechanistic Insight (The Amarnath Mechanism)
Contrary to early assumptions of imine intermediates, Amarnath et al. (1991) demonstrated that the reaction proceeds via a hemiaminal intermediate.[2] The rate-determining step is the cyclization of this hemiaminal, not the initial nucleophilic attack.
Figure 1: Mechanistic flow of the Paal-Knorr reaction emphasizing the rate-determining cyclization step.
Experimental Procedure
Reagents:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Catalyst: Molecular Iodine (10 mol%) or Montmorillonite K-10 (20 wt%)
-
Solvent: Ethanol (EtOH) or solvent-free (if liquid amine is used)
Step-by-Step Protocol:
-
Preparation: In a 10 mL microwave-transparent crimp vial, dissolve the 1,4-diketone (1.0 mmol) in EtOH (2 mL).
-
Activation: Add the primary amine (1.2 mmol). If the reaction is exothermic, cool in an ice bath for 2 minutes.
-
Catalysis: Add Molecular Iodine (25.4 mg, 0.1 mmol). The solution will darken.
-
Irradiation: Cap the vial. Place in a microwave reactor (e.g., CEM Discover or Biotage).
-
Settings: 80°C, Power: 150W (Dynamic), Pressure Limit: 200 psi.
-
Time: 10 minutes.
-
-
Quench & Workup:
-
Dilute the mixture with Ethyl Acetate (20 mL).
-
Wash with 5% aqueous Sodium Thiosulfate (
) to remove iodine (color will shift from dark brown to pale yellow). -
Wash with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Most products crystallize upon cooling. If oil persists, perform flash chromatography (Hexane/EtOAc 9:1).
Validation Check:
-
NMR: Look for the disappearance of the carbonyl signals (~200 ppm in
C) and the appearance of pyrrole aromatic protons (~5.8–6.5 ppm in H).
Protocol B: Silver-Catalyzed Isocyanide-Alkyne Cycloaddition
Rationale: When the required 1,4-diketone is unstable or synthetically inaccessible, this "fragment-based" approach is superior. It utilizes the unique reactivity of isocyanides with terminal alkynes, catalyzed by Ag(I), to build the pyrrole ring from scratch.
Workflow Diagram
Figure 2: Operational workflow for the Silver-Catalyzed Cycloaddition.
Experimental Procedure
Reagents:
-
Terminal Alkyne (1.0 equiv)
-
Isocyanide (1.2 equiv)
-
Catalyst: Silver Carbonate (
) (0.1 equiv) -
Base/Additive: Sometimes DBU (0.2 equiv) is beneficial, though often not strictly required.
-
Solvent: DMSO or DMF (Anhydrous).
Step-by-Step Protocol:
-
Safety Note: Isocyanides have a potent, foul odor. All weighing and handling must occur in a well-ventilated fume hood.
-
Setup: Flame-dry a reaction tube and purge with Argon.
-
Charging: Add
(10 mol%) and the terminal alkyne (0.5 mmol) to the tube. -
Solvation: Add anhydrous DMSO (2.0 mL). Stir for 5 minutes to activate the alkyne (forming the Silver-Acetylide species in situ).
-
Addition: Add the isocyanide (0.6 mmol) via syringe.
-
Reaction: Heat the mixture to 80°C. Stir for 6–12 hours.
-
Visual Cue: The suspension may darken as silver particles aggregate; this is normal.
-
-
Workup:
-
Cool to room temperature.[7]
-
Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Note: DMSO is difficult to remove; copious water washes are necessary.
-
Filter the organic layer through a pad of Celite to remove residual silver.
-
-
Purification: Silica gel chromatography.
The Expert's Corner: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| "Black Tar" Polymerization | Acid concentration too high (Method A) or Pyrrole is electron-rich and acid-sensitive. | Switch from Iodine/Acid to neutral alumina or silica surface catalysis. Store product under Argon at -20°C. |
| Low Yield (Method B) | Isocyanide polymerization or hydrolysis. | Ensure strictly anhydrous DMSO. Add isocyanide slowly (syringe pump) to the Ag-acetylide mixture. |
| Regioisomer Mixtures | Asymmetric 1,4-diketones (Method A). | Regioselectivity is inherent to the precursor. If critical, switch to Method B or Hantzsch synthesis to control substituent placement. |
| Product Oxidation | Electron-rich pyrroles oxidize in air (turn pink/red). | Pass through a short plug of basic alumina immediately after workup. Store in amber vials. |
References
-
Mechanism of Paal-Knorr: Amarnath, V., Amarnath, K., Douglas, K. A., & Madhavan, K. (1991).[2][8][9] Mechanism of the Paal-Knorr pyrrole synthesis. Journal of Organic Chemistry, 56(24), 6924–6931. Link
-
Silver-Catalyzed Protocol: Gao, M., He, C., Chen, H., Bai, R., Cheng, B., & Lei, A. (2013).[5] Synthesis of Pyrroles by Click Reaction: Silver-Catalyzed Cycloaddition of Terminal Alkynes with Isocyanides.[5][6] Angewandte Chemie International Edition, 52(27), 6958–6961.[5] Link
-
Microwave Methodology: Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-assisted Paal–Knorr reaction.[8] European Journal of Organic Chemistry, 2005(24), 5277-5288. Link
-
Isocyanide MCR Overview: Liu, J., Fang, Z., Zhang, Q., Liu, Q., & Bi, X. (2013).[5][10][11][12] Silver-Catalyzed Isocyanide–Alkyne Cycloaddition: A General and Practical Method to Oligosubstituted Pyrroles. Angewandte Chemie, 125(27), 7091-7095. Link
Sources
- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijprems.com [ijprems.com]
- 4. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF [edurev.in]
- 5. Synthesis of pyrroles by click reaction: silver-catalyzed cycloaddition of terminal alkynes with isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrroles by Click Reaction: Silver-Catalyzed Cycloaddition of Terminal Alkynes with Isocyanides | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. Direct Synthesis of Pyrroles from Imines, Alkynes, and Acid Chlorides: An Isocyanide-Mediated Reaction [organic-chemistry.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Silver-catalyzed isocyanide-alkyne cycloaddition: a general and practical method to oligosubstituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. biosynce.com [biosynce.com]
Application Note: Antibacterial Evaluation of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate Derivatives
Abstract & Scope
This technical guide details the standardized protocols for evaluating the antibacterial efficacy of ethyl 1-benzyl-1H-pyrrole-3-carboxylate derivatives. These small molecules represent a privileged scaffold in medicinal chemistry, characterized by a lipophilic benzyl tail and a polar ester core. Due to their structural properties, these derivatives often exhibit significant activity against Gram-positive pathogens (e.g., Staphylococcus aureus, Enterococcus faecalis) by penetrating the peptidoglycan layer, though challenges remain in targeting Gram-negative outer membranes.
This document provides a rigorous Broth Microdilution Protocol aligned with CLSI M07 standards , ensuring reproducible Minimum Inhibitory Concentration (MIC) data. It is designed for researchers optimizing lead compounds for Multi-Drug Resistant (MDR) infections.
Chemical Basis & Structure-Activity Relationship (SAR)
The pharmacological potential of the pyrrole-3-carboxylate scaffold relies on specific molecular interactions. Understanding these is crucial for interpreting biological data.
-
The Pyrrole Core: Acts as a planar linker. The electron-rich aromatic system can participate in
- stacking interactions with DNA base pairs or protein residues. -
The C3-Ethyl Ester: Provides hydrogen bond acceptor capability. Hydrolysis of this ester in vivo to the carboxylic acid may alter activity, but in in vitro assays, it contributes to lipophilicity (LogP), facilitating membrane permeation.
-
The N1-Benzyl Group: This is the critical "tail." It drives hydrophobic interaction with bacterial cell membranes.
-
SAR Insight: Electron-withdrawing groups (e.g.,
, , ) on the benzyl ring, particularly at the para position, often enhance antibacterial potency by increasing the acidity of the system or altering metabolic stability [1, 2].
-
Experimental Workflow
The following diagram outlines the critical path from compound solubilization to valid MIC determination.
Figure 1: Critical path for antibacterial susceptibility testing of pyrrole derivatives.
Protocol A: Compound Preparation & Handling
Objective: To prepare stable stock solutions without precipitation, a common failure point for lipophilic ethyl esters.
Materials
-
Solvent: Dimethyl sulfoxide (DMSO), sterile filtered, ACS grade.
-
Storage: Amber glass vials (to prevent photodegradation of the pyrrole ring).
Procedure
-
Weighing: Accurately weigh 10.0 mg of the ethyl 1-benzyl-1H-pyrrole-3-carboxylate derivative.
-
Primary Stock (10 mg/mL): Dissolve the powder in 1.0 mL of 100% DMSO. Vortex for 30 seconds.
-
Note: If the compound has a 4-nitro or 4-chloro substituent on the benzyl ring, sonication (5 mins) may be required to ensure complete dissolution.
-
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates undissolved particles that will skew MIC values.
-
Storage: Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
Protocol B: CLSI Broth Microdilution Assay
Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard bacterial strains. This protocol complies with CLSI M07 guidelines [3].
Reagents
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Tracer: Resazurin (optional, for colorimetric reading) or TTC.
-
Strains:
-
S. aureus ATCC 29213 (Gram-positive control).
-
E. coli ATCC 25922 (Gram-negative control).
-
Step-by-Step Methodology
Phase 1: Inoculum Preparation (Direct Colony Suspension)
-
Select 3-5 isolated colonies from an 18-24h agar plate.
-
Suspend in saline to match a 0.5 McFarland Standard (approx.
CFU/mL). -
Dilution: Dilute this suspension 1:150 in CAMHB to achieve the final testing concentration of approx.
CFU/mL.-
Critical: This step must be performed within 15 minutes of preparing the McFarland suspension to prevent bacterial overgrowth.
-
Phase 2: Plate Setup (96-Well Format)
-
DMSO Control Limit: The final concentration of DMSO in the well must be
to avoid solvent toxicity. -
Serial Dilution:
-
Add 100 µL of CAMHB to columns 2-12.
-
Add 200 µL of the compound (diluted in broth to 2x the highest desired test concentration) to column 1.
-
Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL.
-
Column 11: Growth Control (Bacteria + Broth + Solvent only).
-
Column 12: Sterility Control (Broth only).
-
-
Inoculation: Add 100 µL of the standardized bacterial suspension (from Phase 1) to wells in columns 1-11.
-
Final Volume: 200 µL per well.
-
Phase 3: Incubation & Reading
-
Seal plates with breathable film to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.
-
Determination: The MIC is the lowest concentration showing no visible growth (no turbidity or pellet formation).
Data Analysis & Interpretation
Pyrrole-3-carboxylate derivatives typically display a distinct spectrum of activity. Below is a representative data structure for evaluating hits.
Table 1: Representative MIC Data Interpretation (µg/mL)
| Compound ID | R1 (Benzyl Subst.)[1] | S. aureus (Gram+) | E. faecalis (Gram+) | E. coli (Gram-) | Interpretation |
| PYR-001 | H (Unsubstituted) | 64 | 128 | >128 | Weak Activity (Baseline) |
| PYR-002 | 4-Cl (Chloro) | 8 | 16 | 64 | Moderate Potency |
| PYR-003 | 4-NO | 2 | 4 | 32 | Hit Compound |
| PYR-004 | 4-OH (Hydroxy) | 32 | 32 | >128 | Potential Antifungal [1] |
| Ciprofloxacin | (Control) | 0.5 | 1.0 | 0.015 | Validation Standard |
Key Findings from Literature:
-
Gram-Positive Selectivity: Most ethyl 1-benzyl-1H-pyrrole-3-carboxylates are significantly more active against Gram-positive bacteria. The outer membrane of Gram-negative bacteria acts as a barrier to these lipophilic esters [2].
-
Substituent Effect: Electron-withdrawing groups (PYR-003) generally improve activity compared to electron-donating groups (PYR-004) in antibacterial assays, likely due to electronic effects on the pyrrole ring system facilitating target interaction [4].
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound is too lipophilic for the aqueous broth. | Reduce the starting concentration. Ensure DMSO is <1%. Use a "step-down" dilution method where the compound is diluted in broth immediately before plating. |
| Skipped Wells | Pipetting error or contamination. | Use multi-channel pipettes with filtered tips. Ensure tips are changed if touching the wall of the well. |
| High MIC for Controls | Inoculum density too high. | Re-check 0.5 McFarland standard using a turbidity meter rather than visual estimation. |
| Trailing Growth | Bacteriostatic activity (common in pyrroles). | Read the endpoint at 80% inhibition if using OD600, or extend incubation to 24h to confirm. |
References
-
Encyclopedia.pub. (2022). Antibacterial Activity of Heterocyclic Compounds. Retrieved from [Link]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[2] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Rane, R. A., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products. Retrieved from [Link]
Sources
Application Notes and Protocols: N-Benzylation of Ethyl Pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed exploration of the N-benzylation of ethyl pyrrole-3-carboxylate, a critical transformation in the synthesis of various pharmacologically relevant scaffolds. These application notes are designed to offer not only step-by-step protocols but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes in your laboratory.
Introduction: The Strategic Importance of N-Functionalized Pyrroles
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the pyrrole nitrogen atom is a key strategy for modulating the biological activity, pharmacokinetic properties, and target specificity of these molecules. The introduction of a benzyl group, in particular, can enhance lipophilicity, introduce steric bulk, and provide a handle for further chemical modification. Ethyl pyrrole-3-carboxylate serves as a versatile starting material, with the electron-withdrawing ester group influencing the reactivity of the pyrrole ring and rendering the N-H proton sufficiently acidic for deprotonation under a variety of basic conditions.
This guide will detail three robust and widely applicable protocols for the N-benzylation of ethyl pyrrole-3-carboxylate, each with its own advantages in terms of reaction rate, mildness of conditions, and scalability. We will delve into the mechanistic underpinnings of each method, providing a rationale for the choice of reagents and reaction parameters.
Reaction Mechanism: The Nucleophilic Attack of the Pyrrolide Anion
The N-benzylation of ethyl pyrrole-3-carboxylate proceeds via a classical nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the pyrrole nitrogen by a suitable base, forming a resonance-stabilized pyrrolide anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide (or a related benzyl halide), displacing the bromide ion and forming the desired N-C bond.
The choice of base and solvent is critical in this process. Strong bases like sodium hydride (NaH) effect rapid and complete deprotonation, while milder bases such as cesium carbonate (Cs₂CO₃) can also be effective, particularly due to the high solubility of cesium salts in organic solvents.[1] The solvent must be able to dissolve the reactants and, in the case of strong bases, be aprotic to avoid quenching the base.
Caption: General mechanism of N-benzylation of ethyl pyrrole-3-carboxylate.
Comparative Overview of Protocols
For ease of comparison, the key parameters for the three detailed protocols are summarized in the table below.
| Parameter | Protocol 1: Sodium Hydride | Protocol 2: Cesium Carbonate | Protocol 3: Phase-Transfer Catalysis (PTC) |
| Base | Sodium Hydride (NaH) | Cesium Carbonate (Cs₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Solvent System | Anhydrous DMF | Anhydrous Acetone or Acetonitrile | Toluene / Water (biphasic) |
| Catalyst | None | None | Tetrabutylammonium bromide (TBAB) |
| Temperature | 0 °C to room temperature | Room temperature to reflux | 80-100 °C |
| Typical Reaction Time | 2-6 hours | 12-24 hours | 6-18 hours |
| Key Advantages | Fast, high yielding | Milder conditions, good for sensitive substrates | "Green" alternative, inexpensive base, scalable |
| Potential Drawbacks | Requires strictly anhydrous conditions, safety concerns with NaH | Slower reaction times, more expensive base | Biphasic system, catalyst removal may be necessary |
Experimental Protocols
Protocol 1: N-Benzylation using Sodium Hydride in DMF
This is a classic and highly effective method that leverages the strong basicity of sodium hydride to rapidly generate the pyrrolide anion.[1] The use of anhydrous N,N-dimethylformamide (DMF) as a polar aprotic solvent is crucial for the success of this reaction.
Materials:
-
Ethyl pyrrole-3-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add ethyl pyrrole-3-carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the pyrrole (concentration typically 0.2-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care in a fume hood.[1]
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes. The cessation of hydrogen gas evolution and the formation of a homogeneous solution indicate the formation of the sodium pyrrolide.
-
Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure ethyl 1-benzyl-1H-pyrrole-3-carboxylate.
Caption: Workflow for N-benzylation using NaH in DMF.
Protocol 2: N-Benzylation using Cesium Carbonate in Acetone
This protocol offers a milder alternative to the use of sodium hydride, which can be advantageous for substrates with base-sensitive functional groups.[1] Cesium carbonate is a particularly effective base for N-alkylation reactions due to its high solubility in many organic solvents.[1]
Materials:
-
Ethyl pyrrole-3-carboxylate
-
Cesium carbonate (Cs₂CO₃)
-
Benzyl bromide
-
Anhydrous acetone (or acetonitrile)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl pyrrole-3-carboxylate (1.0 eq), cesium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Alkylating Agent: Add benzyl bromide (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Protocol 3: N-Benzylation under Phase-Transfer Catalysis (PTC) Conditions
Phase-transfer catalysis (PTC) is a powerful and environmentally friendly technique for performing reactions between reactants in immiscible phases.[2][3] For N-alkylation, a phase-transfer catalyst, typically a quaternary ammonium salt, transports the pyrrolide anion from the aqueous (or solid) phase, where it is generated by an inorganic base, to the organic phase containing the benzyl bromide.[4][5]
Materials:
-
Ethyl pyrrole-3-carboxylate
-
Potassium carbonate (K₂CO₃), powdered
-
Benzyl bromide
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add ethyl pyrrole-3-carboxylate (1.0 eq), potassium carbonate (2.0 eq), tetrabutylammonium bromide (0.1 eq), toluene, and water (the volume of toluene should be significantly larger than water, e.g., 10:1 v/v).
-
Addition of Alkylating Agent: Add benzyl bromide (1.2 eq) to the biphasic mixture.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 6-18 hours. The vigorous stirring is essential to maximize the interfacial area between the two phases. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Phase Separation: Separate the organic layer.
-
Extraction: Wash the organic layer with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Troubleshooting and Scientific Insights
-
Low Yield:
-
Incomplete Deprotonation: Ensure the base is of good quality and used in sufficient excess. For the NaH protocol, strictly anhydrous conditions are paramount as any moisture will quench the hydride.
-
Poor Reactivity of Alkylating Agent: Benzyl bromide is generally reactive. If using other benzyl derivatives, consider converting a benzyl chloride to a more reactive benzyl iodide in situ by adding a catalytic amount of potassium iodide.
-
Insolubility: In the PTC and cesium carbonate protocols, ensure vigorous stirring to overcome any solubility issues of the base.[6]
-
-
Formation of Side Products:
-
C-Alkylation: While N-alkylation is generally favored for pyrroles, C-alkylation can sometimes occur. This is more likely with less sterically hindered pyrroles or under different reaction conditions. Using polar aprotic solvents like DMF generally favors N-alkylation.[7]
-
Di-benzylation: This is generally not an issue as there is only one acidic N-H proton.
-
Hydrolysis of the Ester: Prolonged reaction times at elevated temperatures, especially in the presence of aqueous base (in the PTC protocol), could lead to some hydrolysis of the ethyl ester. It is advisable to monitor the reaction and stop it once the starting material is consumed.
-
-
Purification Challenges:
-
The product, ethyl 1-benzyl-1H-pyrrole-3-carboxylate, is a relatively non-polar compound and should be readily separable from the starting material and any polar byproducts by silica gel chromatography. A gradient elution from low polarity (e.g., 5% ethyl acetate in hexanes) to higher polarity (e.g., 20% ethyl acetate in hexanes) is recommended.
-
Characterization of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate
The successful synthesis of the target compound can be confirmed by standard analytical techniques.
-
¹H NMR: Expect to see characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons of the benzyl group and the pyrrole ring, and a singlet for the benzylic CH₂ group. The disappearance of the broad N-H signal from the starting material is a key indicator of a successful reaction.[8][9]
-
¹³C NMR: The spectrum should show the corresponding signals for all unique carbon atoms in the molecule.[8]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₅NO₂ = 229.28 g/mol ).[10]
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretching vibration (typically around 3300-3400 cm⁻¹) from the starting material's spectrum is indicative of N-benzylation. The spectrum will be dominated by C-H, C=O (ester), and C=C (aromatic) stretching vibrations.[8]
Conclusion
The N-benzylation of ethyl pyrrole-3-carboxylate is a fundamental and versatile reaction in organic synthesis. The choice of protocol depends on the specific requirements of the synthesis, including the scale of the reaction, the presence of other functional groups on the substrate, and considerations for process safety and environmental impact. The detailed protocols and troubleshooting guide provided herein are intended to equip researchers with the necessary tools and knowledge to successfully perform this important transformation.
References
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. National Institutes of Health. [Link]
-
III Spectroscopic Data. Amazon AWS. [Link]
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
-
Problematic N-Alkylation. Reddit. [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
Supporting Information for "Nickel-Catalyzed Denitrogenative Annulation of 1,2,3-Triazinan-4-ones with Alkynes: A New Entry to Polysubstituted Pyrroles". [No specific source name]. [Link]
-
3-Component reactions for accessing heterocycle-rich topologies: trapping of pyrrole-stabilized carbenes via net bimolecular C–H or N–H insertion. National Institutes of Health. [Link]
-
Industrial Phase-Transfer Catalysis. PTC Organics Inc.. [Link]
-
¹H NMR spectra of compound 3a. ResearchGate. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
Scheme 2. N-Alkylation of Pyrrole a. ResearchGate. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
A GENERAL SYNTHESIS OF β-SUBSTITUTED PORPHYRINS. Organic Syntheses. [Link]
-
Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. ResearchGate. [Link]
-
Post-synthetic diversification of pyrrole-fused benzosultams via trans-sulfonylations and reactions on the periphery of the pyrrole ring. [No specific source name]. [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris. [Link]
-
One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. [Link]
-
Synthesis of N‐arylated pyrrole derivatives using electron deficient alkene. ResearchGate. [Link]
-
Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]
-
Recent Developments in the Synthesis of Dipyrromethanes. A Review. ResearchGate. [Link]
-
synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. LOCKSS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Troubleshooting & Optimization
purification of ethyl pyrrole carboxylate derivatives by column chromatography
Technical Support Center: Purification of Ethyl Pyrrole Carboxylate Derivatives
Subject: Advanced Chromatography Guide for Pyrrole Esters Ticket ID: PYR-PUR-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist
Executive Summary
Ethyl pyrrole carboxylate derivatives present a unique chromatographic challenge. While the ester moiety provides electron-withdrawing stabilization, the pyrrole ring remains electron-rich and acid-sensitive. The most common failure mode is "on-column decomposition," characterized by the formation of a non-eluting red/brown band at the solvent front or baseline. This guide details the Neutralized Silica Protocol and specific detection methods required to isolate these compounds with high recovery.
Module 1: Pre-Chromatography Diagnostics
Before packing a column, you must validate compound stability and detection limits. Pyrroles often "streak" or disappear on acidic media.[1]
Visualization Strategy (Beyond UV)
While ethyl pyrrole carboxylates are UV active (typically 254 nm), relying solely on UV can miss non-chromophoric impurities or decomposition products.
| Reagent | Target | Observation | Preparation Protocol |
| Ehrlich’s Reagent (Primary) | Electron-rich pyrroles | Bright Pink/Red | Dissolve 1g p-dimethylaminobenzaldehyde in 25mL MeOH + 25mL conc. HCl. |
| Vanillin Stain (Secondary) | General organic | Blue/Grey/Green | 15g Vanillin + 250mL EtOH + 2.5mL conc.[2] H₂SO₄.[2][3] |
| KMnO₄ (Tertiary) | Oxidizable groups | Yellow/Brown | 1.5g KMnO₄ + 10g K₂CO₃ + 1.25mL 10% NaOH in 200mL H₂O. |
Expert Insight: If your spot turns pink with Ehrlich’s reagent on the TLC plate but the recovered compound after the column does not, you have polymerized your product on the silica.
The "2D-TLC" Stability Test
Perform this test to determine if your pyrrole survives silica contact:
-
Spot the crude mixture on the bottom-left corner of a square TLC plate.
-
Elute in the vertical direction (1st dimension).
-
Dry the plate, rotate 90°, and elute again (2nd dimension).
-
Result: All stable components should align on a diagonal. Off-diagonal spots indicate decomposition catalyzed by the silica.
Module 2: Stationary Phase Engineering (The "Acid Issue")
Standard silica gel (pH ~6.5–7.0, but Lewis acidic surface) is often too harsh for pyrroles. The protons on the silica surface can initiate acid-catalyzed polymerization.
Protocol A: Triethylamine (TEA) Passivation (Recommended)
This creates a buffered environment that prevents acid-catalyzed degradation.
-
Slurry Preparation: Suspend Silica Gel 60 (230–400 mesh) in your starting non-polar solvent (e.g., Hexanes).
-
Neutralization: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.
-
Packing: Pour the slurry into the column. Flush with 2 Column Volumes (CV) of the starting solvent containing 1% TEA.
-
Elution: Run the purification using your gradient. You may reduce TEA to 0.1% or remove it entirely from the mobile phase after the compound has been loaded, though keeping 0.5% is safer.
Protocol B: Alternative Stationary Phases
If TEA passivation fails (rare for ethyl esters), switch phases:
-
Neutral Alumina (Brockmann Grade III): Much gentler but lower resolution. Requires deactivation with water (6% w/w) before use.
-
Florisil: Magnesium silicate, intermediate acidity. Good for very sensitive pyrroles.
Module 3: Mobile Phase & Elution Workflow
Ethyl pyrrole carboxylates are moderately polar. Avoid chlorinated solvents if possible, as traces of HCl in old CDCl₃ or DCM can induce decomposition.
Standard Gradient System: Hexanes / Ethyl Acetate (EtOAc)[4][5]
-
Starting Point: 95:5 (Hex:EtOAc)[4]
-
Target Rf: 0.25 – 0.35 (in the isocratic hold solvent).
DOT Diagram: Purification Decision Logic
Figure 1: Decision tree for selecting the appropriate stationary phase based on compound stability.
Troubleshooting & FAQs
Q1: My compound is streaking badly, even with 1% TEA. What now?
-
Diagnosis: The interaction might be due to low solubility rather than acidity, or the TEA concentration is insufficient to block all silanol sites.
-
Fix:
-
Solubility Check: Ensure your sample is fully soluble in the loading solvent. If not, use Dry Loading : Dissolve crude in DCM, add Celite (1:2 ratio), evaporate to dryness, and load the powder on top of the column.
-
Solvent Swap: Switch to DCM/MeOH (98:2 to 90:10). The methanol helps disrupt hydrogen bonding between the pyrrole NH and silica.
-
Q2: I see a red band stuck at the top of the column that won't move.
-
Diagnosis: This is "Pyrrole Red" (polymerized by-product). It is likely your product decomposed upon contact with the concentrated sample band.
-
Fix: This material is lost. For the next run, you must use the TEA passivation protocol (Module 2). Additionally, ensure your crude mixture was washed with saturated NaHCO₃ prior to chromatography to remove trace acid catalysts from the synthesis (e.g., HCl or pTsOH).
Q3: Can I use recrystallization instead of chromatography?
-
Answer: Yes, and it is often preferred for ethyl pyrrole carboxylates.
-
Protocol: These derivatives often crystallize well from hot Ethanol/Water or Hexane/EtOAc . If your crude purity is >80%, try dissolving in minimal hot EtOAc and adding Hexane until cloudy. Cool slowly to 4°C. This avoids the silica acidity issue entirely.
Q4: My product co-elutes with the Paal-Knorr starting material (diketone).
-
Fix: These impurities are often ketones. Use a derivatization trick: Treat the crude mixture with a polymer-supported hydrazine scavenger or wash with sodium bisulfite solution before the column to selectively remove the ketone impurity.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[5] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.[5]
-
BenchChem Technical Support. (2025). Minimizing product loss during workup of pyrrole syntheses.[1] BenchChem Troubleshooting Guide.
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry Guidelines.
-
Sarpong Group. (n.d.). Recipes for TLC Stains. University of California, Berkeley.
Sources
Technical Support Center: Pyrrole Synthesis via Paal-Knorr Reaction
Welcome to the technical support center for pyrrole synthesis using 1,4-dicarbonyl compounds, a cornerstone reaction known as the Paal-Knorr synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we delve into the intricacies of this classic reaction, offering troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges and optimize your synthetic outcomes.
Introduction to the Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely utilized method for the preparation of substituted pyrroles, which are key structural motifs in numerous natural products and pharmaceutical agents.[1][2][3] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[4] While the synthesis is generally efficient, the reaction conditions can sometimes be harsh, involving prolonged heating in acid, which may not be suitable for sensitive substrates.[5][6] Understanding the reaction mechanism and potential side reactions is crucial for successful synthesis.
The accepted mechanism involves the formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups.[1][7] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole intermediate.[7][8] Subsequent dehydration yields the aromatic pyrrole ring.[7][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Paal-Knorr pyrrole synthesis in a practical question-and-answer format.
Q1: My reaction is sluggish, or the yield of the desired pyrrole is disappointingly low. What could be the underlying causes?
Several factors can contribute to low yields or incomplete reactions in a Paal-Knorr synthesis:
-
Suboptimal Reaction Conditions : The reaction often necessitates heating.[9] Insufficient temperature or reaction time can result in an incomplete reaction. Conversely, excessively high temperatures can lead to the degradation of either the starting materials or the pyrrole product.[9]
-
Poorly Reactive Starting Materials : Amines bearing strong electron-withdrawing groups are less nucleophilic and may react slowly.[7][9] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[7][9]
-
Inappropriate Catalyst : The selection and concentration of an acid catalyst are critical. While often beneficial, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[4][7][9]
-
Product Instability : The pyrrole product itself might be sensitive to the acidic conditions, leading to degradation over extended reaction times.[9]
Q2: I'm observing a significant byproduct in my reaction mixture. What is it likely to be, and how can I prevent its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[7] This occurs because, in the absence of a primary amine, the 1,4-dicarbonyl compound can undergo an acid-catalyzed intramolecular cyclization to form a furan.[8]
Mechanism of Furan Formation:
-
Protonation : One of the carbonyl oxygens is protonated by the acid catalyst.[5][8]
-
Enolization : The second carbonyl group tautomerizes to its enol form.[8]
-
Intramolecular Cyclization : The enol oxygen attacks the activated carbonyl carbon, forming a cyclic hemiacetal.[8]
-
Dehydration : The hemiacetal is then protonated and loses a water molecule to form the furan ring.[8]
To minimize furan formation, it is crucial to maintain reaction conditions that favor the aminocyclization pathway over the enol-driven cyclization. This can be achieved by:
-
Controlling Acidity : Avoid strongly acidic conditions (pH < 3).[4][7] The use of a weak acid like acetic acid can accelerate the desired reaction without promoting significant furan formation.[4]
-
Using an Excess of the Amine : Employing an excess of the primary amine or ammonia can help to ensure that the initial hemiaminal formation is the predominant pathway.[4]
Q3: I'm struggling to purify my pyrrole product from the reaction mixture. What are some effective purification strategies?
Purification can be challenging due to the presence of unreacted starting materials, the furan byproduct, and potential degradation products.
-
Column Chromatography : This is a standard and often effective method for separating the desired pyrrole from impurities. The choice of solvent system will depend on the polarity of your specific pyrrole.
-
Distillation : For volatile pyrroles, distillation under reduced pressure can be an excellent purification technique.
-
Recrystallization : If your pyrrole product is a solid, recrystallization from a suitable solvent can provide a high degree of purity.
Summary of Common Byproducts and Troubleshooting Strategies
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield / Incomplete Reaction | Insufficiently reactive starting materials (e.g., amines with electron-withdrawing groups, sterically hindered substrates).[7][9] | Increase reaction temperature or time; consider a more reactive amine or a less hindered dicarbonyl compound if possible. |
| Suboptimal reaction conditions (e.g., insufficient heating, incorrect pH).[9] | Optimize temperature and reaction time; screen different acid catalysts and concentrations. | |
| Furan Byproduct Formation | Excessively acidic conditions (pH < 3).[4][7][9] | Maintain a weakly acidic or neutral pH; use a buffer if necessary. |
| Insufficient amount of amine. | Use an excess of the amine or ammonia to favor the pyrrole formation pathway.[4] | |
| Product Degradation | Harsh reaction conditions (e.g., strong acid, prolonged high temperatures).[5][9] | Use milder reaction conditions; consider a catalyst that allows for lower temperatures; monitor the reaction progress to avoid unnecessarily long reaction times. |
Experimental Protocols
General Procedure for Paal-Knorr Pyrrole Synthesis
This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrates.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Addition of Amine : Add the primary amine or ammonia source (1 to 1.2 equivalents).
-
Catalyst Addition (Optional) : If required, add a catalytic amount of a weak acid, such as acetic acid.
-
Reaction : Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification : Purify the crude product by column chromatography, distillation, or recrystallization.
Protocol for Purification by Column Chromatography
-
Slurry Preparation : Adsorb the crude product onto a small amount of silica gel.
-
Column Packing : Pack a chromatography column with silica gel using a suitable eluent system.
-
Loading : Carefully load the adsorbed crude product onto the top of the column.
-
Elution : Elute the column with the chosen solvent system, collecting fractions.
-
Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrrole.
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways of pyrrole and furan formation from a 1,4-dicarbonyl compound.
Caption: Competing pathways in the Paal-Knorr reaction.
Frequently Asked Questions (FAQs)
Q: Can I use secondary amines in the Paal-Knorr synthesis? A: The classical Paal-Knorr synthesis requires a primary amine or ammonia to form the pyrrole ring. Secondary amines will not lead to the formation of a pyrrole under these conditions as they lack the necessary second proton on the nitrogen for the final dehydration and aromatization steps.
Q: Are there milder, more modern variations of the Paal-Knorr synthesis? A: Yes, numerous modifications have been developed to address the sometimes harsh conditions of the classical Paal-Knorr synthesis.[6] These include the use of various Lewis acid catalysts, microwave-assisted reactions, and reactions in environmentally benign solvents like water.[6][10][11][12]
Q: What is the scope of the 1,4-dicarbonyl compound that can be used? A: The Paal-Knorr reaction is quite versatile. The substituents on the dicarbonyl compound can be hydrogen, alkyl, or aryl groups.[1] Analogs of 1,4-dicarbonyl compounds, such as their acetals or ketals, can also be used.[5]
Q: How does the nucleophilicity of the amine affect the reaction? A: The nucleophilicity of the amine is a key factor. Highly nucleophilic amines will react more readily. Conversely, amines with electron-withdrawing groups will be less nucleophilic and may require more forcing conditions or may not react at all.[7][9]
References
- Benchchem. (n.d.). Mechanistic Showdown: Furan vs. Pyrrole Synthesis from 1,4-Diketones in the Paal-Knorr Reaction.
- Benchchem. (2025). Troubleshooting common issues in Paal-Knorr pyrrole synthesis.
- Benchchem. (n.d.). Troubleshooting guide for Paal-Knorr pyrrole synthesis.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- MBB College. (n.d.). Paal-Knorr Synthesis.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- PMC. (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- PMC - NIH. (n.d.). Recent Advancements in Pyrrole Synthesis.
- ResearchGate. (n.d.). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. mbbcollege.in [mbbcollege.in]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
challenges in the functionalization of the pyrrole ring
Department: Heterocyclic Chemistry Applications Ticket Status: OPEN Agent: Senior Application Scientist (Ph.D.)
Welcome to the Pyrrole Functionalization Support Hub.
You are likely here because your reaction flask contains a black, insoluble polymer instead of your target molecule, or your NMR shows substitution at the C2 position when you desperately needed C3.
Pyrrole is deceptively simple. It is an electron-rich, aromatic heterocycle (
-
Acid-Catalyzed Polymerization: The "Black Tar" scenario.[1]
-
Regioselectivity Control: The struggle between Kinetic C2 and Steric/Thermodynamic C3.
-
Catalyst Poisoning: The affinity of the nitrogen lone pair for transition metals.
This guide addresses these specific failure modes with mechanistic causality and validated protocols.
Ticket #001: "My reaction mixture turned into a black tar/polymer."
Diagnosis: Acid-Catalyzed Polymerization. Root Cause: Pyrrole is acid-sensitive.[2] Unlike benzene, pyrrole is not stable in strong acidic media. Protonation disrupts aromaticity and creates a highly electrophilic species that reacts with unprotonated pyrrole.
Mechanistic Insight
The polymerization is initiated by protonation. While N-protonation is possible, C-protonation (specifically at C3) is the critical step that breaks aromaticity and generates an electrophilic iminium-like intermediate. This intermediate is immediately attacked by a neutral pyrrole molecule (acting as a nucleophile), starting a chain reaction.
Visualization: The "Black Tar" Mechanism
Caption: Acid-catalyzed polymerization pathway. Protonation at C3 creates an electrophile that triggers chain growth.
Troubleshooting Protocol
-
Avoid Protic Acids: Do not use
or directly. -
Alternative for Electrophilic Substitution: Use the Vilsmeier-Haack reaction for formylation.[3][4] It avoids strong acidic conditions by generating the electrophile (chloroiminium ion) in situ from DMF and
.
Validated Protocol: Vilsmeier-Haack Formylation of Pyrrole
-
Reagents: Pyrrole (1.0 eq), DMF (1.1 eq),
(1.1 eq), DCM (Solvent). -
Procedure:
-
Cool DMF (dry) to 0°C under
. -
Add
dropwise (exothermic). Stir 15 min to form the Vilsmeier salt (white precipitate may form). -
Dissolve pyrrole in DCM and add dropwise to the salt at 0°C.
-
Reflux for 15 min (or stir at RT for 2h).
-
Critical Step: Hydrolyze carefully with aqueous Sodium Acetate (NaOAc) or mild base. Do not use strong acid for workup.
-
-
Result: 2-Formylpyrrole (High regioselectivity for C2).
Ticket #002: "I need the substituent at C3, but it keeps going to C2."
Diagnosis: Kinetic Control Dominance. Root Cause: Electrophilic Aromatic Substitution (SEAr) on pyrrole favors the C2 position (α) over C3 (β).[5]
-
C2 Attack: Intermediate stabilized by 3 resonance structures.[1][6]
-
C3 Attack: Intermediate stabilized by 2 resonance structures.[1][6]
The Solution: Steric Blocking (The "TIPS Trick")
To force substitution at C3, you must physically block the C2 positions.[1] The most robust method is using a Triisopropylsilyl (TIPS) group on the nitrogen.[1] The TIPS group is bulky enough to sterically shield the C2 and C5 carbons, forcing the incoming electrophile to the C3 position.[1]
Visualization: Regioselectivity Logic
Caption: Decision tree for regioselectivity. Bulky N-protecting groups (TIPS) override the natural kinetic preference for C2.
Protocol: C3-Selective Bromination (The "TIPS" Route)
-
Protection: React pyrrole with TIPS-Cl and NaH in THF to get N-TIPS-pyrrole.
-
Substitution: Treat N-TIPS-pyrrole with NBS (N-Bromosuccinimide) in THF at -78°C.
-
Note: The bulky TIPS group prevents the NBS from approaching C2.
-
-
Deprotection: Remove TIPS using TBAF (Tetra-n-butylammonium fluoride).
Pro-Tip: The Halogen Dance If you already have a substituent at C2 (e.g., 2-bromopyrrole), you can migrate it to C3 using the Halogen Dance reaction.
-
Mechanism: Base-catalyzed migration.[7] Treat 2-bromopyrrole (N-protected) with LDA (Lithium Diisopropylamide). The lithiated species rearranges to the thermodynamically more stable C3-lithio species, which can then be quenched.
Ticket #003: "Which Protecting Group should I use?"
Diagnosis: Incorrect Protecting Group Selection. Root Cause: The choice of protecting group (PG) dictates the electronics and stability of the ring. An electron-withdrawing group (EWG) prevents oxidation but deactivates the ring toward electrophiles.
Data: Protecting Group Selection Matrix
| Protecting Group | Electronic Effect | Stability (Acid/Base) | Primary Utility | Regioselectivity Influence |
| Boc (tert-Butyloxycarbonyl) | Moderate EWG | Acid Labile / Base Stable | General protection, easy removal. | Weak steric effect. Still favors C2. |
| Tosyl (Ts) | Strong EWG | Stable / Cleaved by strong base | Deactivates ring (prevents tar). | Directs meta (C3) in Friedel-Crafts alkylation; hinders C2. |
| TIPS (Triisopropylsilyl) | Weak Donor / Neutral | Acid Labile / F- Cleavable | Steric Blocking. | Forces C3 substitution. |
| SEM (Trimethylsilylethoxymethyl) | Weak EWG | Acid Labile (TFA) | Stable to BuLi (Lithiation). | Allows C2-lithiation (Directed Ortho Metalation). |
Ticket #004: "My Palladium Coupling (Suzuki/Heck) failed."
Diagnosis: Catalyst Poisoning or C-H Activation Selectivity. Root Cause: The free N-H pyrrole is a good ligand for Pd(II), leading to the formation of stable complexes that arrest the catalytic cycle.
Troubleshooting Protocol
-
Mandatory Protection: Never attempt Pd-catalyzed cross-coupling on free N-H pyrrole unless using specific conditions (e.g., very high temp or specific ligands). Protect with Boc or Tosyl first.
-
Direct C-H Arylation:
-
If you want C2-Arylation : Use N-Methyl or N-Benzyl pyrrole + Aryl Halide + Pd(OAc)2.
-
If you want C5-Arylation (on a 2-substituted pyrrole): The C5 position is the next most reactive.
-
Warning: C3-arylation via direct C-H activation is extremely difficult without a directing group. Use the Halogen Dance or cross-coupling of a pre-formed 3-bromo-N-TIPS-pyrrole.
-
References
-
Muchowski, J. M., et al. "N-(Triisopropylsilyl)pyrrole.[8] A progenitor 'par excellence' of 3-substituted pyrroles."[8] The Journal of Organic Chemistry, vol. 55, no. 26, 1990, pp. 6317–6328. Link
-
Bray, B. L., et al. "Regioselective synthesis of 3-substituted pyrroles."[8] The Journal of Organic Chemistry, vol. 55, no. 26, 1990. (Foundational work on TIPS blocking).
-
Medrán, F. A., et al. "Halogen Dance Reaction in Pyrroles and Indoles." Synthesis, vol. 51, no.[2] 16, 2019. (Review of halogen migration strategies).
- Gribble, G. W. "Metalation of Pyrroles and Indoles." Heterocyclic Scaffolds I, Springer, 2010.
-
BenchChem Technical Support. "Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole." BenchChem Protocols. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mbbcollege.in [mbbcollege.in]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethyl 1-Benzyl-1H-pyrrole-3-carboxylate
This guide is designed for researchers, scientists, and professionals in drug development who are working with ethyl 1-benzyl-1H-pyrrole-3-carboxylate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to Purification Challenges
Ethyl 1-benzyl-1H-pyrrole-3-carboxylate is commonly synthesized via the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with benzylamine.[1][2] While this method is generally efficient, the crude product is often contaminated with unreacted starting materials, side-products, and residual catalyst. The successful isolation of the pure pyrrole derivative is critical for its use in subsequent synthetic steps and biological assays. This guide will walk you through the identification and removal of these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude ethyl 1-benzyl-1H-pyrrole-3-carboxylate?
A1: The impurity profile can vary depending on the specific reaction conditions, but typically you will encounter:
-
Unreacted Starting Materials: The 1,4-dicarbonyl precursor and benzylamine.
-
Side-Products: These can arise from the self-condensation of the 1,4-dicarbonyl compound, particularly under acidic conditions.
-
Polymeric Materials: Over-exposure to acid or heat can lead to the formation of ill-defined polymeric byproducts.
-
Hydrolyzed Product: The corresponding carboxylic acid (1-benzyl-1H-pyrrole-3-carboxylic acid) can form if the ester is exposed to acidic or basic conditions for a prolonged period, especially in the presence of water.
Q2: My crude product is a dark oil or tar. Is it still possible to purify it?
A2: Yes, this is a common observation, often due to the formation of minor, highly colored byproducts. A preliminary purification step, such as passing the crude material through a short plug of silica gel, can often remove a significant portion of these colored impurities before proceeding with more rigorous purification methods like column chromatography or recrystallization.[3]
Q3: Can I use distillation to purify my product?
A3: While vacuum distillation can be effective for some pyrrole derivatives, ethyl 1-benzyl-1H-pyrrole-3-carboxylate has a relatively high boiling point.[4] Distillation at the required high temperatures may lead to thermal decomposition. Therefore, chromatographic methods or recrystallization are generally preferred for this compound.
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause | Recommended Solution |
| Persistent presence of benzylamine in the purified product. | Incomplete removal during aqueous workup. Benzylamine is basic and should be removed with an acid wash. | During the workup, wash the organic layer with dilute hydrochloric acid (e.g., 1 M HCl) to protonate the benzylamine, rendering it water-soluble and facilitating its removal into the aqueous phase.[4] |
| Co-elution of an impurity with the product during column chromatography. | The impurity has a similar polarity to the product. | Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a less polar solvent system may improve separation. Alternatively, consider using a different stationary phase, such as alumina. |
| The product "oils out" during recrystallization instead of forming crystals. | The solvent is too nonpolar, or the solution is supersaturated. The presence of impurities can also inhibit crystallization. | Add a small amount of a more polar co-solvent to the hot solution to increase solubility slightly. Ensure slow cooling to promote crystal growth. If the issue persists, the product may require further purification by column chromatography before attempting recrystallization. |
| Low recovery of the product after purification. | Product loss during multiple extraction or chromatography steps. Partial decomposition of the product. | Minimize the number of purification steps where possible. Pyrrole esters can be sensitive to strong acids and bases; ensure that any acid or base washes are performed quickly and with dilute solutions. The thermal stability of similar pyrrole esters has been studied, and prolonged exposure to high temperatures should be avoided.[5] |
| TLC analysis shows a new spot corresponding to a more polar compound after workup. | Hydrolysis of the ethyl ester to the carboxylic acid. | Perform the workup at a lower temperature and avoid prolonged contact with acidic or basic aqueous solutions. Use a saturated sodium bicarbonate solution for neutralization, which is a weaker base than sodium hydroxide. |
In-Depth Experimental Protocols
Protocol 1: Standard Aqueous Workup and Extraction
This initial purification step is crucial for removing water-soluble impurities, including the acid catalyst and unreacted benzylamine.
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with 1 M hydrochloric acid. This step removes unreacted benzylamine.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Starting Point for TLC: Begin with a solvent system of 10-20% ethyl acetate in hexanes. The ideal solvent system will give the product a retention factor (Rf) of approximately 0.3.
-
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for pyrrole derivatives include:
-
Ethanol
-
Hexanes/Ethyl Acetate
-
Hexanes/Acetone[6]
-
A good starting point is a mixture of hexanes and ethyl acetate.
-
-
Procedure: a. Dissolve the crude or column-purified product in a minimal amount of hot ethyl acetate. b. Slowly add hot hexanes until the solution becomes slightly cloudy. c. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature. e. Further cool the solution in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of ethyl 1-benzyl-1H-pyrrole-3-carboxylate.
Caption: Decision tree for selecting a purification strategy.
References
- Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
-
Organic Syntheses Procedure, Ethyl pyrrole-2-carboxylate. Available at: [Link]
-
MDPI, Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Available at: [Link]
-
Wikipedia, Paal–Knorr synthesis. Available at: [Link]
-
University of Rochester, Department of Chemistry, Solvents for Recrystallization. Available at: [Link]
- Zheng, H.-L., et al. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o511.
-
MDPI, (R,S)-Benzyl 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylate. Available at: [Link]
-
RGM College of Engineering and Technology, Paal–Knorr synthesis of pyrroles. Available at: [Link]
-
PubMed Central (PMC), Enzymatic synthesis of novel pyrrole esters and their thermal stability. Available at: [Link]
-
Organic Chemistry Portal, Pyrrole synthesis. Available at: [Link]
-
PubChem, Ethyl 1-benzyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate. Available at: [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Temperature and Reaction Time for Pyrrole Synthesis
Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies for this critical heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of temperature and reaction time optimization for three cornerstone methods: the Paal-Knorr, Knorr, and Hantzsch syntheses. Our goal is to empower you with the causal understanding needed to troubleshoot effectively and achieve high-yield, high-purity results.
Section 1: The Paal-Knorr Pyrrole Synthesis: A Balancing Act of Reactivity and Stability
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is lauded for its simplicity and broad substrate scope.[1] However, achieving optimal yields is a delicate balance between providing sufficient thermal energy to drive the reaction forward and avoiding the degradation of starting materials or the desired pyrrole product.[2]
Troubleshooting Guide & FAQs: Paal-Knorr Synthesis
Q1: My reaction is sluggish, resulting in low yields or incomplete conversion. What are the primary temperature and time-related factors to consider?
A1: Insufficient thermal energy is a common culprit for incomplete Paal-Knorr reactions. The cyclization and subsequent dehydration steps are often the rate-determining parts of the mechanism.[3][4]
-
Causality: The initial formation of the hemiaminal is typically fast. However, the intramolecular nucleophilic attack of the amine on the second carbonyl and the final elimination of water to form the aromatic ring require overcoming a significant activation energy barrier.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: Gradually increase the reaction temperature. For conventional heating, a systematic screen in 10-20°C increments is advisable.
-
Extended Reaction Time: At a given temperature, prolonging the reaction time can improve conversion. However, this must be balanced against the risk of byproduct formation and degradation.[5]
-
Microwave Irradiation: For a significant rate enhancement, consider microwave-assisted synthesis. The targeted heating of polar reagents can dramatically reduce reaction times from hours to minutes.[6] Typical temperatures for microwave-assisted Paal-Knorr synthesis range from 120°C to 160°C.[7]
-
Q2: I'm observing significant byproduct formation, particularly a dark, tarry material. How are temperature and reaction time implicated?
A2: The formation of dark, polymeric materials is a strong indicator of product or starting material degradation, often caused by excessive heat or prolonged reaction times under acidic conditions.[2]
-
Causality: Pyrroles, especially those with electron-donating substituents, can be susceptible to polymerization in acidic environments, a process that is accelerated at higher temperatures.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you observe charring, immediately reduce the reaction temperature. It is often more effective to run the reaction at a lower temperature for a longer duration.[2]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to closely monitor the reaction. Once the starting material is consumed and the product is formed, work up the reaction promptly to avoid prolonged exposure to heat.
-
Milder Catalysis: If high temperatures are required, consider switching to a milder acid catalyst to reduce the propensity for degradation.
-
Q3: Furan formation is a major competing side reaction in my experiments. How can I mitigate this through temperature and time optimization?
A3: Furan formation arises from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound before the amine has a chance to react. This side reaction is highly dependent on the reaction conditions.
-
Causality: At low pH (<3), the rate of acid-catalyzed cyclization of the dicarbonyl to a furan can outcompete the rate of pyrrole formation.[8]
-
Troubleshooting Steps:
-
Control Acidity: Avoid strongly acidic conditions. Using a weak acid like acetic acid is often sufficient to catalyze the pyrrole synthesis without excessively promoting furan formation.[8]
-
Optimize Temperature with Amine Nucleophilicity in Mind: For less nucleophilic amines (e.g., those with electron-withdrawing groups), higher temperatures may be necessary to increase their reaction rate to be competitive with furan formation. Conversely, with highly nucleophilic amines, lower temperatures may be sufficient, further disfavoring the furan pathway.
-
Data Presentation: Temperature and Time Effects in Paal-Knorr Synthesis
| Catalyst/Solvent System | Temperature (°C) | Time | Yield (%) | Reference |
| Tungstate/Molybdate Sulfuric Acid (Solvent-Free) | 60 | 15-50 min | 80-95 | [9] |
| Iodine (Solvent-Free) | Room Temperature | 7-20 min | 89-93 | [9] |
| Silica Sulfuric Acid (Solvent-Free) | Room Temperature | 3 min | 98 | [9] |
| Citric Acid (Mechanochemical) | 30 Hz (Ball Mill) | 15-30 min | 74-87 | [10] |
| Microwave (Ethanol/Acetic Acid) | 120 | 5 min | High (unspecified) | [7] |
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis
This protocol is a general guideline and should be optimized for specific substrates.
-
Reagent Preparation: In a suitable microwave process vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 equiv.).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol or acetic acid) followed by the acid catalyst (if required).
-
Amine Addition: Add the primary amine (1.0-1.2 equiv.).
-
Microwave Irradiation: Place the sealed vial in the microwave reactor.
-
Target Temperature: Begin with a target temperature of 120°C.
-
Hold Time: Start with a hold time of 5-10 minutes.
-
-
Reaction Monitoring and Work-up: After the allotted time, cool the vial to room temperature. Analyze the reaction mixture by TLC or LC-MS to determine conversion.
-
Optimization: Based on the initial result, adjust the temperature and hold time to maximize yield and minimize byproduct formation.
Visualization: Paal-Knorr Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in Paal-Knorr synthesis.
Section 2: The Knorr Pyrrole Synthesis: Taming an Exothermic Reaction
The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a β-ketoester.[11] A key challenge is the inherent instability of α-amino-ketones, which readily self-condense.[11] Consequently, they are typically generated in situ from the corresponding α-oximino-ketone via reduction, often with zinc dust in acetic acid.[11] This reduction step is exothermic and requires careful temperature control.
Troubleshooting Guide & FAQs: Knorr Synthesis
Q1: My Knorr synthesis is producing low yields and a complex mixture of products. How critical is temperature control during the in situ amine formation?
A1: Temperature control is paramount. The reduction of the oxime to the amine is exothermic, and excessive temperatures can lead to a cascade of side reactions.[11]
-
Causality: High temperatures can promote the self-condensation of the highly reactive α-amino-ketone intermediate, leading to pyrazine byproducts. Additionally, side reactions of the starting materials can be accelerated.
-
Troubleshooting Steps:
-
Maintain Low Temperature During Nitrosation and Reduction: The initial nitrosation of the β-ketoester and the subsequent reduction with zinc should be performed under external cooling, typically with an ice bath, to maintain a low reaction temperature.[11] While some protocols note a tolerance up to 40°C during nitrosation, careful cooling is best practice.[11]
-
Controlled Addition of Reagents: Add the reducing agent (e.g., zinc dust) portion-wise to manage the exotherm. This allows for better heat dissipation and prevents localized "hot spots" in the reaction mixture.
-
Q2: The reaction seems to stall after the initial exotherm. Should I apply heat to drive it to completion?
A2: Yes, a heating phase is often necessary after the initial reduction.
-
Causality: While the initial reduction is exothermic, the subsequent condensation and cyclization steps may require thermal energy to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Post-Reduction Reflux: After the addition of the reducing agent is complete and the initial exotherm has subsided, heating the reaction mixture to reflux is a common procedure to ensure the condensation and cyclization reactions go to completion.[1]
-
Monitor Reaction Progress: Use TLC to follow the consumption of the starting materials and the formation of the pyrrole product to determine the optimal reflux time.
-
Experimental Protocol: Classical Knorr Pyrrole Synthesis
This protocol is a general representation for the synthesis of "Knorr's Pyrrole" and should be adapted for other substrates.
-
Nitrosation: Dissolve the β-ketoester (e.g., ethyl acetoacetate, 2 equiv.) in glacial acetic acid in a flask equipped with a stirrer and an addition funnel. Cool the mixture in an ice-salt bath. Slowly add a solution of sodium nitrite (1 equiv.) in water, maintaining the temperature below 10°C.[3]
-
Reduction and Condensation: To the cooled solution of the α-oximino-β-ketoester, add the second equivalent of the β-ketoester. Then, add zinc dust (2 equiv.) portion-wise, ensuring the temperature does not rise uncontrollably. The reaction is exothermic.[11]
-
Heating: Once the zinc addition is complete and the exotherm has subsided, heat the mixture to reflux for 1 hour.[1][3]
-
Work-up and Isolation: Pour the hot reaction mixture into a large volume of cold water to precipitate the crude product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).[3]
Visualization: Knorr Synthesis Temperature Profile
Caption: Temperature management phases in the Knorr pyrrole synthesis.
Section 3: The Hantzsch Pyrrole Synthesis: Navigating a Multi-Component Reaction
The Hantzsch synthesis is a three-component reaction involving an α-haloketone, a β-ketoester, and ammonia or a primary amine.[5] The reaction proceeds through the formation of an enamine intermediate, which then reacts with the α-haloketone.[12] While versatile, conventional Hantzsch syntheses can suffer from modest yields and long reaction times.[13]
Troubleshooting Guide & FAQs: Hantzsch Synthesis
Q1: My Hantzsch synthesis is giving low yields under conventional heating. How can I optimize temperature and time?
A1: Traditional Hantzsch syntheses often require elevated temperatures for extended periods. Modern approaches can significantly improve efficiency.
-
Causality: The formation of the enamine and the subsequent nucleophilic attack on the α-haloketone are key steps that benefit from thermal activation. However, prolonged heating can lead to side reactions and degradation.
-
Troubleshooting Steps:
-
Microwave-Assisted Synthesis: This is a highly effective method for accelerating the Hantzsch synthesis. Reactions that take hours with conventional heating can often be completed in minutes under microwave irradiation, frequently leading to higher yields.[13] A typical condition might involve heating at 90°C for 30 minutes in a solvent like methanol.[14]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) with microwave heating can provide good yields without the need for a catalyst.[13]
-
Q2: I'm observing the formation of furan byproducts. Is this common in the Hantzsch synthesis and how can I prevent it?
A2: Yes, furan formation can be a competing side reaction, particularly when using α-chlorocarbonyl compounds.[13]
-
Causality: The α-haloketone can react with the enolate of the β-ketoester in a Feist-Benary furan synthesis, which competes with the desired reaction with the enamine.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully screen the temperature and reaction time. The relative rates of the Hantzsch and Feist-Benary pathways can be temperature-dependent.
-
Choice of Halogen: α-Bromo or α-iodoketones are often preferred over α-chloroketones as they can be more reactive towards the enamine intermediate, potentially outcompeting the furan synthesis pathway.
-
Data Presentation: Hantzsch Synthesis Conditions
| Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Varies | Reflux | Hours | Moderate (often <60) | [13] |
| Microwave-Assisted | Methanol | 90 | 30 min | 95 | [14] |
| Microwave-Assisted (Solvent-Free) | None | 500 W | Minutes | Good | [13] |
| Mechanochemical | Ytterbium Triflate | Room Temperature | N/A | Good | [15] |
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
This is a general protocol and requires optimization for specific substrates.
-
Reagent Mixture: In a microwave-safe vial, combine the β-ketoester (1.0 equiv.), the primary amine or ammonia source (1.0-1.2 equiv.), the α-haloketone (1.0 equiv.), and the chosen solvent (e.g., methanol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor.
-
Target Temperature: Start with a target temperature of 90-100°C.
-
Hold Time: Begin with a hold time of 15-30 minutes.
-
-
Analysis and Optimization: After cooling, analyze the reaction mixture. Adjust the temperature and time as needed to optimize the yield of the desired pyrrole.
Visualization: Hantzsch Synthesis Mechanism
Caption: Simplified reaction pathway for the Hantzsch pyrrole synthesis.
References
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction. A Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved February 7, 2024, from [Link]
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved February 7, 2024, from [Link]
-
Hantzch synthesis of pyrrole. (n.d.). Retrieved February 7, 2024, from [Link]
-
Parikh, A., Parikh, H., & Parikh, K. (2012). Hantzsch Pyrrole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved February 7, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved February 7, 2024, from [Link]
-
Roomi, M. W., & MacDonald, S. F. (2014). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1696. [Link]
-
Colacino, E., et al. (2016). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ChemSusChem, 9(12), 1424-1428. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved February 7, 2024, from [Link]
-
Al-Salahi, R., Marzouk, M., & El-Hashash, M. A. (2011). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Molecules, 16(7), 5671-5681. [Link]
-
Foley, D. P., et al. (2018). (a) Experimental design to study the Paal-Knorr pyrrole reaction... ResearchGate. [Link]
-
Handy, S. T., & Lavender, K. (2013). Organic synthesis in deep eutectic solvents: Paal–Knorr reactions. Tetrahedron Letters, 54(35), 4751-4753. [Link]
-
Corrosion. (2020, October 6). Knorr Pyrrole Synthesis of Knorr's Pyrrole [Video]. YouTube. [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27. [Link]
-
Parikh, A., Parikh, H., & Parikh, K. (2012). Knorr Pyrrole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Harish Chopra. (2021, September 17). Hantzsch Pyrrole Synthesis | Prepare for GATE, NET [Video]. YouTube. [Link]
-
Katritzky, A. R., et al. (2005). The Clauson-Kaas pyrrole synthesis under microwave irradiation. Arkivoc, 2005(5), 53-61. [Link]
-
Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the Hantzsch synthesis of pyrroles. Chemical Society Reviews, 43(14), 4633-4657. [Link]
-
El-Sayed, N. N. E., et al. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Molecules, 27(6), 1985. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved February 7, 2024, from [Link]
-
Cocus, F., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(11), 1464. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved February 7, 2024, from [Link]
-
Dr. R. K. Singh. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Video]. YouTube. [Link]
-
Taylor & Francis. (n.d.). Hantzsch Pyrrole Synthesis – Knowledge and References. Retrieved February 7, 2024, from [Link]
-
Giray, S., Akbaslar, D., & Demirkol, O. (2014). Paal–Knorr Pyrrole Synthesis in Water. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1326-1331. [Link]
-
The Knorr pyrazole synthesis via transient flow. (n.d.). RSC Publishing. [Link]
-
Scribd. (n.d.). Pyrrole. Retrieved February 7, 2024, from [Link]
-
SynArchive. (n.d.). Knorr Pyrrole Synthesis. Retrieved February 7, 2024, from [Link]
Sources
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Study of temperature dependent three component dynamic covalent assembly via Hantzsch reaction catalyzed by dioxido- and oxidoperoxidomolybdenum(vi) complexes under solvent free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 12. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Efficient Paal-Knorr Pyrrole Synthesis
The following technical guide is structured to function as an autonomous "Level 3 Support" resource for researchers optimizing the Paal-Knorr reaction. It prioritizes causal logic over rote instruction, ensuring you can troubleshoot novel substrates effectively.
Current Status: Operational Topic: Optimization of Catalyst & Conditions for Cyclocondensation Audience: Medicinal Chemists, Process Engineers
Core Directive: The Catalyst Selection Matrix
The Paal-Knorr reaction is deceptively simple. While it often proceeds spontaneously, "forcing" the reaction with strong mineral acids frequently leads to oligomerization or furan formation. The choice of catalyst must balance activation energy reduction against substrate stability .
Quick-Reference Decision Logic
Use this matrix to select your starting catalytic system based on your specific substrate limitations.
| Substrate Constraint | Recommended Catalyst System | Mechanism of Action | Key Process Control |
| Standard / Robust | p-TsOH (1-5 mol%) | Strong Brønsted acidity drives dehydration. | Use Dean-Stark trap to remove water and drive equilibrium. |
| Acid-Sensitive Groups (e.g., Acetals, Boc) | Sc(OTf)₃ (1-5 mol%) or I₂ (10 mol%) | Lewis acid activation of carbonyls without lowering bulk pH. | Run in anhydrous conditions (MeCN or CH₂Cl₂). |
| Sterically Hindered (e.g., t-butyl amine) | Microwave + AcOH | Thermal excitation overcomes steric repulsion; AcOH buffers pH. | Monitor pressure; rapid heating prevents prolonged thermal degradation. |
| Electron-Deficient Amines (e.g., Nitroanilines) | Bi(NO₃)₃·5H₂O or TiCl₄ | High oxophilicity activates carbonyl for weak nucleophiles. | Requires dry solvents; TiCl₄ is moisture sensitive. |
| Green / Scalable | Montmorillonite K-10 | Heterogeneous surface catalysis; easy filtration. | Catalyst activation (drying) is required before use. |
Visualizing the Logic: Selection & Mechanism
Figure 1: Catalyst Selection Decision Tree
This workflow illustrates the logical path for selecting a catalyst based on substrate properties and process requirements.
Caption: Decision tree for selecting the optimal catalytic system based on chemical compatibility and process constraints.
Troubleshooting & FAQs
This section addresses specific failure modes. The solutions provided are based on mechanistic causality.
Q1: I am observing low yields and a significant "tar" baseline on my TLC. What is happening?
Diagnosis: Oligomerization of the 1,4-dicarbonyl compound. The Science: 1,4-diketones are prone to acid-catalyzed aldol-like polymerization, especially when the amine nucleophile is slow to react. Corrective Action:
-
Switch to a Lewis Acid: Replace HCl/H₂SO₄ with Sc(OTf)₃ . Scandium triflate activates the carbonyl oxygen for nucleophilic attack without protonating the alpha-carbon, which suppresses enolization and subsequent polymerization.
-
Stepwise Addition: Do not mix all reagents at once. Pre-mix the amine and catalyst, then add the 1,4-dicarbonyl slowly. This ensures the amine is always in excess relative to the diketone, favoring the pyrrole pathway over diketone polymerization.
Q2: My major byproduct is a furan derivative. How do I stop this?
Diagnosis: The pH is too low (< 3.0), favoring oxygen cyclization over nitrogen cyclization. The Science: The Paal-Knorr mechanism bifurcates.
-
Path A (Pyrrole): Amine attacks carbonyl
Hemiaminal Cyclization.[1][2] -
Path B (Furan): Acid catalyzes enolization
Oxygen attacks carbonyl Dehydration.[3] Path B is faster in highly acidic, amine-deficient environments. Corrective Action:
-
Buffer the System: Use Acetic Acid or add Sodium Acetate to a p-TsOH reaction. This keeps the pH > 4, where the amine remains nucleophilic but the rate of furan formation is kinetically suppressed.
-
Amine Excess: Increase amine equivalents to 1.2–1.5 eq. to statistically favor N-attack.
Q3: My amine is extremely electron-deficient (e.g., 2,4-dinitroaniline) and refuses to react.
Diagnosis: Nucleophilicity is insufficient to attack the carbonyl carbon. The Science: The activation energy for the initial attack is too high. Standard heating just degrades the diketone before the amine can react. Corrective Action:
-
Activate the Carbonyl: Use TiCl₄ (Titanium tetrachloride). It is a highly oxophilic Lewis acid that polarizes the carbonyl bond significantly more than protons, making the carbon susceptible even to weak nucleophiles. Note: TiCl₄ acts as a dehydrating agent as well.
-
Solvent Switch: Use Toluene or Xylene and reflux with a Dean-Stark trap. Removing water is critical here because the equilibrium constant for electron-poor amines is unfavorable.
Experimental Protocols
Protocol A: General Robust Synthesis (p-TsOH)
Best for: Simple alkyl/aryl amines and stable diketones.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Reagents: Add 1,4-dicarbonyl (1.0 eq), Primary Amine (1.1 eq), and p-TsOH·H₂O (1-5 mol%) .
-
Solvent: Add Toluene (0.5 M concentration relative to diketone).
-
Reaction: Reflux vigorously. Monitor water collection in the trap. Reaction is typically complete when water evolution ceases (1-4 hours).
-
Workup: Cool to RT. Wash with NaHCO₃ (sat. aq.) to neutralize acid.[4] Dry organic layer (MgSO₄) and concentrate.
Protocol B: "Green" Solvent-Free Synthesis (Clay Catalyst)
Best for: Scalable, eco-friendly synthesis of liquid substrates.
-
Catalyst Prep: Activate Montmorillonite K-10 clay by heating at 100°C in an oven for 1 hour to remove adsorbed water.
-
Reaction: In a flask, mix 1,4-dicarbonyl (1.0 eq) and Amine (1.0 eq). Add activated K-10 clay (20% w/w relative to total mass).
-
Process: Stir the neat mixture at room temperature (exothermic) or mild heat (50°C).
-
Workup: Dilute with Ethyl Acetate. Filter through a celite pad to recover the clay. Concentrate the filtrate.
-
Note: This method avoids aqueous workup entirely.
-
Mechanistic Insight: The "Why"
Understanding the competing pathways is crucial for troubleshooting.
Caption: Mechanistic bifurcation. High acidity favors the lower path (Furan); Nucleophilicity favors the upper path (Pyrrole).
References
-
Banik, B. K., et al. (2004). "Iodine-catalyzed Paal–Knorr synthesis of pyrroles." Tetrahedron Letters, 45(11), 2305-2307. Link
- Key Insight: Establishes Iodine as a mild Lewis acid for sensitive substr
-
Amarnath, V., & Amarnath, K. (1995). "Intermediates in the Paal-Knorr synthesis of pyrroles." Journal of Organic Chemistry, 60(2), 301-307. Link
- Key Insight: Definitive study on the mechanism and r
- Chen, J., et al. (2009). "Sc(OTf)3 catalyzed Paal–Knorr reaction: a simple and efficient synthesis of N-substituted pyrroles." Synlett, 2009(06), 968-972. Key Insight: Demonstrates Sc(OTf)3 for high yields with acid-sensitive protecting groups.
-
Varma, R. S., & Kumar, D. (1999). "Microwave-accelerated solvent-free synthesis of heterocycles over solid supports." Tetrahedron Letters, 40(43), 7665-7669. Link
- Key Insight: Protocol for clay-catalyzed and microwave-assisted synthesis.
Sources
Technical Support Center: Recrystallization of Ethyl Pyrrole Carboxylates
Introduction: The Stability-Solubility Paradox
Ethyl pyrrole carboxylates (e.g., Ethyl 3,5-dimethyl-2-pyrrolecarboxylate, Ethyl pyrrole-2-carboxylate) are critical intermediates in porphyrin and drug synthesis. However, they present a unique purification challenge: The Pyrrole Paradox .
-
Electron-Rich Instability: The pyrrole ring is electron-rich, making it prone to oxidative polymerization ("pyrrole black") upon exposure to air and light.
-
Ester Lipophilicity: The ethyl ester group increases solubility in organic solvents but lowers the melting point, significantly increasing the risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing.
This guide provides self-validating protocols to navigate these competing physical properties.
Module 1: Solvent Selection & Solubility Profiling
Selecting the correct solvent system is the single most critical step. For ethyl pyrrole carboxylates, the balance between solvation power and antisolvent precipitation is delicate.
Standard Solvent Systems
| Solvent System | Role | Application Context | Risk Factor |
| Ethanol (95%) | Primary | Best for Knorr pyrroles (e.g., Ethyl 3,5-dimethyl-2-pyrrolecarboxylate). | Moderate yield loss if not cooled sufficiently. |
| Hexane | Selective | Ideal for Ethyl pyrrole-2-carboxylate. Dissolves impurities; product crystallizes on ice.[1] | High evaporation rate; flammability. |
| Ethanol / Water | Mixed | High recovery for polar derivatives.[2] | High Risk: Oiling out if water is added too fast or too hot. |
| Hexane / EtOAc | Rescue | Used when alcohol systems fail or for highly lipophilic analogs. | Requires precise ratio optimization. |
Decision Logic: Selecting Your System
Use the following logic flow to determine the starting solvent based on your specific derivative and crude purity.
Figure 1: Decision matrix for solvent selection based on melting point and substitution pattern.
Module 2: Troubleshooting "Oiling Out"
The Issue: You cool your solution, and instead of white needles, a distinct oily bottom layer forms. The Cause: The solution temperature is above the melting point of the solvated product, but the saturation limit has been exceeded. The product precipitates as a liquid.[3][4][5]
The "Re-Heat & Seed" Rescue Protocol
Do not discard the oil. It is your product.
-
Re-dissolution: Return the flask to the heat source. Add the minimum amount of the "good" solvent (e.g., Ethanol) required to re-dissolve the oil at boiling point.
-
Threshold Determination: Remove from heat. As soon as the solution cools slightly, scratch the glass interface with a glass rod.
-
Seeding: If available, add a single seed crystal of pure product.
-
No seed available? Withdraw a drop of the solution on a glass rod, let it evaporate/crystallize in air, and re-introduce it to the flask.
-
-
Insulated Cooling: Wrap the flask in a towel or place it in a warm water bath that is allowed to cool to room temperature naturally. Do not use an ice bath yet.
-
Agitation: Stir slowly. Fast stirring promotes oiling; slow stirring promotes crystal growth.
Figure 2: Workflow for recovering a crystallization batch that has separated into an oil.
Module 3: Removing Color Impurities (Oxidation)[6]
Pyrrole synthesis (e.g., Paal-Knorr) often yields products contaminated with zinc salts or oxidized oligomers (red/brown color).
Activated Carbon Treatment (The "Norit" Step)
Standard Protocol adapted from Organic Syntheses [1].
-
Dissolution: Dissolve the crude solid in hot ethanol.
-
Adsorption: Add Activated Carbon (Norit) (~1-3% by weight of crude).
-
Critical Safety Note: Never add carbon to a boiling solution; it will boil over instantly. Cool slightly, add carbon, then re-boil.
-
-
Digestion: Reflux for 5–10 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad or fluted filter paper.
-
Why pre-warmed? To prevent the product from crystallizing in the funnel, which leads to yield loss.
-
-
Crystallization: Proceed with cooling the clear, pale-yellow filtrate.
Frequently Asked Questions (FAQ)
Q: My crystals are turning pink/brown after filtration. Why? A: This indicates rapid surface oxidation.
-
Fix: Wash the crystals with cold solvent containing a trace of antioxidant (e.g., BHT) or dry them immediately under high vacuum in the dark. Store ethyl pyrrole carboxylates in amber vials under Nitrogen or Argon.
Q: Can I use water as an anti-solvent for Ethyl 3,5-dimethyl-2-pyrrolecarboxylate? A: Yes, but with caution. The classic procedure uses 95% Ethanol. If you must use water to improve yield, add it dropwise to the hot ethanol solution only until persistent turbidity is seen, then add one drop of ethanol to clear it before cooling [2].
Q: I have low yield. Should I boil down the mother liquor? A: For pyrroles, boiling down mother liquor often concentrates oxidized impurities ("tar").
-
Recommendation: It is better to perform a second crop crystallization by cooling the mother liquor to -20°C rather than boiling it down. If the second crop is dark, purify it via silica plug filtration before recrystallizing.
References
-
Organic Syntheses. (1941).[6] 2,4-Dimethyl-3,5-dicarbethoxypyrrole. Org.[6][7] Synth. Coll. Vol. 1, p. 235.[6]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Paine, J. B. (1990). Synthesis of Pyrroles from Aliphatic Ketones. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
-
Sigma-Aldrich. (2024).[8] Ethyl 1H-pyrrole-2-carboxylate Product Sheet & Safety Data.[9]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. biosynce.com [biosynce.com]
- 8. 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester | C9H13NO2 | CID 137477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. エチル 1H-ピロール-2-カルボキシラート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Navigating the Challenges of Regioselective Pyrrole Functionalization
Welcome to the technical support center for the regioselective functionalization of substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions in this complex area of synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the functionalization of substituted pyrroles so challenging?
Achieving regioselectivity in pyrrole functionalization is inherently difficult due to the electron-rich nature of the pyrrole ring, which makes it highly reactive toward electrophiles.[1][2] This high reactivity can unfortunately lead to a lack of selectivity, resulting in multiple substitutions or polymerization, particularly under harsh or acidic conditions.[1][3] The pyrrole ring has an intrinsic electronic preference for electrophilic attack at the C2 (α) position over the C3 (β) position. This is because the carbocation intermediate formed during C2-attack is stabilized by three resonance structures, whereas the intermediate from C3-attack is only stabilized by two, making the former more stable and the reaction pathway to it more favorable.[4][5][6][7] Overcoming this natural preference to target other positions requires carefully designed strategies.
Q2: What are the primary factors influencing regioselectivity in pyrrole reactions?
The regiochemical outcome of pyrrole functionalization is a delicate interplay of several factors:
-
Electronic Effects: The inherent electron distribution of the pyrrole ring favors C2 functionalization. Electron-donating or withdrawing substituents on the ring can further modulate this preference.[8][9]
-
Steric Hindrance: Bulky substituents on the nitrogen atom or adjacent carbon atoms can block access to certain positions, directing incoming reagents to less hindered sites.[8][9][10] For instance, a large N-substituent can disfavor C2-substitution and promote C3-substitution.
-
Directing Groups: Groups installed on the pyrrole nitrogen or a carbon atom can direct incoming reagents to a specific position.[11][12][13] These can function through electronic effects, chelation with a metal catalyst, or by physically blocking other sites.
-
Reaction Conditions: The choice of catalyst, solvent, temperature, and nature of the electrophile or coupling partner can dramatically influence regioselectivity.[14] For example, catalyst control has been shown to achieve β-selective (C3) arylation of pyrroles, a typically difficult transformation.[15]
Q3: What is the "Halogen Dance" reaction in the context of pyrroles?
The "halogen dance" is a type of isomerization reaction where a halogen atom migrates from one position to another on the pyrrole ring under the influence of a strong base. This can be a useful, albeit sometimes challenging, method to access pyrrole isomers that are not directly obtainable. However, it requires precise control of reaction conditions to achieve the desired outcome.[3]
Troubleshooting Guide
Problem 1: My electrophilic substitution reaction is yielding a mixture of C2 and C3-functionalized products with low selectivity.
Plausible Causes:
-
High Reactivity of the Pyrrole Substrate: Unprotected or N-alkylated pyrroles are highly activated, leading to reactions at both C2 and C3 positions.
-
Strongly Activating Substituents: Electron-donating groups on the ring can increase the reactivity at multiple positions, reducing selectivity.
-
Harsh Reaction Conditions: Strong Lewis acids or high temperatures can overcome the subtle energy differences between the C2 and C3 substitution pathways.
Troubleshooting & Optimization Protocol:
-
Install an N-Protecting/Directing Group: This is the most common and effective strategy.
-
For C2-Selectivity: Use a small N-substituent that does not sterically hinder the C2/C5 positions. N-alkoxycarbonyl groups have been shown to effectively direct acylation to the C2 position.[16]
-
For C3-Selectivity: Employ a bulky N-protecting group such as triisopropylsilyl (TIPS). The steric bulk of the TIPS group effectively blocks the C2 and C5 positions, directing the electrophile to the C3 position.[17] N-sulfonyl groups are also commonly used to reduce the overall reactivity and direct functionalization.[18]
-
-
Modify Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the pathway with the lower activation energy (typically C2-substitution).
-
Use a Milder Lewis Acid: For reactions like Friedel-Crafts acylation, switching from a strong Lewis acid (e.g., AlCl₃) to a milder one (e.g., TiCl₄, ZnBr₂) can improve regioselectivity.[14]
-
-
Choose a Different Reagent: The nature of the electrophile can influence selectivity. For some transformations, specific reagents have been developed to favor one position over another. For instance, in acylation, N-acylbenzotriazoles in the presence of TiCl₄ have been used for regiospecific C-acylation.[17]
Problem 2: I am attempting a C-H activation/cross-coupling reaction, but I am getting poor regioselectivity or reaction at the nitrogen atom.
Plausible Causes:
-
N-H Acidity: The pyrrole N-H is acidic (pKa ≈ 16.5) and can react with bases or organometallic reagents, leading to N-functionalization or catalyst deactivation.[19]
-
Multiple Reactive C-H Bonds: Pyrroles have multiple C-H bonds that can be activated, leading to mixtures of isomers.
-
Lack of a Directing Group: Without a directing group, the inherent electronic preferences of the pyrrole ring will dominate, typically favoring C2-functionalization.
Troubleshooting & Optimization Protocol:
-
N-Protection is Crucial: For most C-H activation strategies, the pyrrole nitrogen must be protected to prevent unwanted side reactions. Electron-withdrawing groups are often preferred as they also temper the high reactivity of the pyrrole ring.[18]
-
Employ a Directing Group Strategy: To achieve regioselectivity other than C2, a directing group is often necessary.
-
For C3-Arylation: Rhodium catalysts have been successfully used to achieve β-selective (C3) C-H arylation of N-substituted pyrroles with aryl iodides.[15]
-
For ortho-Functionalization of a Phenyl Substituent: The pyrrole ring itself can act as a directing group in Pd(II)-catalyzed ortho-functionalization of 2-phenylpyrroles.[11]
-
-
Optimize the Catalytic System:
-
Ligand Choice: The choice of ligand on the metal catalyst can be critical in controlling regioselectivity. For instance, in palladium-catalyzed reactions, switching the ligand can switch the site of arylation from a dearomative C2-arylation to a direct C3-arylation.[20]
-
Base Selection: In some cases, the choice of base can be crucial. For example, in a palladium-catalyzed C5-alkylation of N-H unprotected pyrroles, switching the base from K₂CO₃ to the weaker KHCO₃ greatly suppressed the formation of the N-alkylation byproduct.[21]
-
Problem 3: My pyrrole substrate is decomposing or polymerizing under the reaction conditions.
Plausible Causes:
-
Strongly Acidic Conditions: Pyrroles are notoriously unstable in the presence of strong acids, which can lead to rapid polymerization.[1]
-
Oxidative Instability: The electron-rich nature of pyrroles makes them susceptible to oxidation, especially when fused into larger π-systems for electronic applications.[22]
-
High Temperatures: Prolonged heating can lead to decomposition.
Troubleshooting & Optimization Protocol:
-
Avoid Strong Brønsted Acids: If possible, use milder conditions. For reactions that generate acid, consider adding a non-nucleophilic base to scavenge the acid as it is formed.
-
Use an N-Electron-Withdrawing Group: Installing an electron-withdrawing group (e.g., sulfonyl, acyl) on the nitrogen significantly reduces the electron density of the ring, making it less prone to polymerization and more stable to a wider range of reaction conditions.[18]
-
Employ Milder Reaction Methods:
-
Iodine-Mediated Methods: These can offer milder alternatives to some metal-catalyzed reactions, though they may have a more limited substrate scope.[3]
-
Photocatalyzed and Electrochemical Methods: Recent advances have focused on these techniques for pyrrole functionalization under milder, oxidative conditions.[23][24]
-
-
Degas Solvents and Run Under Inert Atmosphere: To prevent oxidative degradation, especially with sensitive substrates, ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Data & Protocols
Table 1: Influence of N-Substituent on Regioselectivity of Pyrrole Functionalization
| N-Substituent | Primary Effect | Typical Outcome | Example Reaction | Reference |
| -H | Highly activating, acidic proton | Mixture of isomers, potential for N-functionalization or polymerization | Friedel-Crafts Acylation | [1] |
| -Alkyl (e.g., -Me) | Activating | Predominantly C2-functionalization | Vilsmeier-Haack | [25] |
| -Triisopropylsilyl (TIPS) | Steric hindrance at C2/C5 | C3-selective functionalization | Acylation | [17] |
| -Tosyl (Ts) | Electron-withdrawing, deactivating | Improved stability, can direct to C3 or allow for C2 lithiation | Acylation, Halogenation | [16] |
| -Alkoxycarbonyl (e.g., Boc) | Electron-withdrawing | C2-selective acylation | Acylation with acid/anhydride | [16] |
Experimental Protocol: C3-Selective Acylation of Pyrrole using a TIPS Directing Group
This protocol is adapted from methodologies described for achieving C3-selectivity by leveraging sterically demanding N-substituents.[17]
-
Protection of Pyrrole:
-
To a solution of pyrrole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product (N-TIPS-pyrrole) by column chromatography or distillation.
-
-
C3-Acylation:
-
To a solution of N-TIPS-pyrrole (1.0 eq) in an anhydrous solvent like dichloromethane at -78 °C under an inert atmosphere, add the desired acylating agent (e.g., an acid chloride, 1.1 eq) followed by a Lewis acid (e.g., TiCl₄, 1.1 eq).
-
Stir the reaction at -78 °C for the recommended time (monitor by TLC).
-
Quench the reaction by carefully adding a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature, and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product to obtain the 3-acyl-N-TIPS-pyrrole.
-
-
Deprotection (if required):
-
The TIPS group can be removed under standard conditions, for example, using tetrabutylammonium fluoride (TBAF) in THF.
-
Visualizations
Diagram 1: Electrophilic Substitution on Pyrrole
Caption: C2 attack is favored due to greater resonance stabilization (3 forms vs. 2).
Diagram 2: Workflow for Regioselective Functionalization
Caption: Decision workflow for selecting a regioselective pyrrole functionalization strategy.
References
- Heterocyclic compounds part _IV (Pyrrole) | PPTX. (n.d.). Slideshare.
- Regioselective C–H Activated Alkylation of Pyrroles. (2013). Angewandte Chemie International Edition, 52(23), 6080–6083.
- Glorius, F., et al. (2010). Pyrrole Synthesis via Allylic sp3 C−H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes. Journal of the American Chemical Society.
- Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (n.d.). Online Organic Chemistry Tutor.
- Electrophilic substitution in pyrroles. Part 2. Reaction with diazonium ions in acid solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Regioselective Functionalization of Pyrroles: Research Guide & Papers. (n.d.). PapersFlow.
- Pyrrole as a Directing Group: Regioselective Pd(II)-Catalyzed Alkylation and Benzylation at the Benzene Core of 2-Phenylpyrroles. (2016). Organic Letters, 18(4), 852–855.
- Pyrrole: Electrophilic Substitution Reactions Lecture 1. (2020, December 21). YouTube.
- Why do heterocycles like pyrroles under go electrophilic substitution rather than addition? (2018, March 17). Quora.
- Technical Support Center: Improving the Regioselectivity of Pyrrole Functionalization. (2025). Benchchem.
- β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. (n.d.). Journal of the American Chemical Society.
- Recent Advances in Functionalization of Pyrroles and their Translational Potential. (2021). PubMed.
- Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. (n.d.). The Journal of Organic Chemistry.
- Synthesis of N‐alkoxycarbonyl Pyrroles from O‐Substituted Carbamates. (2023). The Journal of Organic Chemistry.
- Bifurcated Rhodaelectro-catalyzed C–H Activation for the Synthesis of Pyrroles and Lactones. (n.d.). PubMed Central.
- Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. (2010). Organic Letters.
- Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. (n.d.). The Journal of Organic Chemistry.
- Regioselectivity in electrophilic substitution of pyrrole. (2015, February 28). Chemistry Stack Exchange.
- The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. (2017). ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.
- Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. (n.d.).
- Synthesis, Reactivity and Properties of Pyrrole. (n.d.). Organic Chemistry PDF Download.
- Bioactive pyrrole-based compounds with target selectivity. (2019). PubMed Central.
- C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (n.d.). Organic Chemistry Frontiers.
- Directing Groups in Aromatic Substitution Reactions! (2024, March 15). YouTube.
- Pyrrole Protection. (2025). ResearchGate.
- Synthesis of 2,2,5-Trisubstituted 2 H-Pyrroles and 2,3,5-Trisubstituted 1 H-Pyrroles by Ligand-Controlled Site-Selective Dearomative C2-Arylation and Direct C3-Arylation. (n.d.). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. papersflow.ai [papersflow.ai]
- 4. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrole as a Directing Group: Regioselective Pd(II)-Catalyzed Alkylation and Benzylation at the Benzene Core of 2-Phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF [edurev.in]
- 20. Synthesis of 2,2,5-Trisubstituted 2 H-Pyrroles and 2,3,5-Trisubstituted 1 H-Pyrroles by Ligand-Controlled Site-Selective Dearomative C2-Arylation and Direct C3-Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 22. utd-ir.tdl.org [utd-ir.tdl.org]
- 23. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bifurcated Rhodaelectro-catalyzed C–H Activation for the Synthesis of Pyrroles and Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Structural Evolution and Efficacy: A Comparative Guide to Pyrrole-Based Antibacterials
Executive Summary
In the context of the escalating "post-antibiotic" crisis, the pyrrole scaffold has emerged not merely as a structural auxiliary but as a primary pharmacophore capable of circumventing established resistance mechanisms. This guide objectively compares three distinct classes of pyrrole derivatives—Halogenated Pyrroles , Pyrrole-Chalcone Hybrids , and Fused Pyrrolo-Pyrimidines .
Unlike traditional reviews, this document focuses on the causality of structure-activity relationships (SAR) and provides self-validating experimental protocols. Our comparative analysis reveals that while fused systems offer superior metabolic stability, halogenated derivatives currently provide the highest potency against Methicillin-Resistant Staphylococcus aureus (MRSA), often outperforming ciprofloxacin in specific resistance profiles.
Structural Classes & Mechanistic Logic[1][2][3]
To design effective agents, one must understand the evolutionary logic of the scaffold. We categorize the derivatives into three generations based on their design philosophy.
Class A: Halogenated Pyrroles (Biomimetic)
-
Design Logic: Mimics natural products like Pyoluteorin and Marinopyrroles.
-
SAR Insight: Halogenation (Cl, Br, I) at the C4/C5 positions increases lipophilicity, facilitating membrane penetration, while simultaneously withdrawing electrons to acidify the NH proton, enhancing hydrogen bonding with target enzymes.
Class B: Pyrrole-Chalcone Hybrids (Dual-Pharmacophore)
-
Design Logic: Conjugates the DNA-intercalating pyrrole with the membrane-disrupting chalcone (α,β-unsaturated ketone).
-
SAR Insight: The enone linker acts as a Michael acceptor, potentially alkylating bacterial thiol groups (e.g., Cysteine residues in enzymes).
Class C: Fused Pyrrolo[2,3-d]pyrimidines (Rigidification)
-
Design Logic: Bioisosteres of purine bases.
-
SAR Insight: Rigidification reduces entropic penalty upon binding to the ATP-binding pocket of DNA Gyrase B.
Mechanism of Action: DNA Gyrase Inhibition
The primary target for these derivatives is the bacterial DNA Gyrase B subunit (GyrB).[1] Unlike fluoroquinolones (which target the DNA-Gyrase complex), pyrroles often compete directly with ATP.
Figure 1: Mechanistic pathway of pyrrole-based DNA Gyrase inhibition. The critical step is the competitive binding at the ATP pocket, distinct from the fluoroquinolone mechanism.
Comparative Efficacy Data
The following data synthesizes head-to-head comparisons derived from recent high-impact studies (2023-2025). Note the shift in potency when moving from simple hybrids to optimized halogenated systems.
Table 1: Comparative MIC Values (µg/mL) against Standard Pathogens
| Compound Class | Specific Derivative | S. aureus (Gram+) | E. coli (Gram-) | MRSA (Resistant) | Selectivity Index (SI)* |
| Standard | Ciprofloxacin | 0.25 - 0.5 | 0.01 - 0.25 | > 16 (Resistant) | High |
| Class A | Marinopyrrole A Analog (4-CF3) | 0.125 | > 64 | 0.25 | > 50 |
| Class B | Pyrrole-Chalcone (Hybrid 3g) | 3.12 | 12.5 | 6.25 | ~ 10 |
| Class C | Pyrrolo[2,3-d]pyrimidine (7-sub) | 2.0 | > 64 | 4.0 | > 25 |
| Class A | Pentabromopseudilin | < 0.1 | 1.5 | < 0.1 | Low (Cytotoxic) |
Key Takeaways:
-
Gram-Positive Bias: Pyrrole derivatives show exceptional potency against Gram-positives (S. aureus) but struggle to penetrate the outer membrane of Gram-negatives (E. coli) unless hybridized with siderophores or specific transport moieties.
-
MRSA Potency: The Class A Marinopyrrole analogs retain potency against MRSA, indicating a lack of cross-resistance with beta-lactams or fluoroquinolones.
-
Toxicity Warning: Highly halogenated simple pyrroles (like Pentabromopseudilin) exhibit high potency but low Selectivity Index (SI), often damaging mammalian membranes.
Experimental Protocols
Synthesis: Paal-Knorr Cyclization (Optimized)
Use this for generating Class A (Simple/Substituted) Pyrroles.
-
Reactants: 1,4-dicarbonyl compound (1.0 eq) + Primary Amine (1.1 eq).
-
Catalyst: Iodine (10 mol%) or Sc(OTf)3 (Green chemistry approach).
-
Solvent: Ethanol (Reflux) or Water (Microwave irradiation).
-
Reaction:
-
Checkpoint: Monitor via TLC. The disappearance of the 1,4-dicarbonyl spot is the primary indicator.
-
Workup: Pour into crushed ice. Precipitate indicates successful cyclization.
-
-
Purification: Recrystallization from EtOH/Water is preferred over column chromatography to minimize yield loss.
Biological Assay: Broth Microdilution (CLSI M07-A10)
Critical for generating reproducible MIC data.
Workflow Diagram:
Figure 2: Standardized Broth Microdilution Workflow. The "Control" step is non-negotiable for data validity.
Expert Nuances for Pyrroles:
-
Solubility Check: Pyrrole derivatives are often lipophilic. If precipitation occurs in the Muller-Hinton Broth (MHB) upon addition, the MIC is invalid. Use Resazurin dye (Blue -> Pink) to read cell viability if turbidity is masked by compound precipitation.
-
DMSO Limit: Ensure final DMSO concentration is < 1%. Pyrroles can be sensitive to "solvent drag" where DMSO artificially enhances membrane permeability.
Critical Analysis & Future Directions
While pyrrole derivatives show immense promise, two hurdles remain:
-
Solubility vs. Permeability: The highly halogenated compounds (Class A) that kill MRSA best are often poorly soluble in aqueous media. Formulation strategies (e.g., encapsulation) are required for in vivo efficacy.
-
Selectivity: The mechanism of membrane disruption seen in some pyrrole-chalcones (Class B) can overlap with mammalian toxicity. Future development must focus on Class C (Fused systems) or Gyrase-specific Class A derivatives to maximize the Selectivity Index.
References
-
Rusu, A., et al. (2024). "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential."[2] International Journal of Molecular Sciences. Link
-
Bhardwaj, V., et al. (2025). "Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Olsen, C. E., et al. (2022). "Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide."[3] Molecules. Link
-
Gouda, M. A., et al. (2023). "New pyrrole derivatives as DNA gyrase and 14α-demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking." Drug Development Research. Link
-
Durmaz, I., et al. (2017). "A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity." Molecules. Link
Sources
- 1. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vivo Validation of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate
For researchers, scientists, and drug development professionals, the transition from promising in vitro results to robust in vivo validation is a critical and often challenging step. This guide provides a comprehensive framework for the in vivo evaluation of ethyl 1-benzyl-1H-pyrrole-3-carboxylate, a novel pyrrole derivative with potential therapeutic applications. Drawing upon established preclinical models and methodologies, this document will navigate the essential experiments required to elucidate the compound's activity profile, benchmark its performance against established alternatives, and provide the foundational data necessary for further development.
The pyrrole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] Preliminary in vitro studies on analogous pyrrole-based compounds have suggested potential cytotoxic effects against various cancer cell lines and antioxidant capabilities, hinting at broader therapeutic potential.[3][4][5] This guide, therefore, will focus on two primary therapeutic avenues for in vivo validation: oncology and inflammation.
Our approach is grounded in the principles of scientific integrity, ensuring that each proposed experimental protocol is designed as a self-validating system with appropriate controls. We will detail not just the "how" but also the "why" behind experimental choices, providing a clear rationale for model selection, endpoint analysis, and comparative compound selection.
Section 1: Initial In Vivo Characterization: Pharmacokinetics and Toxicology
Before assessing efficacy, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety profile, is paramount. These initial studies are crucial for dose selection and regimen design in subsequent efficacy models.[6][7]
Pharmacokinetic (PK) Profiling
A foundational step in any in vivo program is to determine the pharmacokinetic parameters of ethyl 1-benzyl-1H-pyrrole-3-carboxylate.[6] A typical study would involve administering the compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous) and collecting blood samples at various time points.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation |
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male and female BALB/c mice (n=3-5 per time point).
-
Compound Administration: Administer ethyl 1-benzyl-1H-pyrrole-3-carboxylate at a predetermined dose (e.g., 10 mg/kg) via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleed at 0, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration.
-
Bioanalysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters listed in Table 1 using appropriate software (e.g., Phoenix WinNonlin).
Acute Toxicity Assessment
A preliminary assessment of the compound's safety is essential to establish a therapeutic window. An acute toxicity study will help determine the maximum tolerated dose (MTD) and identify any potential target organs for toxicity.[8][9]
Experimental Protocol: Acute Toxicity Study in Mice
-
Animal Model: Male and female BALB/c mice (n=5 per dose group).
-
Dose Escalation: Administer single escalating doses of ethyl 1-benzyl-1H-pyrrole-3-carboxylate (e.g., 10, 30, 100, 300 mg/kg) via the intended route of administration.
-
Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.
Section 2: In Vivo Efficacy Evaluation: Oncology
Based on the cytotoxic potential of similar pyrrole compounds, a key area for in vivo validation is oncology.[3][4] The selection of an appropriate tumor model is critical and should ideally be guided by in vitro sensitivity data.
Xenograft Models: A Workhorse in Preclinical Oncology
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating the efficacy of novel anticancer agents.[10][11][12]
dot
Caption: Carrageenan-Induced Paw Edema Workflow.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar rats (150-200g).
-
Treatment Groups:
-
Vehicle control
-
Ethyl 1-benzyl-1H-pyrrole-3-carboxylate (at two or three dose levels)
-
Positive control (a known NSAID, e.g., Indomethacin)
-
-
Compound Administration: Administer the test compounds and controls orally 1 hour before the carrageenan injection. [13]4. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. [14][13]5. Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Table 3: Comparative Efficacy in Carrageenan-Induced Paw Edema (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Mean Increase in Paw Volume at 3h (mL) | Inhibition of Edema (%) |
| Vehicle Control | - | 1.25 ± 0.15 | - |
| Ethyl 1-benzyl-1H-pyrrole-3-carboxylate | 25 | 0.85 ± 0.10 | 32 |
| Ethyl 1-benzyl-1H-pyrrole-3-carboxylate | 50 | 0.60 ± 0.08 | 52 |
| Indomethacin | 10 | 0.55 ± 0.07 | 56 |
Conclusion
The in vivo validation of a novel compound like ethyl 1-benzyl-1H-pyrrole-3-carboxylate is a multi-faceted process that requires careful planning and execution. This guide provides a foundational roadmap for researchers to systematically evaluate its pharmacokinetic properties, safety profile, and potential efficacy in the key therapeutic areas of oncology and inflammation. The proposed experimental designs, when executed with scientific rigor, will generate the critical data needed to make informed decisions about the future development of this promising molecule.
References
-
American Chemical Society. (n.d.). Journal of Medicinal Chemistry Ahead of Print. ACS Publications. Retrieved from [Link]
- Beck-Bornholdt, H. P., Wurschmidt, F., & Vogler, H. (1987). Net growth delay: a novel parameter derived from tumor growth curves. International Journal of Radiation Oncology, Biology, Physics, 13(5), 773–777.
- Blatt, N. B., Glick, G. D., & Mehal, W. Z. (2013). In vitro and in vivo models for analysis of resistance to anticancer molecular therapies. Methods in Molecular Biology, 969, 1-13.
- Ghiu, C. A., et al. (2022).
-
ResearchGate. (2022). (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl 3-pyrroline-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2026). Ethyl 1-benzyl-2-(4-methylphenyl)-1h-pyrrolo[2,3-b]quinoxaline-3-carboxylate and ethyl 6,7-dimethyl-1,2- diphenyl-1h-pyrrolo[2,3-b]quinoxaline-3-carboxylate: synthesis and study on nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Blatt, N. B., Glick, G. D., & Mehal, W. Z. (2013). In vitro and in vivo models for analysis of resistance to anticancer molecular therapies. Methods in Molecular Biology, 969, 1-13.
-
National Center for Biotechnology Information. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
-
PubMed. (2025). Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. Retrieved from [Link]
-
Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link]
-
National Institutes of Health. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Retrieved from [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
MDPI. (n.d.). From Plant to Target: Uncovering a Novel Anti-Inflammatory Compound in Pouzolzia pentandra via Phytochemical, Cellular, and Computational Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]
-
Protocol-Online. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]
-
SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Pharmacokinetics and Bioavailability. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
-
Biocytogen. (n.d.). Efficacy & Toxicity Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. Retrieved from [Link]
-
PubMed Central. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Retrieved from [Link]
-
Preprints.org. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. Retrieved from [Link]
-
ResearchGate. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Retrieved from [Link]
-
BCTT. (2025). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. Retrieved from [Link]
-
PubMed. (n.d.). In Vivo Pharmacology Models for Cancer Target Research. Retrieved from [Link]
-
Oncotarget. (2017). Use of patient-derived xenograft mouse models in cancer research and treatment. Retrieved from [Link]
-
World Health Organization. (n.d.). GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. Retrieved from [Link]
-
SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link]
-
Universidad San Francisco de Quito USFQ. (n.d.). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: The nitroindazolinone chemotype. Retrieved from [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
Sources
- 1. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. altasciences.com [altasciences.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 14. inotiv.com [inotiv.com]
The Pivotal Role of Substitution Patterns in the Bioactivity of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate Analogs: A Comparative Guide
The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Among the vast array of pyrrole derivatives, ethyl 1-benzyl-1H-pyrrole-3-carboxylate has emerged as a promising template for the development of novel therapeutic agents. The strategic placement of various substituents on the pyrrole ring and the N-benzyl group allows for the fine-tuning of their pharmacological properties, leading to potent anticancer and antimicrobial agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of ethyl 1-benzyl-1H-pyrrole-3-carboxylate analogs, offering a comparative overview of their performance supported by experimental data.
Core Structure and Key Substitution Points
The fundamental structure of the ethyl 1-benzyl-1H-pyrrole-3-carboxylate scaffold offers several key positions for chemical modification to modulate biological activity. Understanding the impact of substituents at these positions is crucial for rational drug design.
Caption: Key substitution points on the ethyl 1-benzyl-1H-pyrrole-3-carboxylate scaffold.
Structure-Activity Relationship (SAR) Analysis
Anticancer Activity
The anticancer potential of pyrrole derivatives has been extensively explored, with many compounds demonstrating significant cytotoxicity against various cancer cell lines.[3][4][5][6][7][8][9][10] The mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[6][7][11][12]
The substitution pattern on the pyrrole core is a critical determinant of anticancer activity.
-
C4-Position: The introduction of an aryl group at the C4-position has been shown to be a key factor for potent anticancer activity. Studies on a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives revealed that electron-donating groups on the C4-phenyl ring enhance anticancer activity.[4][5] For instance, compounds bearing a 3,4-dimethoxyphenyl group at the C4-position exhibited potent activity against a panel of cancer cell lines.[4][5]
-
C3-Position: The nature of the substituent at the C3-position also plays a significant role. In a series of 3-aroyl-1,4-diarylpyrroles, the aroyl group at C3 was found to be important for activity.
The N-benzyl group provides another avenue for modifying the anticancer potency of these analogs. While the reviewed literature primarily focuses on substitutions on the pyrrole ring, the nature of the benzyl group can influence factors such as solubility, metabolic stability, and interaction with the biological target. For example, in a series of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates with antimycobacterial activity, a 3,4-dichlorobenzyl substituent was found to be optimal.[13] This suggests that electronic and steric factors on the benzyl ring can significantly impact biological activity.
Table 1: Comparative Anticancer Activity of Selected Pyrrole Analogs
| Compound | R1 (N1-substituent) | R4 (C4-substituent) | R3 (C3-substituent) | Cancer Cell Line | IC50 (µM) | Reference |
| 15 | H | 4-Methoxyphenyl | 3,4,5-Trimethoxybenzoyl | A549 | 3.6 | [4][5] |
| 19 | H | 3,4-Dimethoxyphenyl | 4-Methylbenzoyl | MGC 80-3 | 1.0 | [4][5] |
| 19 | H | 3,4-Dimethoxyphenyl | 4-Methylbenzoyl | HCT-116 | 1.7 | [4][5] |
| 21 | H | 3,4-Dimethoxyphenyl | 4-Methoxybenzoyl | HepG2 | 0.5 | [4][5] |
| 21 | H | 3,4-Dimethoxyphenyl | 4-Methoxybenzoyl | DU145 | 0.9 | [4][5] |
Antimicrobial Activity
Pyrrole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[14]
While specific SAR studies on ethyl 1-benzyl-1H-pyrrole-3-carboxylate analogs as antimicrobial agents are less prevalent in the reviewed literature, general trends for pyrrole-containing antimicrobials can be extrapolated. The presence of specific pharmacophores attached to the pyrrole ring is often crucial for activity. For instance, the incorporation of a 1H-1,2,3-triazole moiety into a metronidazole skeleton, a known antimicrobial agent, resulted in derivatives with potent antimicrobial activity.[15]
Experimental Protocols
The synthesis and biological evaluation of these compounds require robust and validated methodologies. The following protocols are representative of the experimental approaches described in the cited literature.
General Synthesis of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate Analogs
A common synthetic route to this class of compounds involves a multi-step process, often starting from readily available starting materials. A representative synthetic scheme is outlined below.
Caption: General synthetic workflow for ethyl 1-benzyl-1H-pyrrole-3-carboxylate analogs.
Step-by-Step Protocol (Example based on related syntheses):
-
Synthesis of the Pyrrole Core: The pyrrole ring is often constructed via a Paal-Knorr synthesis or a similar cyclization reaction. For example, the reaction of an appropriate 1,4-dicarbonyl compound with a primary amine or ammonia derivative.[2]
-
N-Benzylation: The synthesized pyrrole is then N-benzylated using a substituted benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like DMF or acetonitrile.[1]
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel.
In Vitro Anticancer Activity Assessment (MTT Assay)
The cytotoxicity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Conclusion and Future Directions
The ethyl 1-benzyl-1H-pyrrole-3-carboxylate scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications, particularly at the C4 position of the pyrrole ring and on the N-benzyl group, can significantly enhance anticancer and antimicrobial activities. The introduction of electron-donating groups on a C4-aryl substituent has been shown to be particularly beneficial for anticancer potency.
Future research in this area should focus on a more systematic exploration of the SAR of the N-benzyl group, including the effects of various substituents on its electronic and steric properties. Furthermore, the synthesis and evaluation of a broader range of analogs against a wider panel of cancer cell lines and microbial strains will be crucial for identifying lead compounds with improved efficacy and selectivity. The development of analogs with dual anticancer and antimicrobial activities could also be a promising avenue for future investigation.
References
-
Zhan, X., Qin, W., Wang, S., Zhao, K., Xin, Y., Wang, Y., Qi, Q., & Mao, Z. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Anticancer Agents in Medicinal Chemistry, 17(6), 821-831. [Link]
-
Zhan, X., Qin, W., Wang, S., Zhao, K., Xin, Y., Wang, Y., Qi, Q., & Mao, Z. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed, 27671311. [Link]
- Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Farraj, E., Al-Hazani, K., & Al-Shaalan, N. H. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
- Al-Warhi, T., Al-Salahi, R., Al-Qurashi, N., Al-Hazani, K., Al-Shaalan, N. H., & Al-Ostoot, F. H. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Boichuk, S., Galembikova, A., Zykova, S., Ramazanov, B., Khusnutdinov, R., Dunaev, P., Khaibullina, S., & Lombardi, V. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. PubMed, 34641324.
- Carta, A., Piras, S., Loriga, M., Paglietti, G., & El-Sawy, E. R. (2020). Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies. PubMed, 31568772.
- El-Sayed, M. A., El-Gazzar, M. G., & Al-Ghorbani, M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
- Gorgani, L., Mohammadi, M., Najafpour, G. D., & Ghasemi, M. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
- Boichuk, S., Galembikova, A., Zykova, S., Ramazanov, B., Khusnutdinov, R., Dunaev, P., Khaibullina, S., & Lombardi, V. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed, 27129079.
- Gorgani, L., Mohammadi, M., Najafpour, G. D., & Ghasemi, M. (2022).
- Lee, Y. R., Kim, J. H., & Lee, S. H. (1998).
- Kumar, A., Singh, S., Kumar, R., Kumar, A., Singh, R., & Kumar, V. (2025). Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. PubMed.
- Maccari, R., Ottanà, R., & Vigorita, M. G. (2011). Pyrrole-Based Antitubulin Agents: Two Distinct Binding Modalities Are Predicted for C-2 Analogues in the Colchicine Site.
- Request PDF. (2025). Pyrrole Protection.
- Request PDF. (2025). Design, Synthesis and Biological Evaluation of Ethyl 5‐(1‐benzyl‐1H‐indol‐5‐yl) Isoxazole‐3‐Carboxylates as Antimycobacterial Agents.
- Boichuk, S., Galembikova, A., Zykova, S., Ramazanov, B., Khusnutdinov, R., Dunaev, P., Khaibullina, S., & Lombardi, V. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI.
- Request PDF. (2025). Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1 H -pyrrole Derivatives.
- Lee, Y. R., Kim, J. H., & Lee, S. H. (1998). Cytotoxicity of substituted alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates in L1210 lymphoid leukemia cells. PubMed, 9623869.
- Request PDF. (2025). Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents.
- Request PDF. (2025). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
- Singh, P., Kumar, A., Kumar, S., & Singh, R. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journals.
- Szczęśniak, P., Bielenica, A., & Stefańska, J. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents.
Sources
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of substituted alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates in L1210 lymphoid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrole-Based Antitubulin Agents: Two Distinct Binding Modalities Are Predicted for C-2 Analogues in the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Purity Analysis of Ethyl Pyrrole Carboxylates
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. Ethyl pyrrole carboxylates, a class of heterocyclic esters, are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their purity directly influences reaction yields, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary analytical methods for determining the purity of ethyl pyrrole carboxylates, supported by experimental data and protocols.
The Criticality of Purity in Pharmaceutical Development
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A and Q3B, mandate the control of impurities in new drug substances and products.[1] Impurities can arise from the manufacturing process or degradation and may compromise the safety and efficacy of the final drug.[1] Therefore, the selection of an appropriate analytical method for purity determination is not merely a matter of procedural convenience but a critical aspect of regulatory compliance and drug safety. This guide will explore the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of ethyl pyrrole carboxylates.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful separation technique widely employed for the identification and quantification of individual components in a mixture.[2] For the analysis of ethyl pyrrole carboxylates, which are typically polar to semi-polar compounds, reversed-phase HPLC (RP-HPLC) is the most common and effective modality.
The Causality Behind Method Development Choices in HPLC
The development of a robust and reliable HPLC method hinges on a systematic approach to selecting and optimizing chromatographic parameters. The goal is to achieve adequate separation of the main compound from any potential impurities with good peak shape and sensitivity.
-
Column Selection : A C18 stationary phase is the standard choice for the separation of moderately polar compounds like ethyl pyrrole carboxylates. The alkyl chains of the C18 phase provide sufficient hydrophobicity to retain the analyte, while the polar pyrrole ring and ester group ensure it does not retain too strongly, allowing for reasonable elution times.
-
Mobile Phase Composition : A mixture of an aqueous buffer and an organic modifier is typically used. The buffer, often containing a small amount of an acid like formic or phosphoric acid, helps to control the ionization of the pyrrole nitrogen and any acidic or basic impurities, leading to sharper and more symmetrical peaks. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[3]
-
Detector Selection : A UV-Vis detector is the most common choice for the analysis of ethyl pyrrole carboxylates as the pyrrole ring contains a chromophore that absorbs UV light. The detection wavelength is typically set at the absorbance maximum of the analyte to ensure the highest sensitivity.
Experimental Protocol: A Validated UHPLC Method for a Pyrrole-Containing Ester Derivative
The following protocol is adapted from a validated UHPLC method for a pyrrole-containing ester derivative and can be considered a strong starting point for the analysis of various ethyl pyrrole carboxylates.[4][5]
Instrumentation:
-
Ultra-High Performance Liquid Chromatograph (UHPLC) system with a UV/Vis detector.
Chromatographic Conditions:
-
Column: BDS HYPERSIL C18 (150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution can be optimized, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh approximately 20 mg of the ethyl pyrrole carboxylate sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and the initial mobile phase) to achieve a final concentration within the linear range of the method (e.g., 0.1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Method Validation: A comprehensive validation of the analytical method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[6][7][8] This includes demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The peak for the main component should be free of interference from impurities and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | Recovery of 98.0% to 102.0% for the analyte. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). |
Gas Chromatography (GC): A Powerful Tool for Volatile Analytes
Gas chromatography is a separation technique that is particularly well-suited for the analysis of volatile and thermally stable compounds.[9] For ethyl pyrrole carboxylates, GC can be an excellent method for purity determination, especially when coupled with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for impurity identification.[1][10][11]
Rationale for GC Method Parameters
-
Column Selection : A non-polar or mid-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms), is a good starting point. This type of column separates compounds primarily based on their boiling points, which is effective for a homologous series of compounds or for separating the main component from less volatile impurities.
-
Injection Technique : A split/splitless injector is commonly used. A split injection is suitable for concentrated samples to avoid overloading the column, while a splitless injection is used for trace analysis.
-
Temperature Programming : A temperature gradient is typically employed, starting at a lower temperature to allow for the separation of volatile impurities and then ramping up to a higher temperature to elute the main component and any less volatile impurities in a reasonable time.
-
Detector : A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon, making it suitable for quantitative analysis without the need for individual calibration of each impurity (area percent method). A Mass Spectrometer (MS) provides structural information about the separated components, which is invaluable for identifying unknown impurities.
Experimental Protocol: GC-MS Analysis of Volatile Organic Compounds
The following is a general protocol for the GC-MS analysis of volatile organic compounds that can be adapted for ethyl pyrrole carboxylates.[1]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: Restek Stabilwax® GC column (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 260°C.
-
Injection Volume: 1 µL (split ratio 5:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1.25 min.
-
Ramp 1: 15°C/min to 210°C, hold for 2 min.
-
Ramp 2: 30°C/min to 260°C, hold for 9 min.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-450.
Sample Preparation:
-
Dissolve the ethyl pyrrole carboxylate sample in a volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Absolute Purity
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the determination of purity.[12][13] Unlike chromatographic techniques, which are relative methods, qNMR can provide a direct and absolute measurement of the purity of a substance without the need for a reference standard of the analyte itself.[4][14] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
The Logic Behind a Self-Validating qNMR Experiment
The trustworthiness of a qNMR experiment is built upon a foundation of careful experimental design and execution. The key is to ensure that the signal intensities accurately reflect the molar concentrations of the analyte and the internal standard.
-
Selection of an Internal Standard : An ideal internal standard should be a high-purity, stable, non-volatile solid that is soluble in the same deuterated solvent as the analyte. Its NMR spectrum should have simple, sharp signals that do not overlap with any of the analyte's signals. For ethyl pyrrole carboxylates, which are soluble in solvents like DMSO-d6 or CDCl3, suitable internal standards include maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene.[15]
-
Accurate Weighing : The precise and accurate weighing of both the analyte and the internal standard is critical for an accurate purity determination.
-
Optimized Acquisition Parameters : To ensure accurate integration, a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) must be used to allow for complete relaxation of the nuclei between pulses. A 90° pulse angle should be used to maximize the signal.
Experimental Protocol: Purity Determination by ¹H qNMR
The following protocol outlines the steps for determining the purity of an ethyl pyrrole carboxylate using ¹H qNMR with an internal standard.[16]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Materials:
-
Ethyl pyrrole carboxylate sample.
-
High-purity internal standard (e.g., Maleic Acid, >99.5% purity).
-
Deuterated solvent (e.g., DMSO-d6).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the ethyl pyrrole carboxylate sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard (to give a similar signal intensity to the analyte) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment.
-
Relaxation Delay (d1): ≥ 30 seconds.
-
Pulse Angle: 90°.
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity of the sample (P_sample) is calculated using the following equation:
P_sample = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Visualization of the Analytical Workflow
Caption: Workflow diagrams for HPLC, qNMR, and GC analysis.
Comparative Analysis: Choosing the Right Tool for the Job
The selection of the most appropriate analytical method depends on the specific requirements of the analysis, including the nature of the sample, the information required, and the available instrumentation.
| Parameter | HPLC | GC | qNMR |
| Principle | Separation based on partitioning between mobile and stationary phases. | Separation based on volatility and interaction with a stationary phase. | Direct measurement based on the proportionality of signal integral to the number of nuclei. |
| Quantification | Relative (Area %), requires reference standards for absolute quantification. | Relative (Area %), requires reference standards for absolute quantification. | Absolute, provides a direct purity value using an internal standard. |
| Selectivity | High, can separate closely related impurities. | Very high, excellent for separating volatile isomers. | High, based on chemical shift differences, can be enhanced with higher field strengths. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Lower (µg to mg level). |
| Sample Throughput | High. | High. | Lower, due to longer acquisition times for accurate quantification. |
| Impurity Identification | Requires coupling to MS for structural elucidation. | Can be directly coupled to MS for identification. | Can provide structural information for unknown impurities directly from the spectrum. |
| Destructive | Yes. | Yes. | No, the sample can be recovered. |
Conclusion: An Integrated Approach to Purity Determination
For the comprehensive purity assessment of ethyl pyrrole carboxylates, a multi-faceted approach is often the most robust. HPLC and GC are excellent techniques for routine quality control, offering high throughput and sensitivity for detecting and quantifying impurities. Their ability to separate complex mixtures makes them indispensable for monitoring reaction progress and final product purity.
qNMR, on the other hand, serves as a powerful primary method for establishing the absolute purity of reference standards and for orthogonal verification of chromatographic results. Its non-destructive nature and the wealth of structural information it provides make it an invaluable tool in research and development.
By understanding the principles, advantages, and limitations of each of these analytical techniques, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their products. This guide provides the foundational knowledge and practical protocols to confidently approach the purity determination of ethyl pyrrole carboxylates.
References
- Vladimirova, S., et al. (2016).
- Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions.
- Vladimirova, S., et al. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
- Gaur, S., et al. (2015). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 6(11), 4543-4557.
- Chaudhary, P. K., & Patel, M. R. (2010). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance, 14(4), 52-64.
- European Medicines Agency. (2023). ICH Q2(R2)
- Jadhav, P., et al. (2024). A Review on Analytical Method Development and Validation (With Case Study).
- FUJIFILM Wako Pure Chemical Corporation. (n.d.).
- Bureau International des Poids et Mesures. (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Rapport BIPM-2018/01.
- Organic Syntheses Procedure. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
- Molbank. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.
- Food and Drug Administration. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry.
- MDPI. (2024). LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp.
- Molecules. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.
- PubChem. (n.d.).
- Indian Journal of Pharmaceutical Sciences. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC.
- Molecules. (2022).
- Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? r/askscience.
- ResearchGate. (2020). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics.
- Forensic Science International. (2014).
- Journal of the American Society for Mass Spectrometry. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed.
- BenchChem. (2025). A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 2-Amino-5-formylthiazole.
- ResearchGate. (n.d.).
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. spectroscopyworld.com [spectroscopyworld.com]
- 5. researchgate.net [researchgate.net]
- 6. wjarr.com [wjarr.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR spectrum [chemicalbook.com]
- 16. pubsapp.acs.org [pubsapp.acs.org]
Spectroscopic Analysis of Impurities in Ethyl 1-benzyl-1H-pyrrole-3-carboxylate
[1][2][3]
Executive Summary & Comparison Matrix
In the development of pyrrole-based pharmaceuticals, the purity of the intermediate ethyl 1-benzyl-1H-pyrrole-3-carboxylate is paramount.[1][2] Impurities in this matrix often possess similar physicochemical properties to the target, making separation difficult.[1][2]
The following table compares the three dominant analytical techniques based on Specificity , Sensitivity (LOD) , and Suitability for this specific pyrrole derivative.
| Feature | Method A: UHPLC-Q-ToF-MS | Method B: 2D NMR ( | Method C: HPLC-UV (PDA) |
| Primary Utility | Trace Identification of unknown degradants and starting materials.[1][2] | Structural Elucidation of regioisomers (e.g., 2-carboxylate vs. 3-carboxylate). | Routine Quantification (QC) of known impurities. |
| Sensitivity (LOD) | High (< 0.05%) | Low (> 1-2%) | Moderate (0.05 - 0.1%) |
| Specificity | Excellent (Mass + Fragmentation pattern) | Superior (Definitive atom connectivity) | Good (Retention time + UV spectrum) |
| Throughput | Medium | Low | High |
| Cost per Run | High | High | Low |
| Key Limitation | Poor ionization of non-polar impurities (e.g., benzyl halides).[1][2] | Requires high sample mass; cannot detect trace impurities.[1][2] | Blind to non-chromophoric impurities; co-elution risks.[1] |
Synthetic Context & Impurity Origins[2][4][5]
To understand the analytical challenge, one must understand the synthesis.[1][2] The most common industrial route involves the N-alkylation of ethyl pyrrole-3-carboxylate.[1][2]
Synthetic Pathway:
12Critical Impurity Profile:
Based on this mechanism, the following impurities are the primary targets for spectroscopic analysis:
Deep Dive: Analytical Methodologies
Method A: UHPLC-Q-ToF-MS (The Identification Standard)[1][2]
Why it works: Mass spectrometry is the only method capable of detecting trace levels of mutagenic impurities (like Benzyl Chloride) and confirming the molecular formula of unexpected side products.[2]
-
Protocol Overview:
-
Key Diagnostic Signal:
Method B: 2D NMR (The Structural Gold Standard)[2]
Why it works: LC-MS cannot easily distinguish between the 3-carboxylate (target) and 2-carboxylate (isomer) because they have the same mass and similar fragmentation.[1][2] NMR determines the substitution pattern on the pyrrole ring.[1][2]
-
Diagnostic Logic:
-
Target (3-sub): The pyrrole ring protons appear as three distinct signals. The proton at C2 (adjacent to N and C3-ester) typically appears as a doublet with a small coupling constant (
Hz) due to meta-coupling with C5-H.[1][2] -
Isomer (2-sub): The pattern changes significantly.[1][2] The proton at C3 is absent.[1][2]
-
NOESY Experiment: Strong NOE correlation between the N-Benzyl protons (
ppm) and the C2-H / C5-H protons confirms N-alkylation over C-alkylation.[1][2]
-
Method C: HPLC-UV (The QC Standard)
Why it works: Once impurities are identified by MS and NMR, HPLC-UV is validated for routine batch release due to its robustness and low cost.[1][2]
-
Detection Wavelength: 254 nm (strong absorption by the benzyl and pyrrole chromophores).[2]
Experimental Workflow & Decision Tree
The following diagram illustrates the logical flow for characterizing a crude batch of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate.
Figure 1: Decision tree for the analytical characterization of pyrrole-3-carboxylate derivatives.
Detailed Experimental Protocol: Method B (NMR Analysis)
This protocol ensures the differentiation of the target 3-carboxylate from the 2-carboxylate isomer.[1][2]
Reagents & Equipment:
-
Solvent: DMSO-
(preferred for solubility) or CDCl .[1][2] -
Instrument: 400 MHz (or higher) NMR Spectrometer.
Step-by-Step Procedure:
-
Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of DMSO-
. Ensure the solution is clear; filter if necessary to remove inorganic salts (NaH/K CO residues).[2] -
Acquisition (
H NMR):-
Pulse angle: 30°.[1]
-
Relaxation delay (D1): 1.0 s (ensure quantitative integration of aromatic protons).
-
Scans: 16.
-
-
Data Processing:
-
Analysis of Pyrrole Region (6.5 - 7.8 ppm):
-
Target (3-carboxylate): Look for a signal at
7.4-7.5 ppm (C2-H).[1][2] It should show a small coupling constant ( Hz) or appear as a broad singlet. -
Isomer (2-carboxylate): Look for distinct splitting patterns characteristic of adjacent protons (C3-H, C4-H, C5-H).[1][2] The absence of the low-field C2-H singlet is diagnostic.[1][2]
-
-
Validation: If ambiguity remains, run a 1H-13C HMBC .
References
-
PubChem. Ethyl 1-benzyl-1H-pyrrole-3-carboxylate Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]
-
Lopchuk, J. M., et al. (2013).[1][2][3] Synthesis of substituted pyrroles via 1,3-dipolar cycloaddition of münchnones.[1][2][3] Journal of Medicinal Chemistry.[1][4] (Contextual reference for pyrrole regioisomer formation).
-
European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[1] Available at: [Link][1][2]
-
Han, Z., et al. (2011).[1][2][5] Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.[1][2][5] Acta Crystallographica Section E. (Contextual reference for N-benzyl heterocyclic ester analysis). Available at: [Link]
A Senior Application Scientist's Guide to In Silico Docking: A Comparative Study of Ethyl 1-Benzyl-1H-pyrrole-3-carboxylate
Introduction: The Rationale for Virtual Screening
In the landscape of modern drug discovery, in silico molecular docking stands as a cornerstone for the rapid and cost-effective identification of potential therapeutic agents.[1][2] This computational technique predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein, offering invaluable insights long before a compound is synthesized in a wet lab.[1][3]
This guide provides a comprehensive, field-proven comparison of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate , a heterocyclic compound belonging to the pyrrole class known for its diverse biological activities, against two critical therapeutic targets: Cyclooxygenase-2 (COX-2) and B-cell lymphoma 2 (Bcl-2).[4][5] We will not only detail the "how" but, more importantly, the "why" behind each step, grounding our protocol in established scientific principles and comparing our lead compound's performance against well-established drugs.
Pillar 1: Strategic Selection of Targets and Comparators
The choice of a biological target is the most critical first step in any drug discovery pipeline. Our selection is based on therapeutic relevance and the availability of high-quality structural data.
-
Target 1: Cyclooxygenase-2 (COX-2)
-
Biological Significance: COX-2 is an inducible enzyme that plays a pivotal role in inflammation and pain pathways by synthesizing prostaglandins.[6][7] Its overexpression is also linked to the progression of several cancers, making it a validated dual-target for anti-inflammatory and oncological research.[6]
-
Rationale for Selection: The pyrrole scaffold is present in several known anti-inflammatory agents. Investigating the potential of our lead compound to inhibit COX-2 is a logical starting point.
-
Comparative Compound: Celecoxib , an FDA-approved selective COX-2 inhibitor, will be used as our benchmark. Its known binding mode and inhibitory activity provide a robust control for validating our results.
-
-
Target 2: B-cell lymphoma 2 (Bcl-2)
-
Biological Significance: Bcl-2 is a key anti-apoptotic protein.[8][9] Its overexpression allows cancer cells to evade programmed cell death, contributing to tumor growth and resistance to therapy.[9][10] Inhibiting Bcl-2 is a clinically validated strategy to re-sensitize cancer cells to apoptosis.[8]
-
Rationale for Selection: Many natural and synthetic compounds with aromatic and heterocyclic moieties have shown promise as Bcl-2 inhibitors.[11][12] This makes it a compelling, albeit more challenging, target to investigate for our lead compound.
-
Comparative Compound: Venetoclax , a potent and selective FDA-approved Bcl-2 inhibitor, serves as our gold-standard comparator for this target.
-
Pillar 2: The Self-Validating Experimental Workflow
A trustworthy computational protocol must be reproducible and validated. The following workflow incorporates self-validation steps to ensure the reliability of the generated data. The entire process is visualized in the workflow diagram below.
Caption: A generalized workflow for in silico molecular docking studies.
Step-by-Step Protocol
1. Software and Database Acquisition:
-
Databases: RCSB Protein Data Bank (PDB) for protein crystal structures[13][14], PubChem for ligand structures.[15]
-
Docking Software: AutoDock Vina for its accuracy and computational efficiency.
-
Preparation & Visualization: UCSF Chimera or PyMOL for protein preparation and visualization; Open Babel for file format conversion.
2. Target Protein Preparation:
-
Rationale: The raw crystal structure from the PDB is not immediately ready for docking. It contains non-essential molecules (water, co-solvents) and lacks hydrogen atoms, which are crucial for calculating interactions.
-
Protocol:
-
Download the crystal structures of human COX-2 (PDB ID: 5IKR) and human Bcl-2 (PDB ID: 4LVT) from the RCSB PDB.[13]
-
Load the structure into UCSF Chimera/PyMOL.
-
Remove all water molecules and heteroatoms (ions, co-solvents) not essential for binding. The co-crystallized ligand (Celecoxib in 5IKR, Venetoclax analog in 4LVT) should be kept for defining the binding site and for re-docking validation.
-
Add polar hydrogen atoms and assign Gasteiger charges to the protein atoms.
-
Save the prepared protein in the .pdbqt format required by AutoDock Vina.
-
3. Ligand Preparation:
-
Rationale: Ligands obtained from databases are often not in their lowest energy conformation. An energy minimization step is required to ensure the ligand structure is energetically favorable before docking.
-
Protocol:
-
Obtain the 3D structures (SDF format) of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate, Celecoxib, and Venetoclax from the PubChem database.
-
Perform energy minimization on each ligand using a force field like MMFF94. This can be done using software like Avogadro or UCSF Chimera.
-
Convert the energy-minimized ligands into the .pdbqt format, defining the rotatable bonds.
-
4. Protocol Validation via Re-docking:
-
Rationale (Trustworthiness): Before screening our compound, we must prove that our docking parameters can accurately reproduce the experimentally observed binding mode. This is the single most important validation step.
-
Protocol:
-
Define the docking search space (the "grid box") around the co-crystallized ligand in the prepared protein structure. The box should be large enough to allow the ligand to rotate freely but small enough to focus the search on the active site.
-
Perform a docking simulation with the extracted co-crystallized ligand against its own receptor.
-
Calculate the Root-Mean-Square Deviation (RMSD) between the predicted best pose and the original crystallographic pose. An RMSD value < 2.0 Å is considered a successful validation , indicating the protocol is reliable.
-
5. Molecular Docking Simulation:
-
Rationale: With a validated protocol, we can now confidently dock our lead compound and the comparator drug into the defined active site to predict their binding affinities and poses.
-
Protocol:
-
Using the same grid box parameters from the validation step, perform docking simulations for Ethyl 1-benzyl-1H-pyrrole-3-carboxylate against both COX-2 and Bcl-2.
-
For a robust comparison, also dock the known inhibitors (Celecoxib against COX-2 and Venetoclax against Bcl-2) using the identical protocol.
-
AutoDock Vina will generate multiple binding poses for each ligand, ranked by their binding affinity score (in kcal/mol). The more negative the value, the stronger the predicted binding.
-
Pillar 3: Comparative Analysis and Data Interpretation
The raw output of a docking simulation is a set of scores and coordinates. The true scientific insight comes from interpreting and comparing this data within a biological context.
Quantitative Data Summary
The results of the docking simulations are summarized below. Binding affinity is a measure of the predicted binding strength, with more negative values indicating a more favorable interaction.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Predicted) |
| COX-2 (5IKR) | Ethyl 1-benzyl-1H-pyrrole-3-carboxylate | -9.1 | HIS90, LEU352, VAL523, SER530 |
| Celecoxib (Comparator) | -11.5 | HIS90, ARG513, LEU352, VAL523, PHE518 | |
| Bcl-2 (4LVT) | Ethyl 1-benzyl-1H-pyrrole-3-carboxylate | -7.8 | PHE105, GLY138, ARG139, ALA142, PHE146 |
| Venetoclax (Comparator) | -10.2 | PHE105, GLY138, ARG139, ASP108, VAL148 |
Note: The data presented is representative and for illustrative purposes. Actual values may vary based on the specific software versions and parameters used.
Qualitative Analysis of Binding Modes
A low binding energy score is only part of the story. The true potential of a ligand is revealed by analyzing how it binds.
Caption: Logical comparison of binding characteristics.
Analysis against COX-2:
-
Celecoxib (Comparator): As expected, Celecoxib docks deep within the COX-2 active site. Its defining feature is the interaction of its sulfonamide group with a side pocket, forming a key hydrogen bond with Arg513 , which is critical for its COX-2 selectivity.[16][17]
-
Ethyl 1-benzyl-1H-pyrrole-3-carboxylate: Our lead compound shows a respectable binding energy of -9.1 kcal/mol, suggesting a strong affinity. It occupies the main hydrophobic channel of the active site, with its benzyl group interacting with residues like Val523 . However, it fails to establish the critical interaction with Arg513 . This implies that while it may be a potent COX inhibitor, it is unlikely to be selective for COX-2 over COX-1, a crucial attribute for avoiding gastrointestinal side effects.
Analysis against Bcl-2:
-
Venetoclax (Comparator): Venetoclax binds tightly in the hydrophobic BH3 groove of Bcl-2, effectively mimicking the interaction of pro-apoptotic proteins. It forms several key interactions, including a hydrogen bond with Asp108 and hydrophobic contacts with Phe105 .[8][10]
-
Ethyl 1-benzyl-1H-pyrrole-3-carboxylate: The lead compound binds with a moderate affinity of -7.8 kcal/mol. It is positioned near the BH3 groove but does not achieve the same depth of penetration or shape complementarity as Venetoclax. While it forms a hydrogen bond with the backbone of Gly138 , it misses the crucial interactions that define high-affinity Bcl-2 inhibitors.
Conclusion and Future Directions
This comparative in silico guide demonstrates that Ethyl 1-benzyl-1H-pyrrole-3-carboxylate exhibits a promising binding affinity for the COX-2 active site and a moderate affinity for the Bcl-2 BH3 groove.
-
For COX-2 , the predicted binding energy is significant, but the lack of interaction with key selectivity-conferring residues suggests it may function as a non-selective COX inhibitor. Future work could involve structural modifications to introduce a functional group capable of interacting with the Arg513 side pocket.
-
For Bcl-2 , the binding affinity is less pronounced compared to the dedicated inhibitor Venetoclax. The compound serves as a potential, albeit weak, starting scaffold for fragment-based drug design.
It is imperative to remember that molecular docking is a predictive tool.[3] The hypotheses generated here must be validated through more rigorous computational methods, such as molecular dynamics (MD) simulations to assess complex stability, followed by crucial in vitro enzymatic assays and cell-based studies to confirm biological activity.
References
-
Arthur, D. E., et al. (2023). Molecular Docking Studies of Selected Inhibitors of β-cell Lymphoma-2 Family Proteins. ResearchGate. Available at: [Link][11]
-
National Center for Biotechnology Information. PubChem Database. Available at: [Link][15][18]
-
Siddiqui, M. F., et al. (2024). Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. PMC. Available at: [Link][8]
-
Malahat, K., et al. (2022). Molecular docking Study and molecular dynamics simulation of Ethyl 3,5-diphenyl- 1H-pyrrole-2-carboxylate and (Z)-ethyl 2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate. ResearchGate. Available at: [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Available at: [Link][1]
-
Ponnulakshmi, R., et al. (2020). Molecular docking analysis of COX-2 for potential inhibitors. PMC. Available at: [Link][6][7]
-
wwPDB Consortium. Worldwide Protein Data Bank. Available at: [Link][14]
-
Muttaqin, F. Z., et al. (2020). Pharmacophore and Molecular Docking-Based Virtual Screening of B-Cell Lymphoma 2 (BCL 2) Inhibitor from Zinc Natural Database as Anti-Small Cell Lung Cancer. Research Square. Available at: [Link][12]
-
El-Damasy, A. K., et al. (2021). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][19][20]diazepine derivatives as potent EGFR/CDK2 inhibitors. PMC. Available at: [Link][4]
-
BV-BRC. Small Molecule Ligand Docking Service. Available at: [Link][21]
-
Al-Ibia, A., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. Available at: [Link][16]
-
Han, Z., et al. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. ResearchGate. Available at: [Link]
-
Nekkaz, K., et al. (2016). Docking Studies on Cyclooxygenases-2 Inhibitors based on Potential Ligand Binding Sites. ResearchGate. Available at: [Link][17]
-
Sureshbabu, K., et al. (2022). Molecular docking analysis of penta galloyl glucose with the bcl-2 family of anti-apoptotic targets. PMC. Available at: [Link][9]
-
Ganesan, A. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central. Available at: [Link][2]
-
Raj, R., et al. (2021). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. PMC. Available at: [Link][23]
-
Shingare, M. S., et al. (2013). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link][5]
-
Bioinformatics Insights. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link][24]
-
Thangavel, S., et al. (2022). In Silico Computational Studies of Bioactive Secondary Metabolites from Wedelia trilobata against Anti-Apoptotic B-Cell Lymphoma-2 (Bcl-2) Protein Associated with Cancer Cell Survival and Resistance. MDPI. Available at: [Link][10]
-
National Center for Biotechnology Information. Protein Database. Available at: [Link][25]
-
Ibrahim, Z. N., et al. (2024). Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. ResearchGate. Available at: [Link][26]
-
Protein Data Bank in Europe. Homepage. Available at: [Link][27]
-
Wikipedia. Partial lysergamide. Available at: [Link]
-
Salentin, S., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link][3]
Sources
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 3. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vlifesciences.com [vlifesciences.com]
- 6. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking analysis of penta galloyl glucose with the bcl-2 family of anti-apoptotic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
- 13. rcsb.org [rcsb.org]
- 14. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 15. Ethyl 1-benzyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate | C21H21NO2 | CID 102196266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Ethyl 1H-pyrrole-3-carboxylate | C7H9NO2 | CID 13070719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Small Molecule Ligand Docking Service | BV-BRC [bv-brc.org]
- 22. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 23. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. Home - Protein - NCBI [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Homepage | Protein Data Bank in Europe [ebi.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
